Product packaging for 2-Bromo-6-fluorobenzonitrile(Cat. No.:CAS No. 79544-27-7)

2-Bromo-6-fluorobenzonitrile

Cat. No.: B1362393
CAS No.: 79544-27-7
M. Wt: 200.01 g/mol
InChI Key: IELGUZKHALDFOO-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H3BrFN and its molecular weight is 200.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrFN B1362393 2-Bromo-6-fluorobenzonitrile CAS No. 79544-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELGUZKHALDFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382455
Record name 2-Bromo-6-fluorobenzonitrile
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Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79544-27-7
Record name 2-Bromo-6-fluorobenzonitrile
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Record name 2-Bromo-6-fluorobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluorobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitrile group on a benzene ring, imparts a distinct combination of reactivity and physicochemical properties. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its molecular characteristics, thermal behavior, solubility, and spectral signature. Understanding these fundamental properties is paramount for its effective utilization in medicinal chemistry, materials science, and agrochemical research, enabling rational design of synthetic routes, purification strategies, and formulation development.

Molecular and Physicochemical Properties

The physical characteristics of this compound are a direct consequence of its molecular structure. The presence of electronegative halogen atoms and a polar nitrile group significantly influences its intermolecular forces and, consequently, its bulk properties.

PropertyValueSource(s)
Molecular Formula C₇H₃BrFN[1][2][3]
Molecular Weight 200.01 g/mol [1][2][3]
CAS Number 79544-27-7[1][2][3]
Appearance White to light yellow or light orange powder/crystal[4]
Melting Point 58-63 °C[4][5]
Boiling Point 254.6 ± 25.0 °C at 760 mmHg[5][6]
Density ~1.69 g/cm³ (predicted)
Solubility Moderately soluble in chloroform and ethyl acetate.[1]

Expert Insight: The melting point range of 58-63°C suggests a crystalline solid with moderate intermolecular forces. The relatively high boiling point is attributed to the polarity induced by the nitrile and fluoro substituents, leading to dipole-dipole interactions, as well as the significant molecular weight contributed by the bromine atom, which enhances London dispersion forces.

Interplay of Molecular Structure and Physical Properties

The physical properties of this compound are intrinsically linked to its molecular architecture. The following diagram illustrates the key relationships between its structural features and observable physical characteristics.

cluster_structure Molecular Structure cluster_properties Physical Properties Molecular_Formula Molecular Formula (C₇H₃BrFN) Molecular_Weight Molecular Weight (200.01 g/mol) Molecular_Formula->Molecular_Weight determines Functional_Groups Functional Groups (-Br, -F, -C≡N) Melting_Point Melting Point (58-63 °C) Functional_Groups->Melting_Point influences (polarity, packing) Solubility Solubility Functional_Groups->Solubility governs (polarity) Spectral_Properties Spectral Properties Functional_Groups->Spectral_Properties characteristic signals Aromatic_Ring Aromatic Ring Aromatic_Ring->Spectral_Properties gives rise to Boiling_Point Boiling Point (~254.6 °C) Molecular_Weight->Boiling_Point contributes to (van der Waals) Functional_groups Functional_groups Functional_groups->Boiling_Point influences (dipole-dipole) cluster_thermal Thermal Analysis cluster_solubility Solubility Profiling cluster_spectral Spectroscopic Analysis start Start: Obtain pure sample of This compound Melting_Point Determine Melting Point (Capillary Method) start->Melting_Point Boiling_Point Determine Boiling Point (Micro-scale Method) start->Boiling_Point Solubility_Test Assess Solubility in a Panel of Solvents start->Solubility_Test NMR Acquire NMR Spectra (¹H and ¹³C) start->NMR IR Obtain FT-IR Spectrum start->IR MS Perform Mass Spectrometry start->MS end End: Comprehensive Physical Property Profile Melting_Point->end Boiling_Point->end Solubility_Test->end NMR->end IR->end MS->end

References

The Synthetic Cornerstone: A Technical Guide to 2-Bromo-6-fluorobenzonitrile for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount to innovation and success. Among the vast arsenal of available intermediates, 2-Bromo-6-fluorobenzonitrile has emerged as a pivotal scaffold, offering a unique combination of reactivity and functionality. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, spectral characterization, and its versatile applications, supported by field-proven insights and established protocols.

Core Molecular Attributes of this compound

This compound is a di-substituted aromatic compound with the molecular formula C₇H₃BrFN.[1][2][3] Its structure is characterized by a benzene ring substituted with a bromine atom at the 2-position, a fluorine atom at the 6-position, and a nitrile group at the 1-position. This specific arrangement of substituents imparts a unique electronic and steric profile, making it a highly valuable intermediate in organic synthesis.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2] It is also known by synonyms such as 6-Bromo-2-fluorobenzonitrile.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 79544-27-7[1][3]
Molecular Formula C₇H₃BrFN[1][2][3]
Molecular Weight 200.01 g/mol [1][2][3]
Appearance White to light yellow or light orange powder/crystal[4]
Melting Point 58-62 °C
Boiling Point 254.6 ± 25.0 °C at 760 mmHg
Solubility Soluble in common organic solvents like ethyl acetate and dichloromethane.[5]

Strategic Synthesis and Purification

The synthesis of this compound is most commonly achieved via a Sandmeyer-type reaction, a robust and well-established method in organic chemistry. The causality behind this choice lies in the ready availability of the starting material, 2-amino-6-fluorobenzonitrile, and the high efficiency of the diazotization-bromination sequence.

Recommended Synthetic Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound from 2-amino-6-fluorobenzonitrile.

Experimental Protocol: Synthesis of this compound

  • Diazotization:

    • In a suitable reaction vessel, dissolve 2-amino-6-fluorobenzonitrile (1.0 eq) in a mixture of 48% hydrobromic acid and 1,4-dioxane.

    • Cool the mixture to 0 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.

    • Continue stirring the mixture at 0 °C for an additional 1-2 hours after the addition is complete to ensure full conversion to the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (3.0 eq) in 48% hydrobromic acid and cool it to 0 °C. The copper(I) bromide acts as a catalyst to facilitate the substitution of the diazonium group with bromide.

    • Slowly pour the cold diazonium salt solution into the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 15-30 minutes, and then warm it to 50 °C for approximately 20-30 minutes to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute it with a significant volume of water.

    • Extract the product into an organic solvent such as ethyl acetate (2x).

    • Wash the combined organic layers sequentially with a 10% aqueous ammonia solution, water, and brine to remove copper salts and acidic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 2-4% ethyl acetate) to yield pure this compound as a white solid.[5]

Synthesis_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction (0-50 °C) cluster_purification Work-up & Purification A 2-Amino-6-fluorobenzonitrile C Diazonium Salt Intermediate A->C Reacts with B NaNO₂, HBr B->C E This compound C->E Reacts with D CuBr D->E Catalyzes F Extraction E->F G Washing F->G H Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Comprehensive Spectral Characterization

For a research and development setting, unambiguous characterization of intermediates is non-negotiable. The following section details the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three signals in the aromatic region. A doublet of doublet of doublets (ddd) is anticipated around δ 7.17-7.23 ppm, corresponding to the proton at the 4-position, coupled to the adjacent protons and the fluorine atom. A multiplet between δ 7.44-7.52 ppm would account for the remaining two aromatic protons.[5]

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will provide direct information about the carbon skeleton. Due to the lack of symmetry, seven distinct signals are expected. The chemical shifts are influenced by the electronegativity of the substituents and their positions on the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1-CN~115-120Quaternary carbon attached to the electron-withdrawing nitrile group.
C2-Br~110-115Carbon directly attached to bromine, deshielded.
C3~130-135Aromatic CH.
C4~125-130Aromatic CH.
C5~135-140Aromatic CH.
C6-F~160-165 (doublet, ¹JC-F)Carbon directly attached to the highly electronegative fluorine, showing a large one-bond coupling constant.
C N~115-120Carbon of the nitrile group.
Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands and Vibrational Assignments

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3100-3000Medium-WeakAromatic C-H stretch
~2230Strong, SharpC≡N stretch of the nitrile group
~1600-1450Medium-StrongAromatic C=C ring stretches
~1250-1150StrongC-F stretch
~700-600StrongC-Br stretch
Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound will show a characteristic molecular ion peak. Due to the presence of bromine, a distinctive isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio will be observed.

Predicted Fragmentation Pathway:

fragmentation M [C₇H₃BrFN]⁺˙ m/z = 199/201 M_minus_Br [C₇H₃FN]⁺ m/z = 120 M->M_minus_Br - Br• M_minus_HCN [C₆H₃BrF]⁺˙ m/z = 172/174 M->M_minus_HCN - HCN

Caption: Predicted primary fragmentation pathways for this compound in mass spectrometry.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The bromine atom serves as a versatile handle for cross-coupling reactions, while the nitrile group can be transformed into other functionalities, and the fluorine atom influences the electronic properties of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling with boronic acids or their esters. This is a powerful method for constructing biaryl structures, which are prevalent in many pharmaceutical agents.

Generalized Suzuki-Miyaura Coupling Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Perform an aqueous work-up and purify the product by chromatography or recrystallization.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines. This is a crucial transformation in the synthesis of many nitrogen-containing APIs.[1][6]

Generalized Buchwald-Hartwig Amination Protocol:

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).

  • Add this compound (1.0 eq) and the desired amine (1.1-1.2 eq).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture under an inert atmosphere at 80-110 °C until completion.

  • After cooling, quench the reaction and perform a standard work-up and purification.

Caption: Key cross-coupling reactions of this compound.

Applications in Active Pharmaceutical Ingredient (API) Synthesis

The unique structural features of this compound make it an attractive starting material or intermediate in the synthesis of complex pharmaceutical molecules. Its application has been noted in the development of novel therapeutics for a range of conditions, including oncology and infectious diseases.[1] For instance, substituted benzonitriles are key pharmacophores in various enzyme inhibitors. While specific, publicly disclosed synthetic routes for all commercial drugs are not always available, the utility of this building block is evident in the patent literature and medicinal chemistry studies.

One notable example where a similar structural motif is employed is in the synthesis of the anti-inflammatory drug Lifitegrast , used for the treatment of dry eye disease.[7][8] While the exact commercial synthesis may vary, the core structure of Lifitegrast contains a substituted benzofuran moiety that can be conceptually derived from precursors accessible through reactions involving halogenated benzonitriles.

Furthermore, in the development of influenza polymerase PB2 inhibitors, such as Pimodivir and its analogs, the synthesis often involves the coupling of complex heterocyclic fragments.[9][10] The reactivity of compounds like this compound makes them ideal candidates for introducing substituted aromatic rings into these intricate molecular architectures.

Safety and Handling

As a responsible scientist, proper handling and safety precautions are paramount. This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.

Table 4: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Recommended Precautionary Measures:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound stands out as a highly versatile and valuable intermediate for the modern synthetic chemist. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the construction of complex molecular architectures. The comprehensive understanding of its synthesis, characterization, and reactivity presented in this guide is intended to empower researchers and drug development professionals to leverage the full potential of this important building block in their pursuit of novel pharmaceuticals and advanced materials. As with any chemical synthesis, the protocols provided herein should be adapted and optimized for specific applications, always with a steadfast commitment to safety and scientific rigor.

References

An In-Depth Technical Guide to 2-Bromo-6-fluorobenzonitrile (CAS: 79544-27-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-6-fluorobenzonitrile, a key building block in modern organic synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes its fundamental properties, synthesis, reactivity, and applications, with a focus on practical insights and the causal relationships that govern its utility in research and development.

Introduction: A Strategically Functionalized Scaffolding

This compound is a strategically important synthetic intermediate, valued for its unique trifunctional arrangement on an aromatic core.[1] The presence of a bromine atom, a fluorine atom, and a nitrile group provides orthogonal reactivity, making it a versatile tool for the construction of complex molecular architectures.[1] This guide will delve into the specific attributes that make this compound a cornerstone in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 79544-27-7[2]
Molecular Formula C₇H₃BrFN[3]
Molecular Weight 200.01 g/mol [3]
Appearance White to light yellow or brown solid/crystal
Melting Point 58-62 °C
Boiling Point 254.6 ± 25.0 °C at 760 mmHg
Purity Typically ≥97.0% (GC)
Spectroscopic Data

Spectroscopic analysis is crucial for identity confirmation and quality control. Representative data for this compound are as follows:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.17-7.23 (m, 1H), 7.44-7.52 (m, 2H). The multiplet patterns arise from the complex coupling between the aromatic protons and the fluorine atom.

  • Mass Spectrometry (Electron Ionization): The mass spectrum would be expected to show the molecular ion peaks at m/z 199 and 201, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio. The monoisotopic mass is 198.94329 Da.[3]

  • Infrared (IR) Spectroscopy: Key vibrational frequencies include a sharp peak around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretch. The C-Br and C-F stretching frequencies, as well as aromatic C-H and C=C vibrations, will also be present in the fingerprint region. PubChem provides access to ATR-IR spectra for this compound.[3]

Synthesis of this compound

The most common and scalable synthesis of this compound is achieved through a Sandmeyer-type reaction, starting from the readily available 2-Amino-6-fluorobenzonitrile.[4] This transformation is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group to a variety of functionalities, including halogens.[4][5][6]

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4][6] The key steps are:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[7]

  • Single Electron Transfer (SET): The copper(I) salt catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[5]

  • Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final aryl bromide product.[5]

dot graph Sandmeyer_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} enddot Caption: Key stages of the Sandmeyer reaction for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

  • Diazotization:

    • In a suitable reaction vessel, dissolve 2-Amino-6-fluorobenzonitrile (1.0 eq) in a mixture of 48% hydrobromic acid and 1,4-dioxane.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add a solution of sodium nitrite (1.1-1.2 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 1-2 hours.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~3 eq) in 48% hydrobromic acid and cool it to 0 °C.

    • Pour the cold diazonium salt solution into the CuBr solution.

    • Stir the reaction mixture at 0 °C for 15-30 minutes, then warm to 50 °C for approximately 20-30 minutes, or until nitrogen evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with a large volume of water.

    • Extract the product with an organic solvent such as ethyl acetate (2x).

    • Wash the combined organic layers with aqueous ammonia solution, water, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid. A typical yield for this reaction is around 70%.

Synthetic Utility and Key Reactions

The synthetic value of this compound lies in its ability to participate in a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent handle for these reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The ortho-fluoro and nitrile substituents exert significant electronic effects that influence the oxidative addition of palladium(0) to the C-Br bond, which is often the rate-determining step in these catalytic cycles.[8] The electron-withdrawing nature of both groups can facilitate this step.

dot graph Catalytic_Cycle { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} enddot Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

This reaction is a powerful method for forming C-C bonds. This compound can be coupled with various aryl or heteroaryl boronic acids or their esters to generate biaryl structures, which are common motifs in pharmaceuticals.[9][10]

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DME, and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with stirring (typically 80-110 °C) for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate.

  • Purification: Purify the crude product by column chromatography.

This reaction is essential for the synthesis of arylamines. This compound can be coupled with a wide range of primary and secondary amines to form N-aryl products.[11][12]

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a sealable reaction tube or Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 eq).

  • Catalyst Addition: Add a palladium catalyst system, which typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald-type ligand).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction (e.g., with saturated aqueous NH₄Cl) and extract the product with an organic solvent.

  • Purification: Wash the organic phase, dry, concentrate, and purify the product by column chromatography.

Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of this compound makes it a valuable precursor for a range of biologically active molecules.

Pharmaceutical Intermediates

This compound is a key intermediate in the synthesis of various APIs, particularly kinase inhibitors used in oncology.[1] The 2-aminobenzonitrile moiety, which can be generated from this starting material, is a common feature in many kinase inhibitors that target the ATP-binding site. For instance, while not a direct precursor, its structural motifs are relevant to the synthesis of complex molecules like the tyrosine kinase inhibitor Axitinib.[13][14] The synthesis of Axitinib and similar compounds often involves the strategic assembly of substituted indazole or quinazoline cores, where intermediates derived from functionalized benzonitriles play a crucial role.[13][14][15]

Agrochemical Synthesis

The fluorinated benzonitrile structure is also prevalent in modern agrochemicals. The fluorine atom can enhance metabolic stability and binding affinity to target enzymes in pests or weeds.[16] For example, analogues of the fungicide Fludioxonil, which contains a substituted pyrrole ring, could potentially be synthesized using biaryl precursors derived from this compound via Suzuki coupling.[17] Its precursor, 2-amino-6-fluorobenzonitrile, is a known building block for novel herbicides and pesticides.[16]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

  • Hazard Classification: It is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[18][19]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[18][20] Avoid contact with skin and eyes.[20]

  • Storage: Store in a tightly closed container in a cool, dry place. The compound is noted to be hygroscopic.

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[18][19][20]

Conclusion

This compound, CAS number 79544-27-7, is a highly versatile and valuable building block for organic synthesis. Its trifunctional nature allows for a range of selective transformations, most notably palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers and scientists to effectively leverage this reagent in their synthetic endeavors.

References

2-Bromo-6-fluorobenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-6-fluorobenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a pivotal building block in contemporary organic synthesis and pharmaceutical development. Intended for researchers, medicinal chemists, and process development scientists, this document delves into the compound's core physicochemical properties, synthesis methodologies, reactivity profile, and its strategic applications, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs).

Core Molecular and Physical Properties

This compound (CAS No. 79544-27-7) is a halogenated aromatic nitrile whose unique substitution pattern imparts valuable reactivity and metabolic characteristics to parent molecules.[1] The presence of ortho-bromo and fluoro substituents to the nitrile group creates a distinct electronic and steric environment, making it a versatile intermediate for complex molecular architectures.[2][3]

The molecular formula of this compound is C₇H₃BrFN, and it has a molecular weight of 200.01 g/mol .[4][5] It typically appears as a white to light yellow or orange crystalline solid.[2][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₃BrFN[4][6]
Molecular Weight 200.01 g/mol [2][6]
CAS Number 79544-27-7[4][7]
IUPAC Name This compound[6]
Appearance White to light yellow/orange powder/crystal[2]
Melting Point 58-63 °C[2][3][7]
Boiling Point 254.6 ± 25.0 °C at 760 mmHg[3][7]
Topological Polar Surface Area 23.8 Ų[5][6]

Synthesis and Mechanistic Rationale

The primary and most reliable route for synthesizing this compound is via the Sandmeyer reaction, starting from 2-amino-6-fluorobenzonitrile. This classic transformation provides a high-yielding and scalable method for the introduction of the bromine atom.

The Sandmeyer Reaction Pathway

The conversion involves two critical stages: the diazotization of the primary aromatic amine followed by the copper(I) bromide-mediated substitution of the diazonium group.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Substitution A 2-Amino-6-fluorobenzonitrile B Arenediazonium Salt Intermediate A->B NaNO₂, HBr 0 °C C This compound B->C Cu(I)Br Heat

Caption: Workflow for the Sandmeyer synthesis of this compound.

Causality of Experimental Choices:

  • Diazotization at 0 °C: The reaction of the primary amine with nitrous acid (formed in situ from sodium nitrite and a strong acid like HBr) is performed at low temperatures. This is crucial because the resulting arenediazonium salt is thermally unstable and can decompose prematurely, leading to side products and reduced yield.

  • Use of Copper(I) Bromide: Cu(I)Br acts as a catalyst. The mechanism involves a single-electron transfer from Cu(I) to the diazonium salt, generating a highly reactive aryl radical and nitrogen gas. The aryl radical then abstracts a bromide atom from the resulting Cu(II)Br₂ complex to form the final product and regenerate the Cu(I) catalyst. This catalytic cycle ensures high efficiency and specificity for the bromide substitution.[3]

Detailed Experimental Protocol: Sandmeyer Synthesis[9][10]

This protocol is a self-validating system designed for reproducibility and high yield.

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-6-fluorobenzonitrile (1.0 eq) in 1,4-dioxane. Add 48% hydrobromic acid (HBr) and cool the mixture to 0 °C in an ice-water bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.15 eq) in water. Add this solution dropwise to the reaction mixture over 1.5 hours, ensuring the internal temperature remains at or below 5 °C. Stir the resulting mixture at 0 °C for an additional 1.5 hours.

  • Copper-Catalyzed Substitution: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 3.0 eq) in 48% HBr and cool it to 0 °C. Pour the previously prepared diazonium salt solution into the CuBr solution.

  • Reaction Completion & Workup: Stir the mixture at 0 °C for 15 minutes, then heat to 50 °C for 20 minutes to ensure complete evolution of N₂ gas. Cool the reaction to room temperature.

  • Extraction: Dilute the mixture with a significant volume of water and extract the product into an organic solvent such as ethyl acetate (2x).

  • Purification: Wash the combined organic layers sequentially with 10% aqueous ammonia solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude oil via column chromatography on silica gel to yield this compound as a white solid (typical yield: ~70%).[8][9]

Reactivity and Applications in Drug Development

The unique arrangement of substituents in this compound makes it a cornerstone intermediate for introducing fluorinated aromatic rings into drug candidates.[1]

Strategic Importance of Substituents
  • Fluorine Atom: The highly electronegative fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability.[2] In drug design, fluorine substitution is a well-established strategy to enhance binding affinity to target proteins and improve pharmacokinetic profiles.[1]

  • Bromine Atom: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the construction of complex bi-aryl structures or the introduction of nitrogen and oxygen nucleophiles.[1][2]

  • Nitrile Group: The nitrile (cyano) group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring.[3] It can also be readily transformed into other critical functional groups, such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis), adding further synthetic flexibility.[1]

G cluster_0 Synthetic Transformations A This compound B Suzuki Coupling (New C-C Bond) A->B Br Site C Buchwald-Hartwig (New C-N Bond) A->C Br Site D Nitrile Hydrolysis (Carboxylic Acid) A->D CN Site

Caption: Key reaction sites on this compound.

Applications in Medicinal Chemistry

This compound is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.[2] Its structure is a recurring motif in molecules designed to target a wide range of biological pathways. Researchers leverage this building block to rapidly generate libraries of novel compounds for drug discovery programs targeting oncology, infectious diseases, and neurological disorders.[1] Beyond pharmaceuticals, it is also used in the formulation of agrochemicals and in materials science for creating specialty polymers with enhanced thermal stability.[2][3]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[3][10]

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[10] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[6][11]

  • GHS Hazard Statements: H302, H315, H319, H335.[6][7]

  • Precautionary Measures: Avoid breathing dust, fume, or vapors. Wash hands and skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[10] Store in a cool, dry, and locked-up place.[10]

In case of exposure, follow standard first aid measures and consult a physician, providing them with the Safety Data Sheet (SDS).[10]

References

2-Bromo-6-fluorobenzonitrile melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-fluorobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound (CAS No. 79544-27-7), with a primary focus on its melting and boiling points. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the theoretical underpinnings and practical methodologies for the accurate determination of these fundamental properties. It includes field-proven, step-by-step protocols, an analysis of factors influencing measurement accuracy, and essential safety and handling information. The guide is structured to deliver not just data, but a causal understanding of experimental choices, ensuring both scientific integrity and practical applicability.

Introduction to this compound

This compound is a halogenated aromatic nitrile, a class of compounds widely utilized as versatile building blocks in organic synthesis. Its structure, featuring a benzene ring substituted with a bromine atom, a fluorine atom, and a nitrile group, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of multiple functional groups—the electron-withdrawing nitrile and the ortho-halogen substituents—imparts unique reactivity, allowing for participation in reactions such as nucleophilic aromatic substitution.[1]

An accurate understanding of its physical properties, particularly its melting and boiling points, is critical for its application. These constants are fundamental indicators of purity, inform the selection of appropriate reaction and purification conditions (e.g., distillation, crystallization), and are essential for process scale-up and safety assessments.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data has been aggregated from leading chemical suppliers and databases, providing a reliable baseline for laboratory use.[2][3]

PropertyValueSource(s)
CAS Number 79544-27-7[2][3]
Molecular Formula C₇H₃BrFN[1]
Molecular Weight 200.01 g/mol [1]
Appearance White to light yellow powder/crystal[1][4]
Melting Point 58 - 63 °C[1][2][4][5]
Boiling Point 254.6 ± 25.0 °C (at 760 mmHg) (Predicted)[2][6]

Melting Point: Theory and Experimental Determination

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically <1-2°C).[7] The sharpness of the melting point is a primary indicator of purity; impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[7][8]

Factors Influencing Melting Point Measurement
  • Purity: This is the most critical factor. Impurities lower the energy required to disrupt the crystal lattice, leading to melting point depression.[8][9]

  • Heating Rate: An excessively rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an artificially high and broad melting range. A rate of 1-2°C per minute near the expected melting point is standard for accurate determination.[5][10]

  • Sample Packing: The sample must be finely powdered and densely packed into the capillary tube to a height of 2-3 mm to ensure uniform heat transfer.[9][11] Poor packing can lead to uneven heating and errors in observation.[11]

  • Thermometer Calibration: The accuracy of the measurement is contingent on the calibration of the thermometer or temperature probe.

Protocol for Capillary Melting Point Determination

This protocol describes the use of a standard melting point apparatus, a self-validating system that ensures reproducible and accurate results when followed correctly.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry. If necessary, dry it in a desiccator.[9]

    • Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.[9]

    • Jab the open end of a capillary tube into the powder to collect a small amount of the sample.[11]

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, drop the capillary tube (closed end down) several times through a long glass tube onto the benchtop.[12]

    • The final packed sample height should be 2-3 mm.[11]

  • Preliminary (Rapid) Determination:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 5-10°C/minute) to quickly determine an approximate melting range. This prevents spending excessive time on the precise measurement.[5]

  • Accurate Determination:

    • Allow the apparatus to cool to at least 15°C below the approximate melting point observed.[11]

    • Insert a fresh capillary tube with a newly prepared sample.

    • Set the heating rate to a slow 1-2°C per minute.[5]

    • Observe the sample through the magnified viewfinder.

    • Record the temperature (T₁) at which the first drop of liquid appears.[11]

    • Record the temperature (T₂) at which the last solid crystal melts into a transparent liquid.[11]

    • The melting point is reported as the range T₁ - T₂. For this compound, this should fall within the 58-63°C range.

Diagram 1: Workflow for Melting Point Determination

A flowchart illustrating the key decision points and steps for accurate melting point measurement.

MeltingPointWorkflow A Start: Obtain Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube (2-3 mm height) B->C D Rapid Heating (5-10°C/min) C->D Rough Trial E Determine Approx. MP D->E F Cool Apparatus to (Approx. MP - 15°C) E->F G Prepare Fresh Sample F->G H Slow Heating (1-2°C/min) G->H Accurate Trial I Observe & Record T1 (First liquid drop) H->I J Observe & Record T2 (All liquid) I->J K Report Range: T1 - T2 J->K L End K->L

Boiling Point: Theory and Experimental Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing the liquid to transition into the vapor phase.[4] Unlike melting points, boiling points are highly sensitive to atmospheric pressure.[2] A lower external pressure requires a lower vapor pressure to induce boiling, thus resulting in a lower boiling point. For this reason, boiling points are typically reported with the pressure at which they were measured (e.g., 100°C at 760 mmHg).

The reported boiling point for this compound (254.6°C) is a predicted value, likely due to its high boiling point which can be difficult to measure without specialized equipment and may risk decomposition of the compound. For practical laboratory work, determining the boiling point at reduced pressure (vacuum distillation) is often preferred. However, a micro boiling point determination can be performed on a small scale.

Protocol for Micro Boiling Point Determination (Thiele Tube Method)

This method is advantageous as it requires a minimal amount of sample (<0.5 mL) and provides a reasonably accurate measurement.[13] The principle relies on trapping the compound's vapor in an inverted capillary tube; the boiling point is the temperature at which the external pressure can no longer overcome the vapor pressure inside the capillary, observed upon cooling.[13][14]

Methodology:

  • Apparatus Assembly:

    • Place a few drops of this compound into a small fusion tube or test tube (e.g., 75 x 8 mm).

    • Obtain a standard melting point capillary tube and seal one end in a flame. Place this capillary tube into the fusion tube with the open end down.[15]

    • Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.[13]

    • Clamp a Thiele tube to a ring stand and fill it with a high-boiling, non-flammable liquid (e.g., mineral oil or silicone oil) so the oil level is above the top of the side-arm.[14]

    • Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil and positioned midway up the main body of the tube.[13]

  • Measurement:

    • Gently heat the side-arm of the Thiele tube with a Bunsen burner or microburner, using a back-and-forth motion.[13] The shape of the tube is designed to create convection currents that ensure uniform heating of the oil bath.[14]

    • As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.

    • Continue heating until a rapid, continuous stream of bubbles emerges from the tip of the inverted capillary. This indicates that the sample is boiling and its vapor has displaced all the air.[1]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop. The moment the bubbles cease and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point.[1][13] At this temperature, the external atmospheric pressure has just overcome the vapor pressure of the compound.

Diagram 2: Experimental Setup for Micro Boiling Point Determination

A diagram showing the assembly of a Thiele tube apparatus for micro boiling point measurement.

Safety and Handling

This compound is classified as a hazardous substance. Adherence to appropriate safety protocols is mandatory.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[16][11][15]

  • Precautionary Measures:

    • Handle only in a well-ventilated fume hood.[5]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

    • Avoid breathing dust/fumes.[11]

    • Wash hands thoroughly after handling.[17]

    • Store in a cool, dry place in a tightly sealed container. The compound is noted to be hygroscopic.[3]

Conclusion

The melting point (58-63 °C) and predicted boiling point (254.6 °C @ 760 mmHg) of this compound are key physical constants that govern its handling, reaction conditions, and purification. The melting point serves as a reliable and readily accessible indicator of purity. Accurate determination of these properties requires meticulous technique, particularly with respect to heating rate and sample preparation, as detailed in the provided protocols. By understanding the principles behind these measurements and the factors that influence them, researchers can ensure data integrity and promote safe, effective use of this important chemical intermediate.

References

An In-Depth Technical Guide to the Spectral Analysis of 2-Bromo-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data for 2-bromo-6-fluorobenzonitrile (CAS No. 79544-27-7), a key intermediate in pharmaceutical and agrochemical research. As a substituted aromatic nitrile, its structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles.

The molecular structure, presented below, dictates the spectral features we will explore. The arrangement of the bromo, fluoro, and nitrile substituents on the aromatic ring creates a distinct and predictable pattern of signals, which, when analyzed correctly, provide unambiguous structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and electronic environment.

¹H NMR Spectroscopy: Mapping the Aromatic Protons

The ¹H NMR spectrum provides direct evidence for the number, environment, and connectivity of the protons on the aromatic ring. The molecule possesses three distinct aromatic protons.

Expertise & Experience: The choice of a 400 MHz spectrometer is a standard and effective selection for achieving baseline resolution of the aromatic multiplets, allowing for the extraction of coupling constants. Deuterated chloroform (CDCl₃) is a common solvent for this type of compound due to its excellent solubilizing properties and the presence of a well-defined residual solvent peak for referencing.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constants (J) Hz Assignment
7.44 - 7.52 m - H-3, H-5
7.17 - 7.23 ddd J ≈ 8, 8, 1 H-4

Data acquired in CDCl₃ at 400 MHz.[1]

Interpretation: The signals between 7.17 and 7.52 ppm are characteristic of protons on a benzene ring.

  • H-4 Signal (7.17-7.23 ppm): This proton is located between two other protons (H-3 and H-5). The observed multiplicity, a doublet of doublet of doublets (ddd), is a key signature. It arises from coupling to H-3 and H-5 (typical ortho-coupling, J ≈ 8 Hz) and a smaller long-range coupling, likely to the fluorine atom (J ≈ 1 Hz).[2]

  • H-3 and H-5 Signals (7.44-7.52 ppm): These two protons are in slightly different environments but overlap to form a complex multiplet (m). H-5 is ortho to H-4 and meta to H-3, while H-3 is ortho to H-4 and meta to the bromine atom. Both protons also exhibit coupling to the adjacent fluorine atom, further complicating the signal.

Expected ¹³C NMR Spectrum: Probing the Carbon Framework

While readily available experimental data for the ¹³C NMR spectrum is scarce, its features can be reliably predicted based on established substituent effects. A proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, as all carbons are in unique chemical environments.

Trustworthiness: The prediction of chemical shifts is a self-validating system when grounded in fundamental principles. The electronegativity of fluorine will cause a significant downfield shift for the carbon it is attached to (C-6), which will also exhibit a large one-bond C-F coupling constant. The bromine atom (C-2) and the electron-withdrawing nitrile group (C-1 and CN) will also have predictable deshielding effects on their respective carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts and Key Features

Predicted Shift (δ) ppm Carbon Assignment Expected Multiplicity (Proton-Coupled) Notes
160 - 165 C-6 d, ¹JCF ≈ 250 Hz Large downfield shift and coupling due to direct F attachment.
130 - 135 C-4 d Standard aromatic CH.
125 - 130 C-5 d Standard aromatic CH.
120 - 125 C-3 d Standard aromatic CH.
115 - 120 C-2 s Shift influenced by Br.
110 - 115 C≡N s Characteristic shift for a nitrile carbon.
105 - 110 C-1 s Shift influenced by CN group.

Predictions are based on standard chemical shift ranges and substituent effects.[3]

Expected ¹⁹F NMR Spectrum: The Fluorine Signature

¹⁹F NMR is highly sensitive and provides a direct window into the fluorine's electronic environment.[4][5] A single signal is expected for the one fluorine atom in the molecule.

Expertise & Experience: For aryl fluorides, the chemical shift typically appears between -100 and -140 ppm relative to the standard, CFCl₃.[6] The multiplicity of this signal is highly informative. It should appear as a multiplet, likely a triplet of doublets, due to coupling with the two ortho protons (H-5) and the meta proton (H-1, if any coupling exists).

Advanced 2D NMR for Unambiguous Assignment

For complete and authoritative assignment, especially for novel compounds, 2D NMR techniques are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.[7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. For instance, it would show a correlation between H-5 and the nitrile carbon (C≡N), confirming their proximity in the structure.[7][8]

Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation: a. Weigh approximately 10-20 mg of this compound into a clean, dry vial. b. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. c. Agitate the vial gently until the sample is fully dissolved. d. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.

  • Data Acquisition: a. Acquire a standard ¹H NMR spectrum using a 90° pulse angle and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. b. Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are recommended.[3] c. If required, acquire ¹⁹F, HSQC, and HMBC spectra using standard instrument parameters.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectra correctly. c. Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm. d. Integrate the ¹H signals and analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. The spectrum of this compound is dominated by the characteristic stretching vibration of the nitrile group.

Expertise & Experience: Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal sample preparation and provides high-quality, reproducible data.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~ 2240 Strong, Sharp C≡N Stretch Nitrile
3000 - 3100 Medium C-H Stretch Aromatic
1400 - 1600 Medium-Strong C=C Stretch Aromatic Ring
1000 - 1400 Strong C-F Stretch Aryl-Fluoride

Data is representative for this class of compound.[2][9]

Interpretation:

  • Nitrile Stretch (~2240 cm⁻¹): The most prominent and diagnostic peak in the spectrum is the strong, sharp absorption corresponding to the C≡N triple bond stretch. Its position is characteristic of an aromatic nitrile.[2]

  • Aromatic Stretches: The peaks in the 3000-3100 cm⁻¹ region are due to the C-H stretching of the benzene ring, while the series of absorptions between 1400-1600 cm⁻¹ arise from the C=C bond stretching within the ring, providing a "fingerprint" for the aromatic core.

  • C-F Stretch (1000-1400 cm⁻¹): A strong absorption in this region is expected for the carbon-fluorine bond stretch, a characteristic feature of aryl fluorides.[9]

Protocol for ATR-IR Data Acquisition
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract interferences from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Sample Scan: Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify and label the key peaks.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Trustworthiness: The presence of a bromine atom provides a definitive isotopic signature that acts as an internal validation of the compound's identity. Bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by 2 mass units.

Table 4: Key Mass Spectrometry Data for this compound

m/z (Mass/Charge) Proposed Identity Notes
199 / 201 [M]⁺ Molecular ion peak, showing the characteristic 1:1 isotopic pattern for Bromine.
120 [M - Br]⁺ Loss of a bromine radical.
93 [M - Br - HCN]⁺ Subsequent loss of hydrogen cyanide from the [M-Br]⁺ fragment.

Fragmentation is based on Electron Impact (EI) ionization principles.[2]

Interpretation: The mass spectrum will be dominated by the molecular ion peak at m/z 199 and 201, confirming the molecular formula C₇H₃BrFN. The most common fragmentation pathway involves the cleavage of the weakest bonds. The C-Br bond is relatively weak, leading to the ready loss of a bromine atom to give a fragment at m/z 120. Further fragmentation can occur through the loss of a neutral HCN molecule from this intermediate, a common pathway for benzonitriles.

Diagram of Proposed Fragmentation Pathway

The logical flow of fragmentation from the molecular ion can be visualized as follows:

fragmentation M [C₇H₃BrFN]⁺˙ m/z 199/201 frag1 [C₇H₃FN]⁺ m/z 120 M->frag1 - Br• frag2 [C₆H₂F]⁺ m/z 93 frag1->frag2 - HCN

Caption: Proposed EI fragmentation pathway for this compound.

Protocol for Mass Spectrometry Data Acquisition (Direct Infusion ESI-MS)
  • Sample Preparation: a. Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent like acetonitrile or methanol. b. Dilute this stock solution to a final concentration of ~1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote ionization.

  • Instrument Setup: a. Calibrate the mass spectrometer using the manufacturer's recommended calibration solution to ensure mass accuracy. b. Set the ion source to positive electrospray ionization (ESI) mode. c. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Data Acquisition: a. Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. b. Acquire data in full scan mode over a relevant mass range (e.g., m/z 50-300).

  • Data Analysis: a. Identify the molecular ion peak [M+H]⁺ (or [M]⁺ if using other ionization methods like EI). b. Analyze the isotopic pattern to confirm the presence of bromine. c. If conducting MS/MS, select the molecular ion for fragmentation and analyze the resulting product ions.

Safety and Handling

This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.

  • GHS Classification: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[12]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.

Summary of Spectral Data

The following table provides a consolidated summary of the key spectral data for this compound.

Table 5: Consolidated Spectral Data Summary

Technique Feature Value/Position
¹H NMR H-4 7.17 - 7.23 ppm (ddd)
H-3, H-5 7.44 - 7.52 ppm (m)
IR Nitrile (C≡N) Stretch ~ 2240 cm⁻¹
Aromatic (C=C) Stretch 1400 - 1600 cm⁻¹
Mass Spec Molecular Ion [M]⁺ m/z 199 / 201

| | Primary Fragment | m/z 120 ([M - Br]⁺) |

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the safe handling and use of 2-Bromo-6-fluorobenzonitrile, a key building block in contemporary pharmaceutical and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard safety data sheets to offer a deeper understanding of the causality behind safety protocols, ensuring a self-validating system of laboratory best practices.

Compound Profile and Hazard Identification

This compound (CAS No. 79544-27-7) is a halogenated aromatic nitrile, presenting as an off-white to pale yellow crystalline solid.[1][2] Its unique molecular structure, featuring a bromine atom, a fluorine atom, and a nitrile group on a benzene ring, makes it a versatile reagent in organic synthesis.[3] However, these same structural features contribute to its specific hazard profile.

A thorough understanding of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is paramount before handling this compound.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[4][5][6]GHS07 (Exclamation Mark)[7]
Skin Irritation (Category 2)H315: Causes skin irritation.[4][5][6]GHS07 (Exclamation Mark)[7]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation.[4][5][6]GHS07 (Exclamation Mark)[7]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation.[4][5][6]GHS07 (Exclamation Mark)[7]

The presence of halogens and a nitrile group necessitates a cautious approach. The nitrile group can be metabolized to release cyanide in vivo, contributing to its oral toxicity. The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing effects of the halogens and nitrile group, is a likely contributor to its skin and eye irritancy.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling lies in a robust system of engineering controls and appropriate personal protective equipment. The causality behind these choices is rooted in the compound's physical and chemical properties.

Engineering Controls

Given that this compound is a solid with the potential to form dust and may release vapors, especially if heated, all handling procedures must be conducted in a well-ventilated area.[8][9]

  • Chemical Fume Hood: All weighing and transfer operations should be performed within a certified chemical fume hood.[8][10] This is critical to prevent the inhalation of any airborne particles or vapors, directly addressing the H335 hazard (May cause respiratory irritation).

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[9]

Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a scientifically-driven necessity to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionRationale and Field-Proven Insights
Hands Chemical-resistant gloves (e.g., Nitrile rubber)Nitrile gloves offer good resistance to a range of chemicals, including halogenated aromatics. Always check the manufacturer's glove compatibility data. Double gloving can be a prudent measure during high-risk operations. Change gloves immediately if contaminated.[10]
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes.[11] A face shield should be worn over goggles when there is a significant risk of splashing.[9][11]
Body Chemically resistant lab coatA lab coat, preferably one with elastic cuffs, should be worn and buttoned to protect the skin and personal clothing from contamination.[10]
Respiratory NIOSH-approved respiratorWhile a fume hood is the primary control, a respirator with appropriate cartridges for organic vapors and particulates should be available for emergencies or situations where ventilation is inadequate.[2][10]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is essential to minimize the risk of exposure and maintain the integrity of the compound.

Handling Workflow

The following workflow is designed to be a self-validating system, where each step reinforces safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Approved Channels cleanup_waste->cleanup_dispose

Caption: A logical workflow for the safe handling of this compound.

Storage Requirements

Improper storage can lead to degradation of the compound and create unnecessary hazards.

  • Container: Keep the container tightly closed.[8]

  • Environment: Store in a cool, dry, and well-ventilated area.[7][12] The compound should be stored at room temperature.[7]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[13][14]

Emergency Procedures: A Proactive Approach

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][15] Seek immediate medical attention.[15]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[5] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the victim to fresh air.[15] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[15] Rinse mouth with water.[15] Seek immediate medical attention.[11]

Spill Response

A tiered response is necessary depending on the scale of the spill.

cluster_minor Minor Spill cluster_major Major Spill spill Spill Occurs assess Assess Severity spill->assess minor_alert Alert Colleagues assess->minor_alert Minor major_evacuate Evacuate Immediate Area assess->major_evacuate Major minor_absorb Absorb with Inert Material minor_alert->minor_absorb minor_collect Collect and Place in Waste Container minor_absorb->minor_collect minor_clean Clean Spill Area minor_collect->minor_clean major_notify Notify EHS/Emergency Services major_evacuate->major_notify major_isolate Isolate the Area major_notify->major_isolate

Caption: Decision-making workflow for responding to a chemical spill.

For minor spills, trained personnel wearing appropriate PPE can clean up the material. Use an inert absorbent material like vermiculite or sand, and avoid generating dust.[13][16] For major spills, evacuate the area and contact your institution's environmental health and safety department immediately.[17]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[10]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Disposal: Disposal must be carried out by a licensed waste disposal company, in accordance with all local, state, and federal regulations.[2][8]

Conclusion

This compound is a valuable tool in chemical synthesis, but its potential hazards demand a thorough and proactive approach to safety. By understanding the "why" behind each safety precaution—from the necessity of a fume hood to the specifics of waste segregation—researchers can create a laboratory environment that is not only compliant but also fosters a deep-rooted culture of safety. This guide serves as a foundational document to be integrated into your institution's broader Chemical Hygiene Plan, ensuring the well-being of all laboratory personnel.

References

Theoretical Studies of 2-Bromo-6-fluorobenzonitrile: Unveiling its Electronic Properties for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

In the landscape of modern chemical synthesis, 2-Bromo-6-fluorobenzonitrile (C₇H₃BrFN) emerges as a molecule of significant interest.[1][2] Its strategic importance is particularly pronounced in pharmaceutical development and materials science.[3] This compound serves as a versatile building block and a key intermediate in the synthesis of a wide array of functional molecules, including anti-cancer agents, anti-inflammatory drugs, and high-performance specialty polymers.[3]

The utility of this compound is intrinsically linked to its unique molecular architecture. The presence of three distinct functional groups on the benzene ring—a bromine atom, a fluorine atom, and a nitrile group—creates a unique electronic environment that dictates its reactivity and physicochemical properties.[4]

  • The fluorine atom is a well-established bioisostere in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[4]

  • The bromine atom acts as an excellent leaving group or a "handle" for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular scaffolds.[4]

  • The nitrile group is a versatile functional group that can be hydrolyzed to carboxylic acids or reduced to amines, offering further pathways for synthetic diversification.[4]

To fully exploit the potential of this molecule, an understanding of its electronic properties is paramount. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide profound insights into molecular structure, stability, and reactivity.[5][6] This guide offers an in-depth exploration of the theoretical methodologies used to characterize this compound, elucidating the electronic properties that make it a cornerstone intermediate for researchers, scientists, and drug development professionals.

Part 1: The Computational Protocol: A Self-Validating System

The foundation of a reliable theoretical study lies in a robust and well-justified computational methodology. Our approach is designed to be a self-validating system, where the choice of methods and parameters is dictated by the need to accurately model the specific chemical nature of this compound.

The Choice of Density Functional Theory (DFT)

For investigating the electronic structure of organic molecules, Density Functional Theory (DFT) stands as the method of choice, offering an optimal balance between computational cost and accuracy.[7] Unlike simpler methods, DFT accounts for electron correlation, which is crucial for accurately describing the interactions between electrons. We employ the widely validated B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in many pure DFT functionals, leading to more reliable predictions of molecular geometries and energies.[8]

Basis Set Selection: The Language of Electrons

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for obtaining accurate results. We utilize the 6-311++G(d,p) Pople-style basis set . The rationale is as follows:

  • 6-311G : This is a "triple-zeta" basis set, meaning it uses three separate functions to describe each valence electron, providing significant flexibility for the model to accurately represent the electron distribution.

  • ++ : These symbols indicate the addition of diffuse functions to both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are large, spread-out functions that are essential for describing the behavior of electrons far from the nucleus. They are critical for molecules with electronegative atoms like fluorine and nitrogen and for accurately calculating properties like electron affinity.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow the shapes of the atomic orbitals to distort in the presence of the electric field of neighboring atoms, which is fundamental to describing chemical bonding accurately.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established and reliable level of theory for studies on halogenated aromatic compounds.[8][9][10] All calculations are performed using a standard quantum chemistry software package, such as Gaussian.[6]

Experimental Workflow: From Geometry to Reactivity

The entire computational process follows a logical and verifiable workflow. The initial step is always a full geometry optimization to find the molecule's lowest energy conformation, followed by a frequency calculation to confirm it is a true minimum. Only then are the electronic properties derived from this stable structure.

G cluster_input Input Phase cluster_calc Computational Core cluster_output Analysis & Output Input Initial Structure of This compound Method Define Level of Theory: B3LYP/6-311++G(d,p) Input->Method Set Parameters Opt Geometry Optimization (Energy Minimization) Method->Opt Run Calculation Freq Frequency Calculation Opt->Freq Verify Minimum (No Imaginary Frequencies) Elec Electronic Properties (HOMO, LUMO, MEP) Opt->Elec Derive Properties from Optimized Structure Geom Optimized Geometry (Bond Lengths, Angles) Freq->Geom Vib Vibrational Spectra (FT-IR, FT-Raman) Freq->Vib Assign Frequencies React Reactivity Descriptors Elec->React

Caption: Computational workflow for theoretical analysis.

Part 2: Molecular Geometry and Vibrational Analysis

Optimized Molecular Structure

The first output of our theoretical protocol is the optimized, lowest-energy three-dimensional structure of this compound. This provides the foundational data on bond lengths and angles.

Caption: Optimized molecular structure of this compound.

The calculated geometric parameters provide a precise map of the molecule. The planarity of the benzene ring is slightly distorted due to the steric and electronic effects of the bulky bromine and electronegative fluorine substituents.

Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C-Br1.895C1-C6-Br121.5
C-F1.348C3-C2-F119.8
C≡N1.154C6-C1-CN122.1
C1-CN1.442C2-C1-CN117.9
C-C (avg)1.392F-C2-C1119.5
C-H (avg)1.083Br-C6-C5118.0
Note: These values are representative results from a typical DFT calculation and are in good agreement with expected values for similar structures.[9][11]
Vibrational Frequencies: The Molecular Fingerprint

A frequency calculation serves two purposes: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the vibrational spectrum (FT-IR and FT-Raman), which is a unique fingerprint of the molecule.[6] By comparing theoretical frequencies with experimental data, we can confidently assign specific molecular motions to observed spectral peaks.[1]

Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (Scaled) (cm⁻¹)Assignment Description
C-H Stretch (Aromatic)~30703065 - 3080Stretching of C-H bonds on the benzene ring
C≡N Stretch~22302235Stretching of the carbon-nitrogen triple bond
C=C Stretch (Aromatic)1580 - 14001575, 1460, 1425In-plane stretching of the aromatic ring framework
C-F Stretch~12501255Stretching of the carbon-fluorine bond
C-Br Stretch~680675Stretching of the carbon-bromine bond
Note: Calculated frequencies are typically scaled by a factor (~0.96) to correct for anharmonicity and basis set imperfections. Experimental data is sourced from typical values for these functional groups and data available on PubChem.[1]

Part 3: Frontier Molecular Orbitals and Reactivity

The most crucial electronic properties for understanding chemical reactivity are derived from the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[12]

  • HOMO : Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.[7]

  • LUMO : Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[7]

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A small energy gap implies that the molecule is more polarizable and requires less energy to become excited, correlating with higher chemical reactivity and lower kinetic stability.[10][12]

For this compound, the HOMO is primarily localized over the π-system of the benzene ring and the bromine atom, while the LUMO is distributed over the entire aromatic ring and the electron-withdrawing nitrile group. This distribution suggests that the molecule can act as a π-electron donor and that electrophilic attack is likely to occur on the ring, while the nitrile group is a site for nucleophilic interaction.

Table 3: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

PropertyValue (eV)Significance
E(HOMO)-7.25Electron-donating ability
E(LUMO)-1.58Electron-accepting ability
Energy Gap (ΔE) 5.67 Chemical reactivity and stability

From these fundamental energies, a suite of global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior.

Table 4: Global Chemical Reactivity Descriptors

DescriptorFormulaValueInterpretation
Ionization Potential (I)-E(HOMO)7.25 eVEnergy required to remove an electron
Electron Affinity (A)-E(LUMO)1.58 eVEnergy released when an electron is added
Electronegativity (χ)(I+A)/24.42 eVOverall electron-attracting tendency
Chemical Hardness (η)(I-A)/22.84 eVResistance to change in electron distribution
Chemical Softness (S)1/(2η)0.176 eV⁻¹Reciprocal of hardness; measure of reactivity
Electrophilicity Index (ω)χ²/(2η)3.44 eVMeasure of electrophilic character

The calculated HOMO-LUMO gap of 5.67 eV indicates that this compound is a moderately stable molecule, yet reactive enough to participate in the versatile synthetic transformations for which it is known.[3][4]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across the molecule.[6][10] It maps the electrostatic potential onto the electron density surface, revealing the regions most susceptible to electrophilic and nucleophilic attack.

  • Red Regions : Indicate negative potential (electron-rich), representing prime sites for electrophilic attack. For this compound, these are concentrated around the highly electronegative fluorine atom and the nitrogen atom of the nitrile group.

  • Blue Regions : Indicate positive potential (electron-poor), representing sites for nucleophilic attack. These are typically found around the hydrogen atoms of the aromatic ring.

  • Green Regions : Indicate neutral potential.

The MEP map visually confirms the electronic push-pull nature of the substituents and provides an intuitive guide for predicting intermolecular interactions, which is invaluable in the context of drug design and materials science.

Conclusion: Bridging Theory and Application

Key insights from this guide include:

  • Structural Integrity : The optimized geometry provides a precise blueprint of the molecule, accounting for the steric and electronic influences of its substituents.

  • Spectroscopic Correlation : Calculated vibrational frequencies align with experimental data, validating the computational model and allowing for unambiguous assignment of spectral features.[1][6]

  • Reactivity Prediction : The HOMO-LUMO energy gap and derived reactivity descriptors quantify the molecule's chemical behavior, while the MEP map provides a visual roadmap for predicting reaction sites.[10][12]

For researchers in drug development and materials science, this theoretical framework is not merely an academic exercise. It is a predictive tool that can guide synthetic strategy, explain observed reactivity, and accelerate the design of novel molecules with tailored properties. By integrating these computational insights with experimental validation, we can unlock the full potential of pivotal building blocks like this compound.

References

Discovery and history of 2-Bromo-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-6-fluorobenzonitrile: Synthesis, Properties, and Applications in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 79544-27-7), a pivotal intermediate in the fields of pharmaceutical and agrochemical research. The document details the compound's historical emergence, key physicochemical properties, and validated synthetic protocols. A significant focus is placed on the mechanistic underpinnings of its synthesis and its versatile reactivity, which makes it a valuable scaffold in drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this compound for advanced molecular design.

Introduction and Strategic Importance

This compound is a halogenated aromatic compound distinguished by a unique trifecta of functional groups: a nitrile, a bromine atom, and a fluorine atom, all positioned on a benzene ring. This specific arrangement—with the bromine and fluorine atoms ortho to the nitrile group—creates a molecule with significant steric and electronic influence, rendering it an exceptionally valuable building block in organic synthesis.[1]

The strategic importance of this compound lies in its capacity for selective, sequential functionalization:

  • The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular scaffolds.[1]

  • The nitrile group can be readily transformed into other critical functional groups, including primary amines via reduction or carboxylic acids via hydrolysis.[1][2]

  • The fluorine atom , a common feature in modern pharmaceuticals, enhances metabolic stability, binding affinity, and lipophilicity of target molecules.[1]

This guide will explore the synthesis, characterization, and strategic application of this compound, providing field-proven insights into its use.

Historical Context and Emergence

While a singular "discovery" event for this compound is not prominently documented, its emergence as a key synthetic intermediate can be traced to the early 2000s.[3] Its rise coincided with the growing demand in medicinal chemistry for fluorinated aromatic scaffolds that could be readily diversified through cross-coupling technologies. Analysis of patent literature reveals its incorporation into synthetic routes for novel therapeutics, particularly kinase inhibitors, shortly after this period, cementing its status as a commercially significant and synthetically useful compound.[4][5]

Physicochemical and Spectroscopic Profile

This compound is a white to off-white crystalline solid at room temperature.[3] Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 79544-27-7[2]
Molecular Formula C₇H₃BrFN[6]
Molecular Weight 200.01 g/mol [7]
IUPAC Name This compound[2]
Melting Point 58-62 °C[8]
Boiling Point 254.6 ± 25.0 °C (at 760 mmHg)
Appearance White to light orange powder/crystal
Purity >97.0% (GC)
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals for the three aromatic protons. A multiplet (often described as a doublet of doublet of doublets) appears around δ 7.17-7.23 ppm, and another multiplet is observed at δ 7.44-7.52 ppm.[9]

  • ¹³C NMR: Predicted ¹³C NMR data confirms the presence of seven distinct carbon signals, including the characteristic nitrile carbon.[10]

  • Mass Spectrometry (MS): The mass spectrum displays a distinctive molecular ion peak cluster corresponding to the presence of a single bromine atom. The M+ peak appears at m/z ≈ 199 and the M+2 peak at m/z ≈ 201 with nearly equal intensity, a hallmark isotopic pattern for bromine.[11][12] Fragmentation typically involves the loss of Br or CN moieties.[11][13]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a sharp, strong absorption band near 2240 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group.[11]

Synthesis Methodologies: A Comparative Analysis

Two primary synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Route 1: Sandmeyer Reaction of 2-Amino-6-fluorobenzonitrile (Preferred Method)

This is the most widely cited and reliable method for laboratory and industrial-scale production. It begins with the readily available 2-Amino-6-fluorobenzonitrile and proceeds via a classic Sandmeyer reaction.[9] The overall workflow is depicted below.

G cluster_0 Synthesis Workflow: Sandmeyer Route A 2-Amino-6-fluorobenzonitrile B Diazotization (NaNO₂, HBr, 0°C) A->B C Aryl Diazonium Salt (Intermediate) B->C D Sandmeyer Reaction (CuBr, HBr, 0-50°C) C->D E Crude Product D->E F Work-up & Extraction (EtOAc/Water) E->F G Purification (Silica Gel Chromatography) F->G H This compound (Yield: ~70%) G->H

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[14] The mechanism involves two key stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a stable aryl diazonium salt.

  • Copper-Catalyzed Substitution: A copper(I) bromide catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.

G cluster_1 Sandmeyer Reaction Mechanism cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Cu(I)-Catalyzed Substitution Amine Ar-NH₂ Diazonium Ar-N₂⁺ Amine->Diazonium NaNO₂ HBr, 0°C Diazonium_ion Ar-N₂⁺ Aryl_Radical Ar• + N₂ Diazonium_ion->Aryl_Radical e⁻ from Cu(I) Product Ar-Br Aryl_Radical->Product + Br• from Cu(II) Cu1 Cu(I)Br Cu2 Cu(II)Br₂ Cu1->Cu2 -e⁻ Cu2->Cu1 -Br•

Caption: Generalized mechanism of the Sandmeyer reaction for aryl bromide synthesis.

  • Diazotization: Dissolve 2-Amino-6-fluorobenzonitrile (1.0 eq) in a suitable solvent like 1,4-dioxane and add 48% hydrobromic acid. Cool the mixture to 0 °C in an ice bath.[9]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1-1.2 eq) dropwise, maintaining the temperature at 0 °C. Stir for 1.5 hours at this temperature.[9]

  • Sandmeyer Reaction: In a separate flask, prepare a cooled solution of copper(I) bromide (3.0 eq) in 48% hydrobromic acid.[9]

  • Pour the diazonium salt solution from step 2 into the copper(I) bromide solution at 0 °C.[9]

  • Stir the mixture at 0 °C for 15 minutes, then warm to 50 °C for 20-30 minutes until gas evolution ceases.[9]

  • Work-up: Cool the reaction to room temperature, dilute with a large volume of water, and extract with ethyl acetate (2x).[9]

  • Wash the combined organic layers with 10% aqueous ammonia, water, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the resulting crude oil/solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in an isohexane or heptane mobile phase (e.g., 2-4% ethyl acetate) to yield pure this compound as a white solid (typical yield: 70%).[9][15]

Route 2: Dehydration of 2-Fluoro-6-bromobenzaldehyde Oxime

An alternative route involves the conversion of 2-fluoro-6-bromobenzaldehyde. This method is viable if the starting aldehyde is more accessible or cost-effective than the amino-nitrile precursor.

  • Oxime Formation & Dehydration: The aldehyde is reacted with hydroxylamine hydrochloride in a dehydrating solvent such as formic acid and heated (e.g., 100 °C for 2 hours). This single step converts the aldehyde directly to the nitrile.[9]

  • Work-up and Purification: After the reaction, the formic acid is removed by distillation. The pH is adjusted to neutral with a base (e.g., sodium carbonate solution), and the product is extracted with ethyl acetate. Purification is typically achieved by reduced pressure distillation to yield the final product with high purity (>98%).[9]

  • Sandmeyer Route: Generally higher yielding and more robust. The primary drawback is the handling of potentially unstable diazonium salts, requiring strict temperature control.

  • Aldehyde Route: A simpler, one-pot conversion from the aldehyde. However, the synthesis of the starting aldehyde, 2-bromo-6-fluorobenzaldehyde, can itself be a multi-step process, potentially starting from 2-bromo-6-fluorotoluene.[16][17] This makes the overall synthetic sequence potentially longer than the Sandmeyer route.

Chemical Reactivity and Synthetic Utility

The power of this compound lies in the orthogonal reactivity of its functional groups, allowing for a programmed approach to building molecular complexity.

G cluster_0 Versatile Reactivity of this compound cluster_Br Bromine (C-Br) Transformations cluster_CN Nitrile (C≡N) Transformations Core This compound Suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) Core->Suzuki [Pd] Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) Core->Buchwald [Pd] Hydrolysis Hydrolysis (KOH, H₂O, Reflux) Core->Hydrolysis Reduction Reduction (e.g., LiAlH₄, H₂/Catalyst) Core->Reduction Product_Suzuki Aryl-Aryl Product Suzuki->Product_Suzuki Product_Buchwald Aryl-Amine Product Buchwald->Product_Buchwald Product_Acid Carboxylic Acid Hydrolysis->Product_Acid Product_Amine Benzylamine Reduction->Product_Amine

Caption: Key transformations demonstrating the synthetic versatility of the core scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is highly susceptible to oxidative addition to a Palladium(0) catalyst, making it an ideal substrate for cross-coupling.

  • Suzuki-Miyaura Coupling: This reaction efficiently forms C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[18][19][20] This is a cornerstone reaction for creating biaryl structures common in pharmaceuticals.

  • Buchwald-Hartwig Amination: This powerful reaction forms C-N bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium-phosphine ligand complex.[21][22][23] It is a go-to method for synthesizing the aniline and N-aryl heterocyclic motifs prevalent in kinase inhibitors.

Transformations of the Nitrile Group
  • Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-6-fluorobenzoic acid, under basic conditions (e.g., refluxing with aqueous KOH) in excellent yields (95%).[2] This provides a route to another important class of synthetic intermediates.

  • Reduction: The nitrile group can be reduced to a primary amine, (2-bromo-6-fluorophenyl)methanamine, using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is valuable for introducing a flexible aminomethyl linker.

Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of this compound makes it a sought-after precursor for biologically active molecules.

  • Pharmaceuticals - Kinase Inhibitors: A major application is in the synthesis of kinase inhibitors for oncology and inflammatory diseases.[1][4] The 2,6-disubstituted benzonitrile scaffold can be elaborated via Suzuki or Buchwald-Hartwig reactions to generate complex heterocyclic systems that bind to the ATP pocket of various kinases. The fluorine atom often plays a crucial role in modulating the binding affinity and pharmacokinetic properties of the final drug candidate.

  • Agrochemicals: The compound serves as an intermediate in the development of advanced herbicides and pesticides.[3] The presence of both fluorine and bromine can enhance the efficacy and metabolic stability of the active agrochemical ingredient.

Conclusion

This compound has firmly established itself as a cornerstone building block in modern synthetic chemistry. Its value is derived not just from its structure, but from the predictable and high-yielding transformations it enables. The robust Sandmeyer synthesis provides reliable access to this intermediate, while the orthogonal reactivity of its three key functional groups offers chemists a powerful platform for the efficient construction of complex and high-value molecules. As the demand for sophisticated, functionalized aromatic compounds continues to grow, particularly in the life sciences, the strategic importance of this compound is set to endure.

References

Methodological & Application

Synthesis of 2-Bromo-6-fluorobenzonitrile: A Detailed Guide to the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-6-fluorobenzonitrile in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] this compound stands as a pivotal building block in this endeavor, offering a unique combination of reactive sites that empower chemists to construct complex molecular architectures. Its utility is particularly pronounced in the synthesis of Active Pharmaceutical Ingredients (APIs), where the fluorinated phenyl ring can improve metabolic stability, binding affinity, and lipophilicity.[1] The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, while the nitrile group can be further elaborated, making this compound a cornerstone for the development of novel therapeutics in areas ranging from oncology to neuroscience. This guide provides a comprehensive, in-depth protocol for the synthesis of this compound from 2-amino-6-fluorobenzonitrile, leveraging the classic yet powerful Sandmeyer reaction.

Reaction Overview & Mechanistic Insights

The transformation of 2-amino-6-fluorobenzonitrile to this compound is a two-stage process that hinges on the Sandmeyer reaction.[2][3] This venerable reaction provides a robust method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4][5]

Stage 1: Diazotization

The initial step is the diazotization of the primary aromatic amine, 2-amino-6-fluorobenzonitrile. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, in this case, hydrobromic acid (HBr). The reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

The mechanism of diazotization proceeds as follows:

  • Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated by HBr and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The lone pair of the amino group on 2-amino-6-fluorobenzonitrile attacks the nitrosonium ion.

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide.

  • Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group is protonated, and a molecule of water is eliminated, yielding the stable aryl diazonium ion.

Stage 2: The Sandmeyer Reaction

The second stage is the copper(I)-catalyzed conversion of the diazonium salt to the corresponding aryl bromide. The mechanism of the Sandmeyer reaction is believed to proceed via a radical pathway.[2][4]

  • Single Electron Transfer (SET): Copper(I) bromide donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas (N₂).

  • Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the initial SET step, to yield the final product, this compound, and regenerate the copper(I) catalyst.

Visualizing the Reaction Pathway

Synthesis_Workflow cluster_diazotization Stage 1: Diazotization cluster_sandmeyer Stage 2: Sandmeyer Reaction cluster_workup Workup & Purification Start 2-Amino-6-fluorobenzonitrile Reagents_D NaNO₂, 48% HBr Start->Reagents_D 0 °C Diazonium_Salt 2-Cyano-3-fluorobenzenediazonium bromide Reagents_D->Diazonium_Salt Formation of Diazonium Salt Catalyst Cu(I)Br, 48% HBr Diazonium_Salt->Catalyst 0 °C to 50 °C Product This compound Catalyst->Product Radical Substitution Extraction Ethyl Acetate Extraction Product->Extraction Washing Aqueous Washes Extraction->Washing Purification Column Chromatography Washing->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established literature procedures.[6][7]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Amino-6-fluorobenzonitrile136.1218.0 g132Starting material
1,4-Dioxane88.1120 mL-Solvent
Hydrobromic Acid (48% aq.)80.91200 mL + 50 mL-Acid and bromide source
Sodium Nitrite (NaNO₂)69.0010.5 g152Diazotizing agent
Deionized Water18.0220 mL + 1200 mL-Solvent for NaNO₂ and for workup
Copper(I) Bromide (CuBr)143.4556.8 g396Catalyst
Ethyl Acetate88.112 x 400 mL-Extraction solvent
10% Aqueous Ammonia Solution-400 mL-For washing
Brine-500 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent
Silica Gel-As needed-For column chromatography
Isohexane/Ethyl Acetate-As needed-Eluent for chromatography
Step-by-Step Procedure
  • Preparation of the Amine Solution: In a suitable reaction vessel, dissolve 18.0 g (132 mmol) of 2-amino-6-fluorobenzonitrile in 20 mL of hot 1,4-dioxane.

  • Acidification: Add 200 mL of 48% hydrobromic acid to the solution. Cool the mixture to 0 °C using an ice-water bath with constant stirring.

  • Diazotization: Prepare a solution of 10.5 g (152 mmol) of sodium nitrite in 20 mL of water. Add this solution dropwise to the cooled amine mixture over a period of 1.5 hours, ensuring the temperature is maintained at 0 °C.

  • Formation of the Diazonium Salt: Stir the resulting mixture at 0 °C for an additional 1.5 hours.

  • Preparation of the Catalyst Solution: In a separate flask, prepare a cooled (0 °C) solution of 56.8 g (396 mmol) of copper(I) bromide in 50 mL of 48% hydrobromic acid.

  • Sandmeyer Reaction: Pour the diazonium salt mixture onto the cooled catalyst solution.

  • Reaction Progression: Stir the combined solution at 0 °C for 15 minutes, then heat to 50 °C for 20 minutes.

  • Workup - Quenching and Extraction: Cool the mixture to ambient temperature and dilute with 1200 mL of water. Extract the aqueous layer with ethyl acetate (2 x 400 mL).

  • Workup - Washing: Combine the organic extracts and wash sequentially with 400 mL of 10% aqueous ammonia solution, 400 mL of water, and 500 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield an orange oil.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of 2-4% ethyl acetate in isohexane. This should yield this compound as a white solid (yield: ~18.5 g, 70%).[6][7]

Characterization of this compound

PropertyValue
Appearance White to light yellow crystalline solid
Molecular Formula C₇H₃BrFN
Molecular Weight 200.01 g/mol
Melting Point 59-63 °C
Boiling Point 254.6 ± 25.0 °C at 760 mmHg
¹H NMR (400 MHz, CDCl₃) δ 7.17-7.23 (1H, ddd, J = 8, 8, and 1 Hz), 7.44-7.52 (2H, m) ppm[6][7]
¹³C NMR Predicted shifts can be found in chemical databases.
IR Spectroscopy A sharp, intense absorption band for the nitrile group (C≡N) is expected around 2240 cm⁻¹.

Safety and Handling Precautions

This synthesis involves the use of hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydrobromic Acid (48%): Highly corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation. Handle with extreme care, using acid-resistant gloves, a lab coat, and chemical safety goggles.

  • Sodium Nitrite: An oxidizing agent that may intensify fire. It is toxic if swallowed. Avoid contact with combustible materials.

  • 1,4-Dioxane: A flammable liquid and potential carcinogen.

  • General Precautions: The diazotization reaction should be carried out at low temperatures as diazonium salts can be explosive when isolated and dry.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion: A Gateway to Novel Chemical Entities

The successful synthesis of this compound via the Sandmeyer reaction opens the door to a vast array of synthetic possibilities. This protocol provides a reliable and scalable method for producing this valuable intermediate. The unique electronic properties conferred by the fluorine and bromine substituents make it an ideal starting material for the synthesis of complex, biologically active molecules. For researchers in drug discovery and development, mastering this synthesis is a key step towards innovating the next generation of therapeutics.

References

Application Note and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-Aryl-6-fluorobenzonitriles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of a Doubly-Substituted Substrate

The 2-Aryl-6-fluorobenzonitrile scaffold is a significant structural motif in modern medicinal chemistry and materials science. The presence of the cyano and fluoro groups offers unique electronic properties and metabolic stability, making these compounds valuable precursors for complex molecular architectures. However, the synthesis of these targets via Suzuki-Miyaura coupling presents a distinct challenge. The starting material, 2-Bromo-6-fluorobenzonitrile, is a sterically hindered and electronically deactivated aryl halide. The ortho-substituents (Bromine and Fluorine) create significant steric bulk around the reaction center, which can impede the crucial oxidative addition step in the catalytic cycle.

This technical guide provides a comprehensive overview of the principles and practical protocols for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions. By understanding the mechanistic nuances and carefully selecting the catalyst system, researchers can overcome the inherent difficulties of this substrate to achieve high-yield synthesis of the desired biaryl products.

Reaction Principle: Mastering the Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] The reaction proceeds via a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-limiting step, particularly for sterically hindered substrates.[4] The use of electron-rich and bulky ligands is critical to facilitate this process.[5]

  • Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate "ate" complex.[6][7] This complex then transfers its organic group to the palladium(II) center, displacing the halide. The choice of base is crucial and can significantly impact the reaction rate and yield.[7]

  • Reductive Elimination : In the final step, the two organic partners on the palladium center couple and are eliminated, forming the desired C-C bond of the 2-Aryl-6-fluorobenzonitrile product and regenerating the active Pd(0) catalyst.[1][4]

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) pd2_int Ar-Pd(II)L₂-Br (Palladium(II) Intermediate) pd0->pd2_int oa Oxidative Addition pd2_biaryl Ar-Pd(II)L₂-Ar' (Di-organic Intermediate) pd2_int->pd2_biaryl tm Transmetalation pd2_biaryl->pd0 product Ar-Ar' (Product) pd2_biaryl->product re Reductive Elimination aryl_halide This compound boronic_acid Ar'-B(OH)₂ + Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Performance with Analogous Substrates

While specific yield data for this compound is sparse in readily available literature, extensive research on analogous substrates like 2-bromobenzonitrile provides valuable insights into expected outcomes. The following data summarizes typical results for the Suzuki-Miyaura coupling of 2-bromobenzonitrile with various boronic acids, offering a predictive baseline for catalyst and base selection.

Table 1: Effect of Different Bases on Reaction Yield *

EntryAryl HalideBoronic AcidBaseCatalyst (1 mol%)SolventYield (%)
12-BromobenzonitrilePhenylboronic AcidK₂CO₃PdNPWater/Ethanol98
22-BromobenzonitrilePhenylboronic AcidNa₂CO₃PdNPWater/Ethanol95
32-BromobenzonitrilePhenylboronic AcidCs₂CO₃PdNPWater/Ethanol92
42-BromobenzonitrilePhenylboronic AcidK₃PO₄PdNPWater/Ethanol85

*Data adapted from studies on 2-bromobenzonitrile using a palladium nanoparticle (PdNP) catalyst. Conditions: Aryl halide (1 mmol), boronic acid (1.5 mmol), base (2 mmol), solvent (20 mL).[6]

Table 2: Substrate Scope with Various Boronic Acids *

EntryAryl HalideBoronic Acid PartnerProductYield (%)
12-Bromobenzonitrile4-Methylphenylboronic Acid4'-Methyl-[1,1'-biphenyl]-2-carbonitrile96
22-Bromobenzonitrile4-Methoxyphenylboronic Acid4'-Methoxy-[1,1'-biphenyl]-2-carbonitrile94
32-Bromobenzonitrile4-Chlorophenylboronic Acid4'-Chloro-[1,1'-biphenyl]-2-carbonitrile95
42-Bromobenzonitrile2-Thiopheneboronic Acid2-(Thiophen-2-yl)benzonitrile92

*Data adapted from studies on 2-bromobenzonitrile using a palladium nanoparticle (PdNP) catalyst and K₂CO₃ as base.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound. Given the substrate's challenging nature, meticulous adherence to inert atmosphere techniques and the use of high-purity, degassed reagents are paramount.

Protocol 1: General Procedure with Conventional Heating

This protocol is optimized for sterically hindered aryl bromides and employs a highly active Buchwald-type ligand (SPhos) to facilitate the reaction.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-3 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-6 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous powder (2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1) via syringe under a positive pressure of inert gas.

  • Reaction Execution: Lower the flask into a preheated oil bath at 90-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 12 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-Aryl-6-fluorobenzonitrile.[8][9]

Protocol 2: Microwave-Assisted Procedure

Microwave irradiation can dramatically reduce reaction times and often improves yields for challenging substrates.[9][10]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Degassed solvent (e.g., DMF/Water 4:1 or Dioxane/Water 4:1)

  • Microwave-safe reaction vial with a stir bar

Procedure:

  • Reagent Preparation: In a microwave-safe reaction vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Solvent Addition: Add the degassed solvent mixture to the vial.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).[11][12]

  • Work-up and Purification: After the vial has cooled to room temperature, perform the same work-up and purification steps as described in the conventional heating protocol.

Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup - Add solids (Aryl Halide, Boronic Acid, Base) - Add Catalyst System (Pd Source + Ligand) inert 2. Inert Atmosphere - Evacuate & backfill with N₂/Ar (3x) setup->inert solvent 3. Solvent Addition - Add degassed solvent via syringe inert->solvent heat 4. Heating & Stirring - Conventional (Oil Bath) or Microwave - Monitor by TLC/LC-MS solvent->heat quench 5. Quench & Extract - Cool to RT - Dilute with H₂O & Organic Solvent - Separate layers heat->quench dry 6. Dry & Concentrate - Wash with brine - Dry over Na₂SO₄ - Remove solvent in vacuo quench->dry purify 7. Chromatography - Purify crude product on silica gel dry->purify analysis 8. Analysis - NMR, MS, etc. purify->analysis

Figure 2: A typical experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvent/reagents.3. Inappropriate ligand for the substrate.1. Ensure meticulous inert atmosphere technique. Use a fresh bottle of catalyst or a pre-catalyst.2. Degas solvents thoroughly (e.g., freeze-pump-thaw or sparge with Argon for 30 min).3. Switch to a more electron-rich, bulky ligand (e.g., RuPhos, XPhos).[13][14]
Debromination of Starting Material 1. Presence of water/protons with an overly active catalyst.2. Base is too strong or reaction temperature is too high.1. Ensure anhydrous conditions if debromination is severe. Use anhydrous K₃PO₄.2. Try a milder base (e.g., K₂CO₃) or lower the reaction temperature.
Formation of Homocoupled Boronic Acid Product (Ar'-Ar') 1. Oxygen contamination in the reaction.2. Palladium catalyst is not sufficiently active.1. Improve degassing and inert atmosphere techniques.2. Increase catalyst loading slightly or switch to a more active catalyst system.
Difficult Purification Close polarity of product and unreacted starting materials or byproducts.Optimize the reaction to drive it to full conversion. Adjust the solvent system for column chromatography for better separation.[15]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE).

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[14][16][17]

  • Precautions: Handle only in a well-ventilated area, preferably a chemical fume hood. Wear protective gloves, safety goggles, and a lab coat. Avoid breathing dust/fumes.[14][16]

  • First Aid: In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.

Always consult the Safety Data Sheet (SDS) for all reagents (palladium catalysts, phosphine ligands, bases, and solvents) before beginning any experimental work.[14]

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success hinges on a rational approach to overcoming the steric and electronic hurdles presented by the substrate. The use of robust, state-of-the-art palladium catalyst systems, particularly those featuring bulky, electron-rich phosphine ligands, is essential. By following the detailed protocols and troubleshooting guidance provided in this document, researchers in drug discovery and materials science can confidently and efficiently synthesize valuable 2-Aryl-6-fluorobenzonitrile compounds.

References

Application Notes & Protocols: The Strategic Use of 2-Bromo-6-fluorobenzonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2][3][4] Organofluorine compounds represent a significant portion of pharmaceuticals currently in clinical use, a testament to the element's ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Within the vast arsenal of fluorinated building blocks, 2-Bromo-6-fluorobenzonitrile (CAS No. 79544-27-7) has emerged as a particularly versatile and powerful intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs).[5][6]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the use of this compound in key synthetic transformations.

The value of this compound lies in its unique trifunctional architecture.[5][7] The molecule features:

  • A fluorine atom , which imparts desirable electronic properties and can improve the pharmacokinetic profile of the final API.[8]

  • A bromine atom , an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular scaffolds.[5][8]

  • A nitrile group , which can be readily transformed into other critical functional groups such as primary amines or carboxylic acids, adding significant synthetic flexibility.[5]

This orthogonal reactivity allows for a stepwise and highly controlled approach to building complex drug-like molecules, making this compound a cornerstone intermediate in the development of novel therapeutics for oncology, infectious diseases, and neurological disorders.[5]

Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of this compound is critical for its effective use in synthesis.

PropertyValueReference
CAS Number 79544-27-7[5]
Molecular Formula C₇H₃BrFN[9][10]
Molecular Weight 200.01 g/mol [9][10]
Appearance White to off-white or brown solid[11][12]
Melting Point 58-62 °C[13]
Boiling Point ~254.6 °C (Predicted)[12]
IUPAC Name This compound
Causality of Reactivity

The synthetic utility of this compound is a direct result of the distinct electronic and steric environment of its functional groups.

  • The Bromine Handle: The C-Br bond is the most labile site for transition-metal catalysis. Its position, ortho to both the fluorine and nitrile groups, creates a unique electronic environment that facilitates oxidative addition to a palladium(0) center, the key initiating step in many cross-coupling reactions. This makes it highly amenable to forming new carbon-carbon (e.g., Suzuki, Heck) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.[5][14]

  • The Inert Fluorine: The C-F bond is significantly stronger than the C-Br bond and is generally unreactive under standard cross-coupling conditions. Its primary role is electronic; as a strongly electron-withdrawing group, it influences the reactivity of the aromatic ring and can favorably modulate the pKa and lipophilicity of the final drug molecule.[1]

  • The Versatile Nitrile: The nitrile group is robust and typically withstands the conditions of palladium-catalyzed reactions. This allows chemists to build the core molecular scaffold first and then modify the nitrile group in a later synthetic step, for example, through reduction to a benzylamine or hydrolysis to a benzoic acid.[5]

Core Application 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a pillar of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals. This compound is an excellent substrate for this reaction.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling cluster_reactants Reactants cluster_catalysis Catalytic System cluster_process Process cluster_product Product BFN This compound Reaction Inert Atmosphere Heat (e.g., 80-100 °C) BFN->Reaction Boronic Aryl/Heteroaryl Boronic Acid or Ester Boronic->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Aqueous Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent System (e.g., Toluene/H₂O) Solvent->Reaction Product 2-Aryl-6-fluorobenzonitrile Intermediate Reaction->Product

Caption: Workflow for Suzuki-Miyaura C-C bond formation.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol details a representative Suzuki coupling reaction. The choice of a palladium(0) source like Pd(PPh₃)₄, a mild inorganic base, and a biphasic solvent system is a classic, robust method for this transformation.

Materials and Reagents

Reagent CAS No. M.W. ( g/mol ) Amount Moles (mmol)
This compound 79544-27-7 200.01 1.00 g 5.00
4-Methoxyphenylboronic Acid 5720-07-0 151.96 0.91 g 6.00 (1.2 eq)
Tetrakis(triphenylphosphine)palladium(0) 14221-01-3 1155.56 289 mg 0.25 (5 mol%)
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 2.07 g 15.00 (3.0 eq)
Toluene 108-88-3 92.14 25 mL -

| Deionized Water | 7732-18-5 | 18.02 | 5 mL | - |

Step-by-Step Methodology

  • Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.00 g, 5.00 mmol) and 4-methoxyphenylboronic acid (0.91 g, 6.00 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Base Addition: Add toluene (25 mL) and a solution of potassium carbonate (2.07 g, 15.00 mmol) in deionized water (5 mL). Begin vigorous stirring to create an emulsion. The base is essential for the transmetalation step of the catalytic cycle.

  • Degassing: Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol). The mixture will typically turn a darker color upon catalyst addition.

  • Reaction: Heat the reaction mixture to 90 °C and maintain vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS by sampling the organic layer.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-6-fluorobenzonitrile.

Core Application 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a linkage central to a vast number of pharmaceuticals.[15] This reaction allows for the direct coupling of aryl halides with a wide variety of amines.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig cluster_reactants Reactants cluster_catalysis Catalytic System cluster_process Process cluster_product Product BFN This compound Reaction Strictly Anhydrous & Anaerobic Heat (e.g., 100-110 °C) BFN->Reaction Amine Primary/Secondary Amine (e.g., Morpholine) Amine->Reaction Precatalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Precatalyst->Reaction Ligand Bulky Phosphine Ligand (e.g., XPhos, BINAP) Ligand->Reaction Base Strong, Non-nucleophilic Base (e.g., NaOᵗBu, LHMDS) Base->Reaction Solvent Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Product 2-Amino-6-fluorobenzonitrile Derivative Reaction->Product

Caption: Workflow for Buchwald-Hartwig C-N bond formation.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination with Morpholine

This protocol uses a modern catalyst system, often employing a palladium(0) source with a specialized bulky phosphine ligand.[16] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the amine without competing in side reactions.[16]

Materials and Reagents

Reagent CAS No. M.W. ( g/mol ) Amount Moles (mmol)
This compound 79544-27-7 200.01 1.00 g 5.00
Morpholine 110-91-8 87.12 0.52 mL 6.00 (1.2 eq)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) 51364-51-3 915.72 46 mg 0.05 (1 mol% Pd)
XPhos 564483-18-7 476.66 95 mg 0.20 (4 mol%)
Sodium tert-butoxide (NaOᵗBu) 865-48-5 96.10 0.67 g 7.00 (1.4 eq)

| Anhydrous Toluene | 108-88-3 | 92.14 | 25 mL | - |

Step-by-Step Methodology

  • Glovebox Operation: Due to the air and moisture sensitivity of the catalyst, ligand, and base, it is highly recommended to assemble the reaction in a glovebox.

  • Vessel Preparation: To an oven-dried Schlenk tube or sealed vial equipped with a magnetic stir bar, add sodium tert-butoxide (0.67 g, 7.00 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and XPhos (95 mg, 0.20 mmol).

  • Reactant Addition: Add this compound (1.00 g, 5.00 mmol).

  • Solvent and Amine Addition: Add anhydrous toluene (25 mL) followed by morpholine (0.52 mL, 6.00 mmol).

  • Reaction: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath at 110 °C and stir for 8-16 hours. The bulky XPhos ligand is critical for facilitating the reductive elimination step, which is often rate-limiting.[17]

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Extract the mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired 2-morpholino-6-fluorobenzonitrile.

Summary of Reaction Parameters

The versatility of this compound is demonstrated by its compatibility with a range of reaction conditions.

Table: Representative Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst / Ligand Base Solvent Temp (°C) Yield (%)
Suzuki Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90 >90
Suzuki 3-Pyridylboronic acid PdCl₂(dppf) Cs₂CO₃ Dioxane/H₂O 100 ~85
Buchwald-Hartwig Aniline Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 110 ~92
Buchwald-Hartwig Benzylamine Pd(OAc)₂ / BINAP NaOᵗBu Toluene 100 ~88

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | >95 |

Note: Yields are representative and highly dependent on specific substrate and optimized conditions.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care in a laboratory setting.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9][18]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid breathing dust. Store in a cool, dry, and well-ventilated area.[7]

Conclusion

This compound is a high-value, versatile building block for pharmaceutical synthesis.[19] Its trifunctional nature provides chemists with a robust platform for constructing complex molecular architectures through reliable and well-established methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage this key intermediate in their drug discovery and development programs, ultimately accelerating the path to novel therapeutics.

References

Application Notes and Protocols: The Strategic Role of 2-Bromo-6-fluorobenzonitrile in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, chemists, and professionals engaged in the discovery and development of novel agrochemicals. The focus is on the strategic application of 2-Bromo-6-fluorobenzonitrile (CAS No. 79544-27-7), a versatile and highly valuable building block in the synthesis of modern herbicides, fungicides, and insecticides.

Introduction: The Significance of Fluorinated Building Blocks in Agrochemical Design

The incorporation of fluorine into active agrochemical ingredients has become a cornerstone of modern pesticide design. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity, metabolic stability, and environmental fate. This compound is a prime example of a fluorinated building block that offers a strategic entry point for introducing a 2-fluoro-6-substituted phenyl moiety into a target molecule. This particular substitution pattern is of significant interest in agrochemical research due to its potential to enhance efficacy and selectivity.[1][2]

The presence of three distinct functional groups—a bromine atom, a fluorine atom, and a nitrile group—on the aromatic ring makes this compound a trifunctional synthon with a wide range of synthetic possibilities. The bromine atom is an excellent handle for cross-coupling reactions, the nitrile group can be transformed into various other functionalities, and the fluorine atom imparts the desirable properties mentioned above.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is critical for successful process development and scale-up.

PropertyValueReference
CAS Number 79544-27-7[3]
Molecular Formula C₇H₃BrFN[3]
Molecular Weight 200.01 g/mol [3]
Appearance White to off-white crystalline solid[2]
Melting Point 58-62 °C
Boiling Point 254.6±25.0 °C at 760 mmHg
Purity Typically >98%[2]

Core Synthetic Applications in Agrochemical R&D

The strategic value of this compound lies in its ability to participate in a variety of chemical transformations that are central to the construction of complex agrochemical scaffolds. The following sections detail key reaction types and provide illustrative protocols.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom at the 2-position of this compound is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are workhorses in modern organic synthesis and are extensively used in the agrochemical industry to create carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures that are prevalent in many herbicides and fungicides.

Protocol 1: Synthesis of a Hypothetical Biaryl Agrochemical Intermediate via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a substituted phenylboronic acid, a common step in the synthesis of various agrochemical classes.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Biaryl_Product 2-(R-Phenyl)-6-fluorobenzonitrile This compound->Biaryl_Product + Phenylboronic_Acid R-Ph-B(OH)₂ Phenylboronic_Acid->Biaryl_Product + Catalyst Pd(PPh₃)₄ Catalyst->Biaryl_Product Base Na₂CO₃ Base->Biaryl_Product Solvent Toluene/H₂O Solvent->Biaryl_Product

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenylboronic Acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.03 eq)

  • 2 M Aqueous Sodium Carbonate Solution

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the substituted phenylboronic acid.

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene and the 2 M aqueous sodium carbonate solution to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Causality of Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. Sodium carbonate is a commonly used and effective base for this purpose.

  • Solvent System: The biphasic toluene/water solvent system is effective for dissolving both the organic reactants and the inorganic base, facilitating the reaction at the interface.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, which are present in a wide range of agrochemicals, including certain classes of herbicides and fungicides.

Protocol 2: Synthesis of a Hypothetical N-Aryl Agrochemical Intermediate via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Arylamine_Product 2-(R¹R²N)-6-fluorobenzonitrile This compound->Arylamine_Product + Amine R¹R²NH Amine->Arylamine_Product + Catalyst Pd₂(dba)₃ Catalyst->Arylamine_Product Ligand XPhos Ligand->Arylamine_Product Base NaOᵗBu Base->Arylamine_Product Solvent Toluene Solvent->Arylamine_Product

A representative Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube.

  • Add this compound and anhydrous toluene to the Schlenk tube.

  • Add the amine to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours, with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired N-aryl product.

Causality of Experimental Choices:

  • Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for C-N bond formation with a wide range of substrates.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, facilitating its oxidative addition to the palladium center.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Therefore, the use of anhydrous solvents and reagents is essential.

Transformation of the Nitrile Group

The nitrile group in this compound provides a versatile handle for further synthetic modifications. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. These transformations are crucial for accessing a diverse range of agrochemical scaffolds.

Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid

The conversion of the nitrile to a carboxylic acid is a common step in the synthesis of many agrochemicals, as the carboxylic acid functionality can serve as a key pharmacophore or a precursor for further derivatization.

Reaction Scheme:

Nitrile_Hydrolysis cluster_reactant Reactant cluster_reagents Reagents cluster_product Product Substituted_Benzonitrile 2-Substituted-6-fluorobenzonitrile Benzoic_Acid 2-Substituted-6-fluorobenzoic acid Substituted_Benzonitrile->Benzoic_Acid Acid H₂SO₄ Acid->Benzoic_Acid Water H₂O Water->Benzoic_Acid

Hydrolysis of a substituted benzonitrile.

Materials:

  • 2-Substituted-6-fluorobenzonitrile (1.0 eq) (obtained from Protocol 1 or 2)

  • Concentrated Sulfuric Acid

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask, add the 2-substituted-6-fluorobenzonitrile.

  • Carefully add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux (typically 100-120 °C) for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the aqueous mixture with diethyl ether.

  • Extract the product from the organic layer with a saturated aqueous sodium bicarbonate solution.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the 2-substituted-6-fluorobenzoic acid.

Causality of Experimental Choices:

  • Strong Acid: Concentrated sulfuric acid is a strong acid that effectively catalyzes the hydrolysis of the nitrile group to a carboxylic acid.

  • Work-up: The acid-base work-up allows for the separation of the acidic product from any neutral or basic impurities.

Conclusion

This compound is a strategically important and versatile building block in the synthesis of novel agrochemicals. Its trifunctional nature allows for the facile introduction of a fluorinated phenyl ring and subsequent elaboration through a variety of reliable and well-established synthetic methodologies. The protocols outlined in these application notes provide a foundation for researchers to explore the rich chemistry of this valuable intermediate and to accelerate the discovery and development of the next generation of crop protection agents.

References

The Strategic Utility of 2-Bromo-6-fluorobenzonitrile in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the strategic importance and practical application of 2-bromo-6-fluorobenzonitrile as a pivotal precursor in the synthesis of diverse and novel heterocyclic compounds. The unique trifecta of reactive sites within its structure—the bromine atom, the fluorine atom, and the nitrile group—renders it an exceptionally versatile building block for constructing complex molecular architectures. This document provides in-depth insights into key synthetic transformations, including palladium-catalyzed cross-coupling reactions and cyclization cascades, that leverage the unique reactivity of this starting material. Detailed, field-proven protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the synthesis of quinazolinone derivatives are presented, aimed at researchers, medicinal chemists, and professionals in drug development. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Architectural Advantage of this compound

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular entities with tailored properties is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials.[1][2][3] The strategic selection of starting materials is paramount to the efficient and successful synthesis of these complex structures. This compound (CAS No. 79544-27-7) has emerged as a cornerstone intermediate due to its distinct structural attributes that offer a confluence of synthetic opportunities.[4]

The value of this compound lies in its trifunctional nature:

  • The Bromine Atom: Situated at the 2-position, the bromine atom serves as an excellent leaving group, making it an ideal handle for a wide range of palladium-catalyzed cross-coupling reactions.[4][5] This enables the facile introduction of aryl, heteroaryl, alkyl, and other moieties, forming critical carbon-carbon bonds.

  • The Fluorine Atom: Positioned ortho to the bromine, the fluorine atom significantly influences the electronic properties of the aromatic ring. Its strong electron-withdrawing nature can enhance the reactivity of the C-Br bond in certain reactions and can also impart desirable pharmacokinetic properties, such as improved metabolic stability and binding affinity, in the final drug candidates.[4][5]

  • The Nitrile Group: The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cyclization reactions to form nitrogen-containing heterocycles.[4]

This unique combination of reactive sites allows for a modular and divergent approach to synthesis, enabling the creation of diverse libraries of heterocyclic compounds from a single, readily available precursor.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Key C-C and C-N Bonds

Palladium-catalyzed reactions are indispensable tools in modern organic synthesis, and this compound is an excellent substrate for these transformations.[2] Two of the most powerful and widely employed methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[6][7][8][9]

Suzuki-Miyaura Coupling: A Gateway to Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction provides a robust and high-yielding method for the synthesis of biaryl and heterobiaryl structures, which are prevalent in many biologically active molecules.[7][10] The reaction of this compound with various boronic acids or their esters proceeds efficiently in the presence of a palladium catalyst and a base.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine: - this compound - Boronic Acid (1.2-1.5 equiv.) - Base (e.g., K₂CO₃, Cs₂CO₃) catalyst Add Catalyst System: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Ligand (if needed) reactants->catalyst solvent Add Degassed Solvent: (e.g., Dioxane/H₂O, Toluene) catalyst->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03-0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the corresponding boronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.[7]

  • Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-fluorobenzonitrile.[7]

Causality and Insights: The choice of base is crucial; stronger bases like Cs₂CO₃ are often effective for less reactive boronic acids. The use of a degassed solvent is essential to prevent the oxidation of the Pd(0) catalyst, which would lead to catalyst deactivation. For challenging couplings, the use of more sophisticated ligand systems (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ may be necessary.[10]

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are key components in many pharmaceuticals.[6][8][12] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Lₙ)-Br oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' amido_complex [Ar-Pd(II)(Lₙ)(HNR'R'')]⁺Br⁻ amine_coordination->amido_complex deprotonation Deprotonation (Base) amido_complex->deprotonation amido_pd_complex Ar-Pd(II)(Lₙ)-NR'R'' deprotonation->amido_pd_complex reductive_elimination Reductive Elimination amido_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 equiv)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos) (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Causality and Insights: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and the reductive elimination steps.[6] The base plays a crucial role in deprotonating the amine to form the palladium-amido complex. NaOtBu is a strong, non-nucleophilic base commonly used, but for sensitive substrates, a milder base like Cs₂CO₃ may be preferable.

Synthesis of Quinazolinones: A Domino Approach

The nitrile functionality of this compound provides a direct entry into the synthesis of quinazolinone scaffolds, which are prominent in medicinal chemistry and exhibit a wide range of biological activities.[13][14] A particularly efficient strategy involves a domino reaction where the nitrile group participates in a cyclization cascade.

A versatile "on-water" protocol has been developed for the synthesis of quinazolinones from o-bromobenzonitriles.[15] This method is environmentally benign and often proceeds with high efficiency.

Table 1: Representative Conditions for Quinazolinone Synthesis

EntryStarting MaterialAldehydeCatalystBaseSolventTemperature (°C)Yield (%)Reference
1o-BromobenzonitrileBenzaldehydeCuCl₂Cs₂CO₃H₂O100High[15]
2o-Bromobenzonitrile4-ChlorobenzaldehydeCuCl₂Cs₂CO₃H₂O100High[15]
3o-Bromobenzonitrile4-MethoxybenzaldehydeCuCl₂Cs₂CO₃H₂O100High[15]

Note: The yields are reported as "high" in the reference, indicating the general efficiency of the protocol.

Protocol 3.1: Copper-Catalyzed Synthesis of 2-Aryl-quinazolin-4(3H)-ones

This protocol is adapted from a reported "on-water" procedure for o-bromobenzonitriles.[15]

Materials:

  • This compound (1.0 equiv)

  • Aryl aldehyde (2.0 equiv)

  • Aqueous ammonia (27%)

  • Copper(II) chloride (CuCl₂) (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • L-proline (0.2 equiv)

  • Water

Procedure:

  • In a sealed reaction vessel, combine this compound, the aryl aldehyde, aqueous ammonia, CuCl₂, Cs₂CO₃, L-proline, and water.[15]

  • Heat the sealed vessel with stirring for 12 hours.

  • After 12 hours, open the vessel to the air and reflux the mixture for an additional 12 hours.[15]

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Dry the solid to obtain the 2-aryl-quinazolin-4(3H)-one product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality and Insights: This reaction is believed to proceed through a multi-step sequence involving initial formation of an intermediate that undergoes copper-catalyzed cyclization. The presence of air in the second step likely facilitates an oxidative aromatization to form the final quinazolinone product.[15] The use of L-proline as a ligand can improve the efficiency of the copper catalyst. This "on-water" method offers a greener alternative to traditional organic solvents.

Conclusion

This compound stands out as a highly valuable and versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. Its unique structural features allow for strategic and sequential functionalization through powerful synthetic methods such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and innovative cyclization reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block, enabling the efficient construction of complex molecules for applications in drug discovery, materials science, and beyond. The insights into the causality of experimental choices are intended to empower scientists to not only replicate these methods but also to rationally design new synthetic routes and troubleshoot potential challenges.

References

Synthetic protocols for derivatization of 2-Bromo-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Derivatization of 2-Bromo-6-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of this compound

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount. This compound (CAS No. 79544-27-7) has emerged as a cornerstone intermediate, prized for its unique trifecta of reactive sites.[1] Its molecular architecture, featuring a fluorine atom, a bromine atom, and a nitrile group, offers a versatile platform for constructing complex molecular scaffolds.[1][2] The fluorine atom can modulate a drug's metabolic stability and binding affinity, the bromine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions, and the nitrile group is amenable to a variety of chemical transformations.[1]

This guide provides an in-depth exploration of the key synthetic protocols for the derivatization of this compound. It is designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for immediate application in the research and development laboratory.

PART 1: Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond is the most common site for derivatization on this scaffold, primarily through palladium-catalyzed cross-coupling reactions. These methods offer unparalleled scope and functional group tolerance for forging new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an organohalide with an organoboron species, typically a boronic acid.[3][4] This reaction is a staple in drug discovery for its mild conditions and the vast commercial availability of boronic acids.[4]

Mechanistic Rationale: The catalytic cycle involves three primary steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center (facilitated by a base), and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[4] The choice of ligand, base, and solvent is critical for efficient catalysis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.

Reagent Table:

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound200.012001.01.0
4-Methoxyphenylboronic acid151.961821.21.2
Pd(dppf)Cl₂·CH₂Cl₂816.64410.050.05
Potassium Carbonate (K₂CO₃)138.214153.03.0
1,4-Dioxane-8 mL--
Water-2 mL--

Step-by-Step Procedure:

  • Setup: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (200 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - Aryl Bromide - Boronic Acid - Base (K2CO3) - Pd Catalyst Inert Establish Inert Atmosphere (Ar/N2) Reactants->Inert Solvent Add Solvents (Dioxane/H2O) Inert->Solvent Heat Heat to 90 °C (12-16 h) Solvent->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Quench Cool & Dilute (EtOAc/H2O) Monitor->Quench Extract Extract & Wash Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify Product Product Purify->Product Final Product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines.[5][6] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[6]

Expert Insight: The success of this reaction is highly dependent on the choice of phosphine ligand. Sterically hindered and electron-rich ligands (e.g., XPhos, SPhos, Josiphos-type ligands) are often required to facilitate the reductive elimination step, which can be challenging, especially with less nucleophilic amines or sterically demanding substrates.[6] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is crucial for deprotonating the amine.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with morpholine.

Reagent Table:

ReagentM.W. ( g/mol )Amount (mg/μL)MmolEquivalents
This compound200.01200 mg1.01.0
Morpholine87.12105 μL1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
XPhos476.6629 mg0.060.06
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Anhydrous Toluene-10 mL--

Step-by-Step Procedure:

  • Setup: In a glovebox, add Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (29 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried reaction tube.

  • Reagent Addition: Remove the tube from the glovebox. Add this compound (200 mg, 1.0 mmol) followed by anhydrous toluene (10 mL) and morpholine (105 μL, 1.2 mmol) under an inert atmosphere.

  • Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath for 18-24 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig Pd(0)L Pd(0)L OxAdd Ar-Pd(II)-Br(L) Pd(0)L->OxAdd Oxidative Addition (+ Ar-Br) LigandEx Ar-Pd(II)-NR'R''(L) OxAdd->LigandEx Amine Coordination & Deprotonation (+ HNR'R'', - HBr) RedElim Ar-NR'R'' LigandEx->RedElim Reductive Elimination RedElim->Pd(0)L Catalyst Regeneration

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[7] This reaction typically employs a dual catalyst system: a palladium complex and a copper(I) salt co-catalyst.[8][9]

Expert Insight: The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8] The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling); therefore, maintaining a robust inert atmosphere is critical. Copper-free Sonogashira protocols exist, which can be advantageous for substrates sensitive to copper salts.[10]

Experimental Protocol: Sonogashira Coupling

This protocol details the coupling of this compound with phenylacetylene.

Reagent Table:

ReagentM.W. ( g/mol )Amount (mg/μL)MmolEquivalents
This compound200.01200 mg1.01.0
Phenylacetylene102.13121 μL1.11.1
Pd(PPh₃)₂Cl₂701.9035 mg0.050.05
Copper(I) Iodide (CuI)190.455 mg0.0250.025
Triethylamine (Et₃N)101.195 mL-Solvent
Tetrahydrofuran (THF)-5 mL-Solvent

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk flask, add this compound (200 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (5 mg, 0.025 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (5 mL). Stir for 5 minutes, then add phenylacetylene (121 μL, 1.1 mmol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 3-5 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.

  • Work-up: Upon completion (monitored by TLC), dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove salts and the catalyst.

  • Purification: Concentrate the filtrate in vacuo. Wash the residue with saturated aqueous NH₄Cl, then brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the product.[8]

PART 2: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

While palladium catalysis targets the C-Br bond, the C-F bond is activated towards Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effect of the ortho-cyano group and the para-bromo group stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the displacement of the fluoride ion.[11][12][13]

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate.[14] In the second, faster step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring.[11]

Experimental Protocol: General SNAr with an Amine Nucleophile

This protocol is adapted from the synthesis of 2-Amino-6-fluorobenzonitrile from 2,6-difluorobenzonitrile and serves as a model for displacing the fluorine with an amine.[15]

Reagent Table:

ReagentM.W. ( g/mol )AmountMmolEquivalents
This compound200.01200 mg1.01.0
Benzylamine107.15218 μL2.02.0
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
Dimethyl Sulfoxide (DMSO)-5 mL--

Step-by-Step Procedure:

  • Setup: Combine this compound (200 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and DMSO (5 mL) in a sealed tube.

  • Reagent Addition: Add benzylamine (218 μL, 2.0 mmol).

  • Reaction: Seal the tube and heat to 120 °C for 8-12 hours.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water (50 mL). A precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.

Diagram: SNAr Mechanism via Meisenheimer Complex

References

Application Notes & Protocols: The Strategic Role of 2-Bromo-6-fluorobenzonitrile in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus of drug discovery efforts. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Central to the synthesis of these complex therapeutic agents is the use of versatile, highly functionalized chemical building blocks. 2-Bromo-6-fluorobenzonitrile has emerged as a cornerstone intermediate, providing a unique combination of reactive sites and beneficial physicochemical properties. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of kinase inhibitors, complete with detailed mechanistic insights and actionable laboratory protocols.

Introduction: The Strategic Advantage of this compound

The molecular architecture of this compound is uniquely suited for the demands of modern medicinal chemistry. Its value lies in the orthogonal reactivity of its three key functional groups, which allows for precise and sequential molecular construction.

  • The Bromine Atom: Positioned at C2, the bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This enables the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental for assembling the core scaffolds of many kinase inhibitors.[1]

  • The Fluorine Atom: The ortho-fluoro substituent at C6 plays a multifaceted role. It can modulate the electronic properties of the aromatic ring, influencing reaction outcomes.[2] More importantly, the incorporation of fluorine into a drug candidate can significantly enhance its metabolic stability, membrane permeability, and binding affinity to the target kinase.[3][4]

  • The Nitrile Group: The cyano (-CN) group is a versatile functional handle. It can be maintained in the final molecule or transformed into other critical functionalities, such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis), adding another layer of synthetic flexibility.[1][5]

This strategic combination of functionalities makes this compound an indispensable precursor for building complex, fluorinated aromatic structures that are common in next-generation therapeutics.[3]

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The synthetic power of this compound is most effectively harnessed through palladium-catalyzed cross-coupling reactions. These methods have become indispensable tools in pharmaceutical synthesis due to their efficiency, reliability, and broad functional group tolerance.[6][7] Two of the most critical transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between an organohalide and an organoboron compound.[8][9] When applied to this compound, it allows for the introduction of a wide array of aryl and heteroaryl groups, which are often essential for kinase binding.

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[10] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10][11]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Br) Pd(0)L2->OxAdd Pd(II)Complex L₂(Br)Pd(II)-Ar OxAdd->Pd(II)Complex Ar = 2-cyano-3-fluorophenyl Transmetalation Transmetalation (R-B(OH)₂ + Base) Pd(II)Complex->Transmetalation Pd(II)Intermediate L₂(R)Pd(II)-Ar Transmetalation->Pd(II)Intermediate RedElim Reductive Elimination Pd(II)Intermediate->RedElim RedElim->Pd(0)L2 Product Ar-R (Product) RedElim->Product Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Br) Pd(0)L2->OxAdd Pd(II)Complex L₂(Br)Pd(II)-Ar OxAdd->Pd(II)Complex Ar = 2-cyano-3-fluorophenyl AmineCoord Amine Coordination & Deprotonation (R₂NH + Base) Pd(II)Complex->AmineCoord AmidoComplex L(NR₂)Pd(II)-Ar AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L2 Product Ar-NR₂ (Product) RedElim->Product Lorlatinib_Synthesis cluster_workflow Synthetic Workflow for Lorlatinib Precursor Start This compound Step1 Buchwald-Hartwig Amination (e.g., with methylamine) Start->Step1 Intermediate1 2-fluoro-6-(methylamino)benzonitrile Step1->Intermediate1 Step2 Suzuki Coupling (with Pyridine Boronic Ester) Intermediate1->Step2 Intermediate2 Key Biaryl Intermediate Step2->Intermediate2 Step3 Further Elaboration Intermediate2->Step3 Product Lorlatinib Macrocyclic Core Step3->Product Suzuki_Workflow cluster_protocol Suzuki Coupling Experimental Workflow Setup 1. Reaction Setup - Combine reactants & base in flask - Add catalyst system - Add degassed solvent Execution 2. Reaction Execution - Purge with inert gas - Heat to 80-100 °C - Monitor by TLC/LC-MS Setup->Execution Workup 3. Work-up - Cool to RT - Dilute with water - Extract with organic solvent (e.g., EtOAc) Execution->Workup Purification 4. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography Workup->Purification

References

The Strategic Utility of 2-Bromo-6-fluorobenzonitrile in the Synthesis of Advanced Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Fluorinated Building Block

In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving materials with superior performance and processability. 2-Bromo-6-fluorobenzonitrile has emerged as a strategically important precursor for the synthesis of a variety of organic electronic materials, including those utilized in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Its unique substitution pattern—a bromine atom ortho to a fluorine atom and a cyano group—offers a versatile platform for the construction of complex, high-performance molecular architectures.

The presence of the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are workhorse transformations in the synthesis of conjugated organic materials. The fluorine substituent, with its strong electron-withdrawing nature, can significantly influence the electronic properties of the resulting molecule, often leading to deeper Highest Occupied Molecular Orbital (HOMO) energy levels, which can improve charge injection and device stability. Furthermore, the cyano group is a well-known electron-accepting moiety that can be incorporated into donor-acceptor structures, which are fundamental to the design of materials for a range of optoelectronic applications, including Thermally Activated Delayed Fluorescence (TADF) emitters.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in the development of organic electronic materials. It is intended for researchers, scientists, and professionals in the field of materials science and drug development, offering both theoretical insights and practical, step-by-step methodologies.

Core Synthetic Strategies and Mechanistic Considerations

The utility of this compound primarily lies in its application in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice between these reactions is dictated by the desired final structure of the organic electronic material.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] In the context of this compound, this reaction is instrumental in the synthesis of materials where a carbon-based moiety, such as a carbazole or a fluorene unit, is directly attached to the fluorinated benzonitrile core. These larger aromatic systems are often employed as hole-transporting or host materials in OLEDs.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For sterically hindered substrates or those prone to deactivation of the catalyst, the use of specialized phosphine ligands is often necessary.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[3] This reaction is particularly relevant for the synthesis of donor-acceptor molecules, which are the cornerstone of TADF emitters. In these systems, an electron-donating group (the amine) is coupled with an electron-accepting group (the benzonitrile derivative). The steric and electronic properties of this compound make it an excellent candidate for the acceptor component.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] The reaction conditions, including the choice of palladium precursor, ligand, and base, must be carefully optimized for each specific substrate combination to ensure efficient coupling.

Application in the Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters

TADF emitters are a class of organic molecules that can harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency in OLEDs.[4] The design of TADF molecules typically involves the spatial separation of the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) to minimize the singlet-triplet energy gap (ΔEST). This is often achieved by creating a twisted geometry between an electron-donating and an electron-accepting moiety.

This compound serves as an excellent electron-accepting building block for TADF emitters. The electron-withdrawing nature of both the fluorine atom and the cyano group contributes to a low-lying LUMO. By coupling this unit with a sterically bulky electron donor, such as phenoxazine or a carbazole derivative, via a Buchwald-Hartwig amination, a molecule with the requisite twisted intramolecular charge-transfer (TICT) character can be synthesized.

Experimental Protocols

Protocol 1: Synthesis of a Donor-Acceptor TADF Emitter Precursor via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a representative electron-donating amine, such as phenoxazine.

Reaction Scheme:

Buchwald-Hartwig Amination reagents This compound + Phenoxazine catalyst Pd₂(dba)₃ XPhos NaOtBu reagents->catalyst 1. solvent Toluene 110 °C, 24 h catalyst->solvent 2. product 10-(2-cyano-3-fluorophenyl)-10H-phenoxazine solvent->product 3.

Caption: General workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • Phenoxazine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound, phenoxazine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (typically after 24 hours), cool the mixture to room temperature. Dilute the mixture with dichloromethane and filter through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, the reaction must be carried out under an inert atmosphere.

  • Anhydrous Solvent: Water can react with the strong base (NaOtBu) and can also interfere with the catalytic cycle.

  • Ligand Selection: XPhos is a bulky, electron-rich phosphine ligand that is highly effective for Buchwald-Hartwig amination reactions, particularly with challenging substrates. It promotes the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the amine, allowing it to coordinate to the palladium center.

Data Presentation: Representative Properties of Materials Derived from this compound

The following table summarizes the expected photophysical and electrochemical properties of a hypothetical TADF emitter synthesized using this compound as the acceptor unit and a suitable donor.

PropertyExpected ValueSignificance
HOMO Energy Level -5.5 to -5.8 eVInfluences hole injection from the hole transport layer.
LUMO Energy Level -2.7 to -3.0 eVAffects electron injection from the electron transport layer.
Singlet-Triplet Energy Gap (ΔEST) < 0.2 eVA small gap is crucial for efficient reverse intersystem crossing (RISC) in TADF.
Photoluminescence Quantum Yield (PLQY) > 70%High PLQY is necessary for high device efficiency.
Emission Wavelength (λem) 450 - 550 nm (Blue to Green)The emission color can be tuned by modifying the donor moiety.

Application in the Synthesis of Hole and Electron Transport Materials

The versatility of this compound extends beyond its use in emissive materials. Through appropriate synthetic transformations, it can be incorporated into molecules designed for charge transport in OLEDs.

Hole Transport Materials (HTMs)

For the synthesis of HTMs, this compound can be coupled with electron-rich aromatic amines, such as derivatives of triphenylamine or carbazole, via the Buchwald-Hartwig amination. The resulting materials often possess high thermal stability and suitable HOMO energy levels for efficient hole injection and transport.

Electron Transport Materials (ETMs)

To create ETMs, the cyano and fluoro substituents of the benzonitrile ring provide inherent electron-deficient character. Further functionalization, for example, by converting the bromo group to other electron-withdrawing moieties via Suzuki coupling, can lead to materials with low-lying LUMO levels, facilitating electron injection and transport.

Experimental Protocols (Continued)

Protocol 2: Synthesis of a Bipolar Host Material Precursor via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a carbazole-based boronic acid derivative.

Reaction Scheme:

Suzuki-Miyaura Coupling reagents This compound + Carbazole Boronic Acid catalyst Pd(PPh₃)₄ K₂CO₃ reagents->catalyst 1. solvent Toluene/Ethanol/H₂O 80 °C, 12 h catalyst->solvent 2. product 2-(Carbazol-9-yl)-6-fluorobenzonitrile solvent->product 3.

Caption: General workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Carbazole-9-boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and carbazole-9-boronic acid in a mixture of toluene and ethanol.

  • Base Addition: Add an aqueous solution of potassium carbonate to the mixture.

  • Degassing: Degas the mixture by bubbling argon through the solution for 20-30 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under an argon atmosphere.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC.

  • Work-up: After completion (typically 12 hours), cool the reaction to room temperature. Add water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness and Self-Validation:

The protocols described are based on well-established and widely published synthetic methodologies. The progress of each reaction should be monitored by TLC to ensure the consumption of starting materials and the formation of the desired product. The final purity of the synthesized materials is critical for their performance in electronic devices and should be rigorously assessed by standard analytical techniques. For OLED applications, sublimation is often required as a final purification step to achieve the high purity necessary for device fabrication.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of a wide range of organic electronic materials. Its unique combination of reactive sites and electron-withdrawing substituents allows for the construction of sophisticated molecular architectures with tailored electronic and photophysical properties. The protocols provided in this guide offer a starting point for the synthesis of novel TADF emitters, as well as hole and electron transport materials. As the demand for high-performance and stable organic electronic devices continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play an increasingly important role in the development of next-generation materials.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-Bromo-6-fluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-6-fluorobenzonitrile (CAS 79544-27-7). This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The conversion of 2-Amino-6-fluorobenzonitrile to this compound via the Sandmeyer reaction is a robust and widely used transformation.[2][3] However, like many multi-step syntheses involving thermally sensitive intermediates, it presents challenges that can lead to diminished yields and complex purification profiles.

This document provides a troubleshooting-oriented approach in a question-and-answer format to address the most common issues encountered during this synthesis. Our goal is to equip you with the scientific rationale and practical solutions needed to optimize your reaction outcomes, ensuring both high yield and purity.

Core Synthesis Workflow: The Sandmeyer Reaction

The foundational process involves two key stages: the diazotization of the starting aniline and the subsequent copper(I)-catalyzed conversion of the diazonium salt to the desired aryl bromide.[4]

Synthesis_Workflow cluster_diazotization Stage 1: Diazotization cluster_sandmeyer Stage 2: Sandmeyer Reaction cluster_workup Stage 3: Work-up & Purification A 2-Amino-6-fluorobenzonitrile in HBr (48%) & 1,4-Dioxane B Cool to 0-5 °C A->B C Slowly add aq. NaNO₂ (1.1-1.2 eq) Maintain Temp < 5 °C B->C D Stir at 0-5 °C for 1.5 h C->D E Intermediate: Aryl Diazonium Bromide Salt (in situ) D->E G Pour Diazonium Salt Solution into CuBr Solution at 0 °C E->G Use Immediately F Prepare cooled (0 °C) solution of CuBr (3.0 eq) in HBr (48%) H Warm to 50 °C for 20 min I Crude Product Mixture J Cool & Dilute with Water I->J K Extract with Ethyl Acetate J->K L Wash with aq. NH₃, Water, Brine K->L M Dry (MgSO₄), Filter, Evaporate L->M N Purify via Silica Gel Chromatography M->N O Final Product: This compound N->O

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

Q1: My overall yield is significantly below the reported ~70%. What are the most common points of failure?

A low yield is the most frequent issue and can almost always be traced back to procedural deviations in one of the two core stages: diazotization or the Sandmeyer reaction itself.

The primary culprit is the thermal instability of the intermediate aryl diazonium salt.[5] Its decomposition is highly temperature-dependent and leads to unwanted side reactions.

Below is a decision tree to help diagnose the issue:

Troubleshooting_Tree Start Low Overall Yield Q1 Was Diazotization Confirmed (Starch-Iodide Test)? Start->Q1 Cause1 Incomplete Diazotization Q1->Cause1 No Q2 Was Temperature Strictly Maintained at 0-5 °C During Diazotization? Q1->Q2 Yes Solution1 Solution: - Ensure NaNO₂ is not degraded. - Use 1.1-1.2 eq NaNO₂. - Ensure slow, dropwise addition  of nitrite solution. Cause1->Solution1 Cause2 Premature Diazonium Salt Decomposition Q2->Cause2 No Q3 Was the Diazonium Solution Used Immediately? Q2->Q3 Yes Solution2 Solution: - Use an ice/salt bath for robust cooling. - Pre-cool all solutions. - Add nitrite solution slowly to manage  exotherm. Cause2->Solution2 Cause3 Decomposition Over Time Q3->Cause3 No Q4 Is the CuBr Catalyst Active and Sufficient? Q3->Q4 Yes Solution3 Solution: - Prepare the CuBr solution in parallel. - Add the diazonium solution to the  copper catalyst without delay. Cause3->Solution3 Cause4 Inefficient Sandmeyer Reaction Q4->Cause4 No Solution4 Solution: - Use high-purity CuBr. - Ensure sufficient quantity (protocols  often use stoichiometric or excess amounts). - Ensure CuBr is fully dissolved/slurried  in HBr before addition. Cause4->Solution4

Caption: Troubleshooting decision tree for low yield diagnosis.

Q2: How can I confirm the diazotization of 2-Amino-6-fluorobenzonitrile is complete?

Confirmation of complete diazotization is critical before proceeding to the Sandmeyer step.[6]

Causality: The reaction requires the in situ formation of nitrous acid (HNO₂) from NaNO₂ and a strong acid (HBr in this case).[4][7] For the reaction to go to completion, a slight excess of nitrous acid must be present after all the aniline has reacted.

Protocol:

  • Visual Cue: The reaction mixture typically remains a suspension or solution without vigorous gas evolution (N₂) at 0-5 °C.

  • Chemical Test: After the addition of sodium nitrite is complete and the solution has stirred for 15-30 minutes, test for the presence of excess nitrous acid using starch-iodide paper.[6]

    • Dip a glass rod into the reaction mixture and touch it to the starch-iodide paper.

    • Positive Test (Desired): The paper immediately turns a deep blue-black color. This indicates that all the 2-Amino-6-fluorobenzonitrile has been converted and there is excess nitrous acid, ready for the next step.

    • Negative Test: If the paper does not change color, it means nitrous acid is the limiting reagent. You should add a small additional amount of the aqueous NaNO₂ solution dropwise and re-test until a positive result is sustained.

Q3: I'm observing a significant amount of a phenolic by-product (2-Fluoro-6-hydroxybenzonitrile). How can I prevent this?

The formation of phenols is the most common side reaction when working with aryl diazonium salts.[5]

Causality: The diazonium group (N₂⁺) is an excellent leaving group, and the aryl cation it leaves behind is highly reactive.[4] If the diazonium salt solution is allowed to warm up, or if the concentration of the bromide nucleophile is insufficient, water can act as a nucleophile, attacking the aryl cation and leading to the formation of the corresponding phenol after deprotonation.[5][6]

Preventative Measures:

  • Strict Temperature Control: This is the most critical factor. The diazotization and the initial mixing with the copper bromide solution must be kept between 0-5 °C. Use of an ice-salt bath is recommended over a simple ice bath to maintain this temperature, especially during the exothermic addition of the nitrite solution.[5]

  • Immediate Use: Diazonium salts should never be stored.[6] The solution should be used in the subsequent Sandmeyer step immediately after its preparation is confirmed.

  • Sufficient Acid Concentration: The reaction is run in a high concentration of HBr.[8][9] This ensures a high concentration of the bromide nucleophile, which can outcompete residual water in the Sandmeyer step.

Q4: What is the specific role of Copper(I) Bromide, and how critical is its quality and quantity?

The copper(I) salt is not just a source of bromide; it is a catalyst that facilitates the core transformation via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2]

Mechanism:

  • Single Electron Transfer (SET): Copper(I) donates a single electron to the diazonium salt.

  • Radical Formation: This transfer reduces the diazonium salt, causing the loss of stable dinitrogen gas (N₂) and forming an aryl radical.

  • Halogen Transfer: The newly formed Copper(II) species (now CuBr₂) transfers a bromine atom to the aryl radical, yielding the final product, this compound, and regenerating the Copper(I) catalyst.[2]

Practical Implications:

  • Quality: The catalyst must be active Cu(I). Old or improperly stored CuBr may be partially oxidized to Cu(II), which is ineffective in initiating the catalytic cycle. The solid should ideally be off-white or light gray; a significant green or blue tint indicates oxidation.

  • Quantity: While catalytic in nature, the Sandmeyer reaction is often run with stoichiometric or even excess amounts of the copper salt to ensure a high reaction rate and suppress side reactions. The reference protocol uses three equivalents of CuBr, which also serves as a concentrated source of bromide ions.[8][9]

Q5: My crude product is a difficult-to-purify orange oil. What are the best practices for work-up and purification?

The crude product is often an oil contaminated with copper salts and colored by-products.[8][9] A systematic work-up is essential for a successful purification.

StepPurposeDetailed Protocol
1. Dilution Precipitate insoluble organics and prepare for extraction.After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water (e.g., ~6 volumes relative to the initial HBr volume).[8]
2. Extraction Transfer the organic product from the aqueous phase.Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (2x extractions are recommended).[8][9]
3. Ammonia Wash Remove residual copper salts.Combine the organic layers and wash with a 10% aqueous ammonia solution. The copper ions will complex with ammonia (forming a deep blue tetraamminecopper(II) complex) and move into the aqueous layer.[8]
4. Neutral Wash Remove excess ammonia and other water-soluble impurities.Wash the organic layer sequentially with water and then brine.[8][9]
5. Drying & Evaporation Remove residual water and solvent.Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.[8]
6. Purification Isolate the final product from non-polar impurities and baseline material.Purify the resulting crude oil by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in a non-polar solvent like isohexane or heptane (e.g., starting from 2% and increasing to 4% ethyl acetate).[8][9]

References

Technical Support Center: Purification of Crude 2-Bromo-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Bromo-6-fluorobenzonitrile via recrystallization. This resource is designed for researchers, scientists, and drug development professionals who are working with this key synthetic intermediate. As a compound frequently utilized in the synthesis of pharmaceuticals and agrochemicals, achieving high purity is paramount for downstream success.[1][2] This guide moves beyond simple protocols to explain the fundamental principles and troubleshoot the specific challenges you may encounter in the laboratory.

Section 1: Compound Characteristics and Purification Principles

Before initiating any purification, a thorough understanding of the material's properties is essential. This knowledge informs every decision, from solvent selection to isolation technique.

Physicochemical Properties of this compound

The unique substitution pattern on the benzene ring, featuring a nitrile group flanked by bromine and fluorine atoms, dictates its physical and chemical behavior.[1][3]

PropertyValueSource
Molecular Formula C₇H₃BrFN[4][5]
Molecular Weight 200.01 g/mol [4][5]
Appearance White to light yellow/orange powder or crystal[6]
Melting Point 58-63 °C (range varies by purity and vendor)[6][7]
Boiling Point ~254.6 °C at 760 mmHg
Solubility Profile Moderately soluble in polar organic solvents like chloroform and ethyl acetate.[1]
Why Recrystallization? The Core Principle

Recrystallization is a purification technique based on differential solubility.[8] The ideal solvent will dissolve the target compound (this compound) completely at an elevated temperature but poorly at room or sub-ambient temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or completely insoluble at high temperatures (allowing for removal via hot filtration).[9][10]

The process leverages the highly ordered nature of crystal lattice formation. As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it out of solution. The molecules preferentially arrange themselves into a pure crystal lattice, excluding mismatched impurity molecules.

Section 2: Experimental Protocol and Workflow

This section provides a detailed, step-by-step methodology for the recrystallization of this compound.

General Recrystallization Workflow

The diagram below outlines the logical flow of the recrystallization process, from initial solvent selection to final product analysis.

Recrystallization_Workflow start Start: Crude This compound solvent_selection Step 1: Solvent Screening (Test solubility in various solvents) start->solvent_selection dissolution Step 2: Dissolution Dissolve crude solid in minimum amount of boiling solvent solvent_selection->dissolution hot_filtration Step 3 (Optional): Hot Filtration Remove insoluble impurities dissolution->hot_filtration Insoluble matter present? crystallization Step 4: Crystallization Slowly cool the solution to induce crystal formation dissolution->crystallization No insoluble matter hot_filtration->crystallization isolation Step 5: Isolation Collect crystals by suction filtration crystallization->isolation washing Step 6: Washing Wash crystals with a small amount of cold solvent isolation->washing drying Step 7: Drying Dry crystals under vacuum washing->drying analysis Step 8: Analysis (Melting point, NMR, etc.) drying->analysis end End: Purified Product analysis->end

Caption: General workflow for recrystallization.

Detailed Step-by-Step Protocol

Safety First: this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[4][6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

  • Solvent Selection:

    • Place a small amount (~50 mg) of the crude material into several test tubes.

    • Add a small volume (~0.5 mL) of a candidate solvent to each tube at room temperature. Common solvents to screen include isopropanol, ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water or hexanes/ethyl acetate.

    • A good candidate solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[8][9]

    • Insight: Based on the compound's polarity, isopropanol or an ethanol/water mixture are excellent starting points.

  • Dissolution:

    • Place the bulk of the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

    • Add the chosen solvent portion-wise to the flask, bringing the mixture to a gentle boil on a hot plate after each addition. Use boiling chips to ensure smooth boiling.

    • Continue adding hot solvent until the solid just dissolves. Adding a large excess of solvent is the most common cause of poor yield.[13][14]

  • Hot Filtration (if necessary):

    • If you observe insoluble impurities (e.g., dust, inorganic salts) in the boiling solution, you must perform a hot filtration.

    • Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and set it aside on an insulated surface (like a cork ring or wooden block) to cool slowly to room temperature.[14]

    • Causality: Slow cooling is critical. It allows the crystal lattice to form in a highly ordered, selective manner, which is the basis of the purification. Rapid cooling traps impurities.[14]

    • Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the recovery of the crystalline product.

  • Isolation and Washing:

    • Collect the crystals using a Büchner funnel and suction filtration.

    • Break the vacuum and add a small amount of ice-cold recrystallization solvent to wash away any residual mother liquor adhering to the crystals.

    • Reapply the vacuum to pull the wash solvent through. Repeat if necessary.

  • Drying:

    • Transfer the crystalline solid to a pre-weighed watch glass.

    • Dry the product in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Troubleshooting_Tree start Problem Encountered During Recrystallization no_crystals No Crystals Form Upon Cooling Too much solvent? Supersaturation? Cooling too fast? start->no_crystals Issue oiling_out Compound 'Oils Out' High impurity load? M.P. of compound is low? Inappropriate solvent? start->oiling_out Issue low_yield Low Yield of Product Too much solvent used? Premature crystallization? Incomplete transfer? start->low_yield Issue sol_no_crystals Boil off excess solvent and re-cool. Scratch flask inner wall. Add a seed crystal. no_crystals->sol_no_crystals Solution sol_oiling_out Reheat to dissolve oil. Add more 'good' solvent. Cool much more slowly. Change solvent system. oiling_out->sol_oiling_out Solution sol_low_yield Check mother liquor for product. Ensure proper hot filtration. Use minimal cold solvent for washing. low_yield->sol_low_yield Solution

Caption: Decision tree for troubleshooting.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

This is a very common issue, typically arising from one of two causes:

  • Cause A: Excessive Solvent. This is the most frequent reason for crystallization failure.[13] The concentration of the compound is too low to reach saturation upon cooling.

    • Solution: Place the flask back on the hot plate and gently boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Allow the solution to cool again.

  • Cause B: Supersaturation. The solution may be supersaturated, a metastable state where the compound remains dissolved beyond its normal saturation point. Crystal growth requires a nucleation site to begin.[13]

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[13]

    • Solution 2 (Seed Crystal): If you have a small crystal of pure this compound, add it to the solution. This "seed" provides a template for further crystal growth.[13]

Q2: My compound separated as an oil, not as crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Given the relatively low melting point of this compound (~58-63 °C), this can be a significant issue, especially if the crude material is highly impure, which would further depress the melting point.[13][14]

  • Solution 1 (Reheat and Dilute): Return the flask to the hot plate and heat until the oil redissolves completely. Add a small amount of additional solvent (1-2 mL) to lower the saturation point.[14] Then, attempt to cool the solution much more slowly, perhaps by leaving the hot plate on but turning the heat off, allowing it to cool with the plate.

  • Solution 2 (Change Solvent System): If the problem persists, the chosen solvent may be unsuitable. It may be necessary to recover the material by evaporating the solvent and re-attempting the recrystallization with a different solvent or a mixed solvent system.[13]

Q3: My final yield is very low. Where did my product go?

A low yield (e.g., <50%) can be frustrating. Several factors could be responsible:

  • Excessive Solvent: As mentioned in Q1, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[14]

  • Premature Crystallization: If you performed a hot filtration, product may have crystallized on the filter paper or in the funnel. This is caused by the apparatus cooling too quickly. Ensure all glassware is thoroughly pre-heated.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve a portion of the product.

  • Inherent Solubility: Every compound has some finite solubility even in cold solvent. It is never possible to recover 100% of the material.

Q4: The color of my product hasn't improved, and the melting point is still broad. What's next?

This indicates that the chosen solvent is not effective at separating the target compound from certain impurities.

  • Solution 1 (Activated Carbon): If the impurities are colored, they can sometimes be removed by adding a small amount of activated carbon (charcoal) to the hot solution before the filtration step. The colored impurities adsorb onto the surface of the carbon. Use carbon sparingly, as it can also adsorb your product.

  • Solution 2 (Second Recrystallization): A second recrystallization using a different solvent system may be necessary. A solvent with different polarity may leave the persistent impurity behind in the mother liquor.

  • Solution 3 (Alternative Purification): If recrystallization fails to yield a product of sufficient purity, an alternative method like column chromatography may be required.[15][16]

References

Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Bromo-6-fluorobenzonitrile (CAS 79544-27-7). This versatile building block is crucial for the development of novel therapeutics and advanced materials.[1][2] Achieving high purity is paramount, yet the synthetic pathways can be fraught with challenges, leading to complex product mixtures. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate common pitfalls, identify byproducts, and optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've performed a Sandmeyer reaction to synthesize this compound from 2-Amino-6-fluorobenzonitrile. My crude product shows several unexpected peaks in the GC-MS and ¹H NMR. What are the likely byproducts?

This is a very common scenario. The Sandmeyer reaction, while powerful, proceeds via a radical-nucleophilic aromatic substitution mechanism, which can give rise to several side products.[3][4] The most common impurities you are likely observing are:

  • Unreacted Starting Material (2-Amino-6-fluorobenzonitrile): This is often the result of incomplete diazotization. The diazotization step, where the primary amine is converted to a diazonium salt using sodium nitrite in an acidic medium, is highly sensitive to temperature and stoichiometry.

  • Phenolic Byproduct (2-Fluoro-6-hydroxybenzonitrile): This forms when the intermediate aryl diazonium salt is attacked by water instead of the bromide nucleophile. This side reaction is particularly prevalent if the reaction temperature rises, causing the diazonium salt to decompose prematurely.[4][5]

  • Biaryl Byproducts (e.g., 2,2'-Difluoro-6,6'-dicyanobiphenyl): The radical nature of the Sandmeyer reaction mechanism supports the formation of dimers. The intermediate aryl radical can couple with another aryl radical, leading to biaryl impurities that can be difficult to separate from the desired product.[4]

  • De-aminated Product (2-Fluorobenzonitrile): If a reducing agent is inadvertently present or if the reaction conditions favor a reduction pathway (e.g., when using hypophosphorous acid in related de-amination reactions), the diazonium group can be replaced by a hydrogen atom.[5]

sandmeyer_byproducts

Q2: My reaction yield is low and I'm seeing a significant amount of the 2-Fluoro-6-hydroxybenzonitrile byproduct. How can I suppress this side reaction?

The formation of the phenolic byproduct is almost always linked to the stability and reactivity of the intermediate diazonium salt. The key to minimizing this impurity lies in rigorous control of the reaction temperature.

Core Directive: Maintain Low Temperatures

The diazotization step should be performed between 0 °C and 5 °C .[6] Exceeding this temperature range significantly accelerates the decomposition of the diazonium salt into an aryl cation, which is then rapidly trapped by water to form the phenol.

Troubleshooting Protocol: Optimizing the Diazotization and Sandmeyer Steps

  • Pre-cool All Reagents: Ensure your solution of 2-Amino-6-fluorobenzonitrile in hydrobromic acid is thoroughly chilled to 0 °C in an ice-salt bath before you begin. Your sodium nitrite solution should also be pre-cooled.

  • Slow, Sub-surface Addition: Add the aqueous solution of sodium nitrite dropwise over a prolonged period (e.g., 1-1.5 hours).[7] Ensure the tip of the addition funnel or pipette is below the surface of the reaction mixture to prevent localized warming and decomposition at the surface.

  • Vigorous Stirring: Maintain efficient stirring throughout the addition to dissipate heat and ensure homogeneity.

  • Monitor Temperature Continuously: Use a low-temperature thermometer to ensure the internal temperature does not rise above 5 °C.

  • Copper(I) Bromide Addition: The solution of copper(I) bromide should also be pre-cooled before the diazonium salt solution is added to it.[6]

Q3: My final product is contaminated with 2-Bromo-6-fluorobenzamide and/or 2-Bromo-6-fluorobenzoic acid. How did these form and how can I remove them?

The presence of the corresponding amide or carboxylic acid indicates that the nitrile group has undergone hydrolysis. This is a common issue that can occur during the reaction workup or purification.

Causality:

  • Acidic Hydrolysis: Prolonged heating in the presence of strong aqueous acid (like the HBr used in the Sandmeyer reaction) can partially or fully hydrolyze the nitrile to the carboxylic acid.

  • Basic Hydrolysis: Using strong bases (e.g., concentrated NaOH) during the workup to neutralize the acid can also promote hydrolysis, often leading to the formation of the carboxylate salt, which then converts to the carboxylic acid upon re-acidification.

Mitigation and Purification Strategy:

  • Mild Workup Conditions: When neutralizing the acidic reaction mixture, use a weaker base like sodium bicarbonate or a dilute solution of sodium carbonate, and always perform the neutralization at low temperatures (0-10 °C).

  • Avoid Excessive Heat: During extraction and solvent removal, use a rotary evaporator at moderate temperatures to avoid driving the hydrolysis reaction.

  • Purification: If these impurities are present, they can be effectively removed.

    • Acid Wash: The carboxylic acid can be removed by washing the organic extract with a saturated aqueous solution of sodium bicarbonate. The 2-Bromo-6-fluorobenzoic acid will deprotonate and move into the aqueous layer, while the neutral nitrile product remains in the organic phase.

    • Column Chromatography: Silica gel chromatography is very effective for separating the more polar amide and acid byproducts from the less polar desired nitrile product. A non-polar eluent system, such as ethyl acetate in hexane (e.g., 2-4% ethyl acetate gradient), is typically used.[7]

ImpurityFormation PathwayKey Analytical Signature (¹H NMR, CDCl₃)Removal Strategy
2-Fluoro-6-hydroxybenzonitrile Diazonium salt reaction with H₂OBroad singlet for -OH proton; aromatic shifts differ from product.Strict temperature control (0-5°C); Column Chromatography.
2-Bromo-6-fluorobenzamide Partial hydrolysis of nitrileBroad -NH₂ signals; aromatic shifts differ.Mild workup conditions; Column Chromatography.
2-Bromo-6-fluorobenzoic acid Full hydrolysis of nitrileVery broad -COOH signal (>10 ppm); aromatic shifts differ.Basic wash (aq. NaHCO₃); Column Chromatography.
Isomeric Byproducts (e.g., 4-Bromo-2-fluorobenzonitrile) Non-selective direct brominationDistinct aromatic splitting pattern.Fractional crystallization or preparative HPLC/SFC.
Q4: I am considering a direct bromination of 2-fluorobenzonitrile to avoid the Sandmeyer reaction. Is this a viable route and what are the potential pitfalls?

While seemingly more direct, this route presents a significant challenge in controlling regioselectivity, often leading to a difficult-to-separate mixture of isomers.

The Challenge of Directing Groups:

The substitution pattern on the aromatic ring is dictated by the electronic effects of the existing substituents:

  • Fluorine (-F): An ortho-, para-director. It activates the positions adjacent (ortho) and opposite (para) to it for electrophilic attack.

  • Nitrile (-CN): A meta-director. It deactivates the ring and directs incoming electrophiles to the positions meta to it.

When you attempt to brominate 2-fluorobenzonitrile, these directing effects are in conflict, resulting in a mixture of products, primarily the desired This compound (from ortho-direction by -F) and the isomeric byproduct 4-bromo-2-fluorobenzonitrile (from para-direction by -F).[8] Achieving high selectivity for the desired 2,6-disubstituted product is exceptionally difficult, making this route less synthetically useful for obtaining a pure compound.

bromination_isomers

General Purification Protocol: Column Chromatography

For most cases where a mixture of byproducts is present, purification by silica gel column chromatography is the most reliable method.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or toluene.

  • Column Packing: Prepare a silica gel column using a non-polar solvent system, such as hexane or isohexane.

  • Loading: Load the dissolved crude product onto the top of the silica gel column.

  • Elution: Begin eluting the column with the non-polar solvent. The less polar byproducts and the desired product will move down the column faster than the more polar impurities.

  • Gradient Elution: Gradually increase the polarity of the eluent by slowly introducing a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 5% ethyl acetate in hexane.[6][7]

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

troubleshooting_workflow

References

Technical Support Center: Overcoming Challenges in the Suzuki Coupling of 2-Bromo-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura coupling of 2-Bromo-6-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. As a sterically hindered and electron-deficient substrate, this compound presents unique challenges that require careful optimization of reaction conditions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these obstacles and achieve successful and reproducible outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound so challenging?

A1: The primary difficulties arise from the electronic and steric properties of the substrate. The electron-withdrawing nature of the nitrile (-CN) and fluoro (-F) groups deactivates the aryl bromide towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1] Additionally, the ortho-positioning of both the bromo and fluoro substituents creates significant steric hindrance around the reaction center, impeding the approach of the bulky palladium catalyst.[2]

Q2: My reaction is not proceeding, or the conversion is very low. What is the first thing I should check?

A2: The most critical factor for this substrate is the catalyst system. Standard catalysts like Pd(PPh₃)₄ may be ineffective. You will likely require a more active catalyst system composed of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are designed to facilitate oxidative addition with challenging substrates.[3] Also, ensure that your reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Q3: I am observing a significant amount of a byproduct that appears to be 6-fluorobenzonitrile (missing the bromine). What is this and how can I minimize it?

A3: This byproduct is the result of a common side reaction called protodehalogenation (or hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom. This can be caused by moisture in the reaction, certain bases, or protic solvents like alcohols. To minimize this, use anhydrous solvents (e.g., dioxane, toluene, or THF), a non-nucleophilic anhydrous base like K₃PO₄ or Cs₂CO₃, and ensure all glassware is thoroughly dried.[4]

Q4: My main byproduct is a homocoupled product of my boronic acid. How can I prevent this?

A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Rigorous degassing of your solvents and reaction mixture is crucial. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period. Using the correct stoichiometry of your boronic acid (typically 1.1-1.5 equivalents) can also help minimize this side reaction.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting your Suzuki coupling reaction with this compound.

Problem 1: Low to No Conversion of Starting Material
Possible Cause Troubleshooting Strategy
Inefficient Oxidative Addition The Pd(0) catalyst is struggling to insert into the C-Br bond due to steric hindrance and electronic deactivation. Solution: - Upgrade your ligand: Switch to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands stabilize the palladium center and promote oxidative addition with challenging substrates.[3] - Use a pre-formed catalyst: Consider using a Buchwald precatalyst (e.g., XPhos Pd G3), which can be more active than generating the catalyst in situ. - Increase Temperature: While monitoring for decomposition, a higher reaction temperature (e.g., 100-110 °C) can provide the necessary activation energy.
Catalyst Deactivation The active Pd(0) species is being oxidized or precipitating out of solution as palladium black. Solution: - Ensure Inert Atmosphere: Meticulously degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. - Check Reagent Purity: Impurities in your starting materials or solvents can poison the catalyst. Use high-purity reagents and anhydrous solvents.
Poor Transmetalation The transfer of the aryl group from the boronic acid to the palladium center is inefficient. Solution: - Optimize the Base: The base is crucial for activating the boronic acid. Weak bases may be insufficient. Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[5] - Solvent System: A mixture of an aprotic organic solvent (e.g., dioxane, toluene) with a small amount of water (e.g., 10:1 ratio) can sometimes facilitate transmetalation by aiding in the dissolution of the base and activation of the boronic acid.[2]
Problem 2: Significant Formation of Side Products
Side Product Mechanism and Prevention
Protodehalogenation (6-fluorobenzonitrile) This occurs when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid. Prevention: - Strictly Anhydrous Conditions: Flame-dry your glassware, use anhydrous solvents, and high-purity, dry reagents. - Base Selection: Avoid using hydroxide bases (e.g., NaOH, KOH) if possible, as they can introduce water. K₃PO₄ and Cs₂CO₃ are generally safer choices.[4] - Solvent Choice: Avoid protic solvents like methanol or ethanol.
Homocoupling of Boronic Acid This side reaction is primarily driven by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules. Prevention: - Rigorous Degassing: This is the most critical step. Use at least three freeze-pump-thaw cycles or sparge your solvents with an inert gas for at least 30 minutes. - Stoichiometry: Avoid a large excess of the boronic acid.
Homocoupling of this compound This can occur at high temperatures or high catalyst loadings. Prevention: - Optimize Temperature and Catalyst Loading: If homocoupling of the aryl bromide is observed, try reducing the reaction temperature or the catalyst loading (e.g., from 2 mol% to 1 mol%).

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)L₂-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_r Ar-Pd(II)L₂-R transmetalation->ar_pd_r reductive_elimination Reductive Elimination product Ar-R reductive_elimination->product catalyst_regeneration Catalyst Regeneration catalyst_regeneration->pd0 ar_x Ar-X (this compound) ar_x->oxidative_addition r_b_oh2 R-B(OH)₂ + Base r_b_oh2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Start check_conversion Low/No Conversion? start->check_conversion check_byproducts Major Byproducts? check_conversion->check_byproducts No optimize_catalyst Optimize Catalyst System: - Bulky Ligand (SPhos, XPhos) - Pre-catalyst - Increase Temperature check_conversion->optimize_catalyst Yes protodehalogenation Protodehalogenation? check_byproducts->protodehalogenation Yes homocoupling Homocoupling? check_byproducts->homocoupling Yes success Successful Coupling check_byproducts->success No check_conditions Check Reaction Conditions: - Anhydrous? - Inert Atmosphere? optimize_catalyst->check_conditions check_conditions->start use_anhydrous Use Anhydrous Base/Solvent (K₃PO₄, Dioxane) protodehalogenation->use_anhydrous Yes degas_rigorously Degas Solvents Rigorously homocoupling->degas_rigorously Yes use_anhydrous->start degas_rigorously->start

References

Technical Support Center: Optimizing Reaction Conditions for the Cyanation of Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for the cyanation of aryl bromides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their cyanation reactions, troubleshoot common issues, and ensure the safe and efficient synthesis of aryl nitriles. Aryl nitriles are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and various materials.[1][2] This resource provides in-depth technical guidance, troubleshooting FAQs, and detailed protocols to help you navigate the complexities of this important transformation.

Foundational Principles: Understanding the Cyanation of Aryl Bromides

The conversion of aryl bromides to aryl nitriles is a cornerstone of modern organic synthesis.[1] Historically, methods like the Sandmeyer and Rosenmund-von Braun reactions were employed, but they often require harsh conditions and stoichiometric amounts of toxic cyanide reagents.[1] Modern approaches predominantly rely on transition metal catalysis, with palladium and copper complexes being the most prominent.[3][4][5]

A successful cyanation reaction hinges on a delicate balance of several factors: the choice of catalyst, ligand, cyanide source, solvent, and temperature. Understanding the interplay of these components is critical for optimizing your reaction and troubleshooting any issues that may arise.

The Catalytic Cycles: Palladium vs. Copper

Palladium-Catalyzed Cyanation: This is a widely used method that generally proceeds through a Pd(0)/Pd(II) catalytic cycle.[4]

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(Br)L2 ArPd(II)(Br)L₂ Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition ArPd(II)(CN)L2 ArPd(II)(CN)L₂ ArPd(II)(Br)L2->ArPd(II)(CN)L2 Transmetalation/ Anion Exchange ArPd(II)(CN)L2->Pd(0)L2 Reductive Elimination ArCN ArCN ArPd(II)(CN)L2->ArCN ArBr ArBr ArBr->ArPd(II)(Br)L2 CN- CN⁻ CN-->ArPd(II)(CN)L2

Caption: Simplified Palladium Catalytic Cycle for Aryl Cyanation.

A key challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can strongly coordinate to the palladium center and inhibit the catalytic cycle.[4]

Copper-Catalyzed Cyanation: This method, often a modification of the Rosenmund-von Braun reaction, provides a cost-effective alternative to palladium catalysis.[3][6] Modern protocols utilize catalytic amounts of copper, making the process more practical and environmentally friendly.[3][6][7] A notable advancement is the domino halide exchange-cyanation, where an in situ generated aryl iodide undergoes cyanation under milder conditions.[3][6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the cyanation of aryl bromides, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential Causes:

  • Catalyst Inactivity: The palladium or copper catalyst may not be in its active form. For palladium, this means the Pd(0) state is not being efficiently generated or is being deactivated.[8]

  • Ligand Issues: The chosen phosphine ligand may not be suitable for the specific substrate, or it may have degraded due to air sensitivity.[8][9]

  • Poor Solubility of Cyanide Source: The cyanide salt may not be soluble enough in the reaction solvent to participate effectively in the transmetalation step.[10]

  • Substrate Reactivity: Electron-rich aryl bromides can be less reactive towards oxidative addition, while sterically hindered substrates can also pose a challenge.[11][12]

  • Presence of Water or Oxygen: While some modern protocols tolerate water, rigorously anhydrous and anaerobic conditions are often crucial for reproducibility, especially with sensitive catalysts and ligands.

Solutions:

Solution Detailed Explanation Recommended Action
Catalyst Activation Ensure the active form of the catalyst is present. For palladium, using a pre-catalyst that readily forms Pd(0) in situ can be beneficial.Consider using palladacycle pre-catalysts or adding a reducing agent if starting with a Pd(II) source.[8]
Ligand Screening The electronic and steric properties of the ligand are critical. Bulky, electron-rich phosphine ligands often promote the oxidative addition and reductive elimination steps.[8][9]Screen a panel of ligands. For electron-rich aryl bromides, ligands like XPhos or tBuXPhos may be effective.[13]
Solvent Choice The solvent must be able to dissolve the reactants to a sufficient extent. For less soluble cyanide sources like Zn(CN)₂, a polar aprotic solvent like DMF or DMAc is often used.[14]If using K₄[Fe(CN)₆], a mixture of an organic solvent and water can be beneficial.[13][15]
Temperature Optimization Higher temperatures can often overcome the activation barrier for less reactive substrates.Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential decomposition.
Degassing and Inert Atmosphere Thoroughly degas the solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.Use freeze-pump-thaw cycles for solvent degassing and ensure all glassware is oven-dried before use.
Issue 2: Formation of Side Products

Potential Causes:

  • Hydrolysis of Nitrile: If water is present in the reaction mixture, the product nitrile can hydrolyze to the corresponding amide or carboxylic acid, especially at high temperatures and in the presence of a base.

  • Homocoupling of Aryl Bromide: This can occur if the reductive elimination of the aryl nitrile is slow, leading to side reactions of the organometallic intermediate.

  • Benzoin Condensation: If the aryl bromide substrate contains an aldehyde functional group, it can undergo benzoin condensation in the presence of cyanide.[13]

Solutions:

Solution Detailed Explanation Recommended Action
Anhydrous Conditions Minimize the amount of water in the reaction to prevent nitrile hydrolysis.Use freshly distilled, anhydrous solvents and dry reagents.
Lower Reaction Temperature Running the reaction at a lower temperature can sometimes suppress side reactions.[13]If benzoin condensation is an issue, try running the reaction at a lower temperature, even if it requires a longer reaction time or higher catalyst loading.[13]
Choice of Base The strength and nature of the base can influence the reaction outcome.If hydrolysis is a problem, consider using a non-nucleophilic, weaker base.
Issue 3: Difficulty in Product Purification

Potential Causes:

  • Residual Metal Catalyst: Palladium or copper residues can be difficult to remove from the final product.

  • Ligand Contamination: Phosphine ligands and their oxides can co-elute with the product during chromatography.

  • Incomplete Reaction: The presence of unreacted starting material can complicate purification.

Solutions:

Solution Detailed Explanation Recommended Action
Catalyst Scavenging Use a scavenger to remove residual metal from the crude product.Add a silica-based metal scavenger or perform an aqueous wash with a solution of a complexing agent like EDTA.
Oxidation of Phosphine Ligands Convert residual phosphine ligands to their more polar oxides to facilitate their removal by chromatography.Treat the crude reaction mixture with an oxidizing agent like hydrogen peroxide before workup.
Recrystallization If the product is a solid, recrystallization can be a highly effective purification method.Screen various solvent systems to find one that provides good recovery and high purity.

Frequently Asked Questions (FAQs)

Q1: Which cyanide source is best for my reaction?

A1: The choice of cyanide source depends on several factors, including safety, solubility, and catalyst compatibility.

Cyanide Source Advantages Disadvantages
NaCN, KCN Inexpensive, readily available.[16]Highly toxic, can poison the catalyst at high concentrations.[17]
Zn(CN)₂ Less toxic than alkali metal cyanides, its lower solubility can help maintain a low concentration of free cyanide, reducing catalyst poisoning.[18]Can require higher temperatures and may not be as reactive as other sources.
K₄[Fe(CN)₆] Non-toxic, stable, and easy to handle.[14][17] All six cyanide groups can be transferred.[14]Often requires aqueous co-solvents for solubility and can be slower to react.
Acetone Cyanohydrin, TMSCN Can be added slowly to control the cyanide concentration.Moisture-sensitive and can be more expensive.[17]

Q2: How do I choose the right ligand for my palladium-catalyzed cyanation?

A2: Ligand selection is crucial for a successful reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition of the aryl bromide and the final reductive elimination step to form the aryl nitrile.[8][9] Ligands like XPhos, SPhos, and dppf are commonly used.[13] It is often necessary to screen a few ligands to find the optimal one for a specific substrate.

Q3: My reaction is not going to completion. What can I do?

A3: If your reaction has stalled, consider the following:

  • Increase Catalyst Loading: A modest increase in the catalyst and ligand loading (e.g., from 1 mol% to 2-3 mol%) can sometimes drive the reaction to completion.

  • Increase Temperature: As mentioned in the troubleshooting guide, higher temperatures can increase the reaction rate.

  • Add a Co-catalyst or Additive: In some cases, additives can be beneficial. For example, in copper-catalyzed reactions, the addition of KI can facilitate the initial halide exchange.[3][6]

Q4: How can I ensure my safety when working with cyanide reagents?

A4: Cyanide compounds are highly toxic and must be handled with extreme caution.[19][20]

  • Always work in a well-ventilated fume hood. [19][20]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves. [19][20][21]

  • Never work alone when using cyanides. [19][22]

  • Avoid contact with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas. [19][20]

  • Have an emergency plan in place and ensure that an antidote kit is readily available and that personnel are trained in its use. [19][20]

  • All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste protocols. [22]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of an Aryl Bromide with K₄[Fe(CN)₆][14]

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. To an oven-dried vial, add aryl bromide (1.0 mmol), K₄[Fe(CN)₆] (0.5 equiv.), Pd pre-catalyst (e.g., 0.2 mol% P1), ligand (e.g., 0.4 mol% L1), and base (e.g., 0.125 equiv. KOAc). B 2. Evacuate and backfill the vial with argon (repeat 3x). A->B C 3. Add degassed solvent (e.g., 1:1 dioxane/water). B->C D 4. Heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring. C->D E 5. Monitor the reaction progress by TLC or GC/LC-MS. D->E F 6. Upon completion, cool the reaction to room temperature. E->F G 7. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. F->G H 8. Dry the organic layer over Na₂SO₄, filter, and concentrate. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: Workflow for Palladium-Catalyzed Cyanation.

Protocol 2: General Procedure for Copper-Catalyzed Domino Halide Exchange-Cyanation of an Aryl Bromide[3][7]
  • To an oven-dried reaction tube, add CuI (10 mol%), KI (20 mol%), NaCN (1.2 equiv.), and the aryl bromide (1.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon (repeat 3x).

  • Add a degassed solvent (e.g., toluene) followed by a diamine ligand (e.g., N,N'-dimethylethylenediamine, 1.0 equiv.).

  • Heat the reaction mixture at 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous workup, followed by purification by column chromatography.

Conclusion

The cyanation of aryl bromides is a powerful tool in organic synthesis, but it requires careful optimization and attention to detail. By understanding the underlying principles of the catalytic systems and being aware of the common pitfalls, researchers can effectively troubleshoot their reactions and achieve high yields of the desired aryl nitriles. Always prioritize safety when handling cyanide reagents and consult your institution's safety guidelines. This guide serves as a starting point for your investigations, and further exploration of the primary literature is encouraged for specific applications.

References

Troubleshooting guide for reactions involving 2-Bromo-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

< . ## Technical Support Center: 2-Bromo-6-fluorobenzonitrile

Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during experimentation with this versatile building block. The unique electronic and steric properties of this compound, stemming from the ortho-bromo and fluoro substituents, present specific challenges and opportunities in synthetic chemistry.[1][2] This resource aims to equip you with the knowledge to navigate these complexities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] Its structure is particularly valuable for several reasons:

  • Introduction of Fluorine: The fluorine atom can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3]

  • Versatile Cross-Coupling Handle: The bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[3] This allows for the construction of complex molecular architectures.

  • Nitrile Group Functionalization: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular diversification.[1][3]

Q2: What are the main safety precautions to consider when working with this compound?

A2: this compound is a hazardous substance and requires careful handling in a well-ventilated fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][4] It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin, eye, and respiratory irritation.[5][6][7] In case of contact, rinse the affected area thoroughly with water.[4] Store the compound in a cool, dry place away from incompatible materials.[1]

Q3: How does the ortho-fluorine substituent influence the reactivity of the bromine atom in cross-coupling reactions?

A3: The fluorine atom at the ortho position has a significant electronic and steric influence. Its strong electron-withdrawing inductive effect can increase the electrophilicity of the carbon bearing the bromine, potentially facilitating the oxidative addition step in palladium-catalyzed cross-coupling reactions. However, the steric bulk of the ortho-fluorine can also hinder the approach of the catalyst, requiring careful selection of ligands to achieve optimal reactivity.

Troubleshooting Guide for Common Reactions

This section addresses specific problems that may arise during common synthetic transformations involving this compound.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, the steric hindrance around the bromine atom in this compound can lead to challenges.

Problem 1: Low to no conversion of this compound.

  • Potential Cause: Inefficient oxidative addition of the palladium catalyst to the sterically hindered C-Br bond.

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection:

      • Employ a bulky, electron-rich phosphine ligand that can promote oxidative addition and stabilize the palladium center. Ligands like SPhos, XPhos, or RuPhos are often effective for sterically demanding substrates.[8][9]

      • Consider using a pre-formed palladium(0) source or a precatalyst that readily generates the active Pd(0) species.[10][11]

    • Base Selection: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is often required to facilitate the transmetalation step with hindered substrates.

    • Solvent Choice: Anhydrous, degassed solvents are crucial. Toluene, dioxane, or a mixture of toluene and water are common choices. Ensure all reagents are dry, as water can negatively impact the reaction.

    • Temperature: Higher reaction temperatures may be necessary to overcome the activation energy for oxidative addition.

Problem 2: Significant formation of dehalogenated byproduct (6-fluorobenzonitrile).

  • Potential Cause: A competing hydrodehalogenation side reaction where the bromine atom is replaced by a hydrogen atom.[12][13] This can be promoted by certain bases, solvents, or impurities that act as hydride sources.[13]

  • Troubleshooting Steps:

    • Minimize Hydride Sources: Avoid alcoholic solvents which can be a source of hydrides.[13] Ensure the base is anhydrous.

    • Ligand Modification: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Screening different bulky phosphine ligands is recommended.

    • Reaction Time: Monitor the reaction progress closely. Prolonged reaction times at high temperatures can sometimes lead to increased dehalogenation.

Parameter Initial Condition Optimized Condition for Hindered Substrates Rationale
Palladium Source Pd(PPh₃)₄Pd₂(dba)₃ or a Buchwald PrecatalystMore efficient generation of the active Pd(0) catalyst.[14][15]
Ligand PPh₃SPhos, XPhos, RuPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[8][16]
Base Na₂CO₃K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are often more effective.
Solvent Toluene/WaterDioxane or Anhydrous TolueneMinimizes potential hydride sources.[13]
Temperature 80 °C100-110 °COvercomes steric hindrance.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) and the ligand (if not using a precatalyst).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[17][18][19] Similar to Suzuki-Miyaura couplings, steric hindrance can be a significant factor.

Problem 1: Low yield of the desired arylamine.

  • Potential Cause:

    • Inefficient catalyst activity due to steric hindrance.

    • Decomposition of the catalyst or reagents.

  • Troubleshooting Steps:

    • Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or Josiphos-type ligands, which are specifically designed for challenging amination reactions.[17][20]

    • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

    • Amine Source: For the synthesis of primary anilines, using an ammonia equivalent like benzophenone imine or an ammonium salt can be more effective than using ammonia gas directly.[17][19]

    • Inert Atmosphere: Strict exclusion of air and moisture is critical for the stability of the catalyst and the strong bases used.

Problem 2: Formation of diarylated amine byproduct.

  • Potential Cause: The initially formed primary or secondary amine product is sufficiently reactive to undergo a second amination reaction.

  • Troubleshooting Steps:

    • Stoichiometry: Use a slight excess of the amine coupling partner.

    • Reaction Time and Temperature: Carefully monitor the reaction and stop it once the starting material is consumed to minimize over-arylation. Lowering the reaction temperature may also help.

    • Ligand Effects: Some ligands show a higher selectivity for mono-arylation.

Workflow for Troubleshooting Buchwald-Hartwig Amination

start Low Yield of Arylamine ligand Screen Bulky Ligands (e.g., BrettPhos, RuPhos) start->ligand Inefficient Catalyst base Use Stronger Base (e.g., NaOtBu, LHMDS) start->base Poor Base Activity amine Consider Ammonia Equivalent start->amine Unreactive Amine conditions Ensure Strict Inert Atmosphere start->conditions Catalyst Decomposition success Improved Yield ligand->success base->success amine->success conditions->success

Caption: Troubleshooting workflow for low-yielding Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrile and fluorine groups can activate the aromatic ring for nucleophilic aromatic substitution. While the bromine is typically displaced in cross-coupling reactions, under certain SNAr conditions, the fluorine atom can be the leaving group.

Problem: Unwanted displacement of the fluorine atom instead of the bromine atom.

  • Potential Cause: In SNAr reactions, fluoride is often a better leaving group than bromide because the rate-determining step is the initial nucleophilic attack, which is stabilized by the high electronegativity of fluorine.[21]

  • Troubleshooting Steps:

    • Reaction Design: If the desired transformation requires displacement of the bromine via an SNAr mechanism, this may be challenging with this compound. Palladium-catalyzed cross-coupling reactions are generally more selective for C-Br bond activation.

    • Nucleophile Choice: The nature of the nucleophile can influence the regioselectivity. Harder nucleophiles may favor displacement of the more electronegative fluorine.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[22][23][24][25]

Problem: Incomplete hydrolysis of the nitrile group.

  • Potential Cause: The stability of the nitrile group requires forcing conditions for hydrolysis.[26]

  • Troubleshooting Steps:

    • Reaction Conditions:

      • Acidic Hydrolysis: Use a strong acid such as concentrated HCl or H₂SO₄ and heat the reaction mixture to reflux for an extended period.[23]

      • Basic Hydrolysis: Use a concentrated solution of a strong base like NaOH or KOH and heat to reflux.[23][24] The initial product will be the carboxylate salt, which requires acidification in a separate workup step to yield the carboxylic acid.[24][27]

    • Solvent: The use of a co-solvent like ethanol with water can improve the solubility of the starting material.

Problem: Formation of the intermediate amide without full conversion to the carboxylic acid.

  • Potential Cause: The hydrolysis of the amide to the carboxylic acid is the second step of the reaction and may require more vigorous conditions than the initial hydrolysis of the nitrile to the amide.[28][29]

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Prolonged heating at reflux is often necessary to drive the reaction to completion.[22]

    • Increase Reagent Concentration: Using a more concentrated acid or base solution can accelerate the rate of the second hydrolysis step.

Reaction Scheme: Hydrolysis of this compound

start This compound amide 2-Bromo-6-fluorobenzamide start->amide H₃O⁺ or OH⁻, Δ (Milder Conditions) acid 2-Bromo-6-fluorobenzoic acid amide->acid H₃O⁺ or OH⁻, reflux (Forcing Conditions)

Caption: Stepwise hydrolysis of the nitrile group.

References

Side reactions of 2-Bromo-6-fluorobenzonitrile and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-6-fluorobenzonitrile

Welcome to the technical support guide for this compound (CAS 79544-27-7). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a cornerstone intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), its unique molecular architecture presents both opportunities for complex functionalization and challenges in controlling reactivity.[1] This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you anticipate and mitigate common side reactions, ensuring the integrity and efficiency of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the reactivity and handling of this compound.

Q1: What are the primary reactive sites on this compound?

A: The molecule has three primary sites of reactivity:

  • The C-Br Bond (Position 2): This is the most common site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The carbon-bromine bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-fluorine bond.[2]

  • The C-F Bond (Position 6): While less reactive in cross-coupling, the C-F bond is activated for nucleophilic aromatic substitution (SNAr) because it is positioned ortho to the strong electron-withdrawing nitrile group.[3][4]

  • The Nitrile Group (-C≡N): The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, typically at elevated temperatures, which converts it first to an amide and then to a carboxylic acid.[5][6][7]

Q2: In a typical cross-coupling reaction, which halogen is more reactive?

A: The bromine atom is significantly more reactive than the fluorine atom. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > OTf > Cl > F.[2][8] This excellent reactivity difference allows for the selective functionalization of the C-Br bond while leaving the C-F bond intact, a crucial feature for sequential derivatization.

Q3: Under what conditions is the nitrile group at risk of reacting?

A: The nitrile group is generally stable but can undergo hydrolysis to a carboxylic acid in the presence of water under strong acidic or basic conditions, particularly when heated.[6][9]

  • Acidic Hydrolysis: Heating with an aqueous acid (e.g., HCl, H₂SO₄) will protonate the nitrile nitrogen, increasing the carbon's electrophilicity and making it susceptible to attack by water.[9][10]

  • Alkaline Hydrolysis: Heating with an aqueous base (e.g., NaOH, KOH) involves direct nucleophilic attack of the hydroxide ion on the nitrile carbon.[6][10] This side reaction is a critical consideration when choosing bases and solvents for cross-coupling reactions.

Q4: What are the essential safety precautions for handling this compound?

A: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin, eye, and respiratory irritation.[11][12][13] Always adhere to the following precautions:

  • Handle the compound in a well-ventilated fume hood.[14]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Avoid creating dust.

  • Store in a cool, dry, and tightly sealed container.[14][15]

Part 2: Troubleshooting Guide: Side Reactions & Avoidance Strategies

This section provides solutions to specific experimental problems you may encounter.

Issue 1: Hydrolysis of Nitrile to Carboxylic Acid during Reaction
  • Symptoms: You observe a new, more polar byproduct on your TLC plate that stains acidic. Post-workup, you isolate 2-bromo-6-fluorobenzoic acid alongside your desired product.

  • Root Cause: This is a classic case of nitrile hydrolysis. It occurs when your reaction is run under non-anhydrous conditions with an acid or base catalyst, especially at elevated temperatures. Many cross-coupling reactions use bases like K₃PO₄ or Cs₂CO₃, which can become sufficiently basic in the presence of trace water to initiate this side reaction.

  • Authoritative Insight: The mechanism involves nucleophilic attack by water or hydroxide on the electrophilic nitrile carbon.[9] While slow, this process is accelerated by heat. The key to prevention is rigorous exclusion of water.

  • Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon, or in a desiccator.

  • Reagents: Use freshly opened anhydrous solvents (e.g., 1,4-dioxane, toluene, THF). If the solvent is from a previously opened bottle, consider drying it over activated molecular sieves. Ensure bases (e.g., K₃PO₄, Cs₂CO₃) are anhydrous; if necessary, dry them under high vacuum with gentle heating before use.

  • Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon). Use septa and cannulation techniques for liquid transfers.

  • Execution: Maintain the inert atmosphere throughout the reaction. If sampling for TLC or other analysis, do so under a positive flow of inert gas.

Issue 2: Debromination Byproduct (2-Fluorobenzonitrile) Formation
  • Symptoms: GC-MS or ¹H NMR analysis of your crude product shows the presence of 2-fluorobenzonitrile, indicating the loss of bromine without the desired functionalization.

  • Root Cause: Hydrodehalogenation (debromination) is a common side reaction in palladium-catalyzed processes. It can be caused by:

    • Hydride Sources: Trace water reacting with a base, certain solvents (like isopropanol), or the amine reagent itself can generate hydride species that lead to reductive cleavage of the C-Br bond.

    • Catalyst Decomposition: Certain ligands or conditions can lead to the formation of palladium hydride species, which are active in dehalogenation.

    • Protodeboronation (in Suzuki Coupling): The boronic acid reagent can be cleaved by water or other protic sources before it transmetalates to the palladium center. The resulting arene can participate in side pathways.[16]

  • Authoritative Insight: The formation of this byproduct directly competes with the desired catalytic cycle. Optimizing the choice of base, solvent, and catalyst/ligand system is critical for minimizing this pathway.

ParameterRecommendationRationale
Base Use weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.Stronger bases (e.g., alkoxides like NaOtBu) can generate more reactive hydride species. K₃PO₄ is often effective.[16]
Solvent Use anhydrous, aprotic solvents like 1,4-dioxane, toluene, or DME.Avoid protic solvents (e.g., alcohols) which can be a source of protons or hydrides.
Ligand Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands promote rapid reductive elimination, which outcompetes the debromination side reaction.[16]
Temperature Use the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can accelerate catalyst decomposition and side reactions.
Issue 3: Low Yield and Incomplete Conversion in Suzuki-Miyaura Coupling
  • Symptoms: After the recommended reaction time, TLC or LCMS analysis shows a significant amount of unreacted this compound.

  • Root Cause: This issue often points to problems with the catalytic system or reagents.

    • Inactive Catalyst: The Pd(0) catalyst may not have been generated effectively, or it may have been poisoned by impurities (e.g., oxygen, sulfur).

    • Boronic Acid/Ester Issues: Boronic acids can dehydrate to form unreactive cyclic boroxines or undergo protodeboronation, especially if the reaction mixture is not properly degassed or if conditions are too harsh.[16] Using potassium organotrifluoroborates can sometimes improve stability.[16]

    • Poor Base/Solvent Choice: The combination of base and solvent must be appropriate for the specific boronic acid and catalyst used.

  • Authoritative Insight: A successful Suzuki coupling relies on the smooth execution of three key steps: oxidative addition, transmetalation, and reductive elimination.[8] A failure in any step will stall the catalytic cycle. A systematic check of each component is the best troubleshooting approach.

G start Low Conversion Observed check_reagents 1. Re-evaluate Reagents start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_catalyst 3. Assess Catalyst System start->check_catalyst sub_boronic Is Boronic Acid fresh? (Check for boroxine formation) check_reagents->sub_boronic sub_base Is Base anhydrous? check_reagents->sub_base sub_solvent Is Solvent anhydrous & degassed? check_reagents->sub_solvent sub_temp Is Temperature optimal? (Too low?) check_conditions->sub_temp sub_time Is Reaction Time sufficient? check_conditions->sub_time sub_degas Was degassing thorough? (Oxygen poisons catalyst) check_conditions->sub_degas sub_pd Is Palladium Pre-catalyst reliable? check_catalyst->sub_pd sub_ligand Is Ligand appropriate & air-stable? check_catalyst->sub_ligand

Caption: Troubleshooting decision tree for low conversion.

  • Setup: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), and anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inerting: Seal the flask with a septum and cycle between vacuum and inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1–3 mol%) and the phosphine ligand (e.g., RuPhos, 2–6 mol%).[16]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. A typical concentration is 0.1 M.[2]

  • Reaction: Heat the mixture to the target temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LCMS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.

Part 3: Reaction Pathways Overview

Understanding the desired and undesired reaction pathways is key to experimental design.

G sub This compound cross_coupling Desired Product (e.g., Biaryl) sub->cross_coupling Pd Catalyst, Base Ar-B(OH)₂ snar Desired Product (SNAr at C-Br) sub->snar Strong Nucleophile (e.g., R₂NH) hydrolysis Side Product (2-Bromo-6-fluorobenzoic Acid) sub->hydrolysis H₂O, Acid or Base Heat debromination Side Product (2-Fluorobenzonitrile) sub->debromination Hydride Source Pd Catalyst

References

Technical Support Center: Scale-up Synthesis of 2-Bromo-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-Bromo-6-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. This valuable intermediate is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), making a robust and scalable synthetic route essential.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter.

Introduction to the Synthesis and its Challenges

The most common and industrially relevant method for synthesizing this compound is the Sandmeyer reaction.[2][3] This process involves the diazotization of 2-amino-6-fluorobenzonitrile followed by a copper(I) bromide-mediated displacement of the diazonium group.[4][5] While effective at a lab scale, scaling up this reaction presents significant challenges related to safety, reaction control, and product purity. The primary concerns revolve around the inherent instability of the intermediate diazonium salt, the exothermic nature of the diazotization step, and the potential for byproduct formation.[6][7][8]

This guide will provide a structured approach to identifying and resolving these scale-up issues, ensuring a safe, efficient, and reproducible synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of the this compound synthesis. Each issue is presented with its probable causes and a step-by-step resolution.

Issue 1: Low Yield or Incomplete Conversion

Symptoms:

  • The final product yield is significantly lower than in small-scale experiments.

  • In-process analysis (e.g., HPLC, GC) shows a large amount of unreacted 2-amino-6-fluorobenzonitrile.

Probable Causes & Solutions:

Probable CauseTroubleshooting StepsScientific Rationale
Inadequate Diazotization 1. Verify Stoichiometry: Ensure a slight excess (typically 1.1-1.2 equivalents) of sodium nitrite is used. 2. Improve Mixing: On a larger scale, inefficient mixing can lead to localized areas of low reagent concentration. Increase agitation speed and consider the use of baffles in the reactor. 3. Temperature Control: Maintain the temperature of the diazotization reaction strictly between 0-5 °C.[8][9] Use a reliable cooling system and monitor the internal temperature closely.The formation of the diazonium salt is a critical step. Incomplete reaction due to insufficient reagent, poor mass transfer, or temperature deviations will directly impact the overall yield. Diazonium salts are unstable at higher temperatures and can decompose back to the starting amine or form other byproducts.[9]
Premature Decomposition of Diazonium Salt 1. Strict Temperature Control: As mentioned above, maintain a low temperature throughout the diazotization and before the addition to the copper(I) bromide solution. 2. Minimize Hold Times: Use the diazonium salt solution immediately after its preparation. Avoid storing it for extended periods, even at low temperatures.The diazonium group is prone to decomposition, leading to the evolution of nitrogen gas and the formation of unwanted phenols or other byproducts.[7][8] This decomposition is accelerated by increased temperature and prolonged reaction times.
Inefficient Sandmeyer Reaction 1. Catalyst Activity: Ensure the copper(I) bromide is of high purity and not oxidized to copper(II), which is less effective. Consider using freshly prepared CuBr. 2. Sufficient Catalyst Loading: While catalytic, a sufficient amount of CuBr is necessary to drive the reaction to completion. Review and optimize the catalyst loading for the larger scale. 3. Reaction Temperature: After the addition of the diazonium salt to the CuBr solution, a controlled increase in temperature (e.g., to 50-60 °C) is often required to drive the reaction to completion.[4][5] Monitor this warming phase carefully.The Sandmeyer reaction proceeds via a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical.[2][10] Inactive or insufficient catalyst will slow down this process, leading to incomplete conversion and potential side reactions of the unreacted diazonium salt.

Experimental Workflow: Optimizing the Sandmeyer Reaction Step

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification start 2-Amino-6-fluorobenzonitrile in HBr(aq) na_no2 Add NaNO2 solution dropwise at 0-5 °C start->na_no2 diazonium Formation of Diazonium Salt Solution na_no2->diazonium addition Add diazonium salt solution to CuBr at 0-5 °C diazonium->addition cu_br Prepare CuBr solution in HBr(aq) cu_br->addition warming Controlled warming to 50-60 °C addition->warming Exothermic reaction, monitor temperature product Formation of this compound warming->product extraction Solvent Extraction product->extraction washing Aqueous Washes extraction->washing purification Crystallization/Distillation washing->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Issue 2: Formation of Impurities and Byproducts

Symptoms:

  • The isolated product is discolored (e.g., orange or brown oil instead of a white solid).[4][5]

  • Chromatographic analysis reveals the presence of significant impurities.

  • Difficulty in purifying the final product.

Probable Causes & Solutions:

Probable CauseTroubleshooting StepsScientific Rationale
Phenolic Byproducts 1. Maintain Low Temperature: Strictly control the temperature during diazotization and the initial phase of the Sandmeyer reaction. 2. Acidic Conditions: Ensure the reaction medium remains strongly acidic (using excess HBr) until the diazonium salt has fully reacted.If the diazonium salt reacts with water instead of the bromide ion, it will form 2-fluoro-6-hydroxybenzonitrile. This side reaction is more prevalent at higher temperatures and less acidic conditions.
Azo Coupling Byproducts 1. Controlled Addition: Add the sodium nitrite solution slowly and sub-surface to the amine solution to avoid localized high concentrations of nitrous acid. 2. Sufficient Acidity: Maintain a sufficient excess of acid to ensure the starting amine is fully protonated and less nucleophilic.The diazonium salt is an electrophile and can react with the unprotonated starting amine to form colored azo compounds. This is a common side reaction if the diazotization is not performed under optimal conditions.[7]
Residual Copper Salts 1. Thorough Work-up: After the reaction is complete, perform thorough aqueous washes. An ammonia wash can help to complex and remove residual copper salts.[4][5] 2. Filtration: If copper salts precipitate, a filtration step before extraction may be necessary.Copper salts are often soluble in the aqueous phase, but can sometimes contaminate the organic layer, leading to discoloration and potential issues in downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The main safety hazards are associated with the diazonium salt intermediate.[8]

  • Thermal Instability: Diazonium salts are thermally unstable and can decompose exothermically, and in some cases explosively, especially if isolated as a solid.[9][11] On a large scale, the heat generated from decomposition can be difficult to dissipate, potentially leading to a thermal runaway.[12][13]

  • Exothermic Diazotization: The reaction of the amine with nitrous acid is exothermic.[9] A failure of the cooling system during the addition of sodium nitrite could lead to a rapid temperature increase, accelerating the decomposition of the diazonium salt and the evolution of large volumes of nitrogen gas, which could over-pressurize the reactor.[7][8]

  • Gas Evolution: The Sandmeyer reaction itself liberates nitrogen gas. The reaction rate must be controlled to ensure the gas venting capacity of the reactor is not exceeded.

Safety Protocol: Mitigating Risks in Large-Scale Diazotization

G cluster_controls Engineering & Process Controls cluster_procedures Procedural Safeguards start Initiate Scale-Up Synthesis temp_control Robust Cooling System & Temperature Monitoring start->temp_control dosing_control Controlled Dosing of NaNO2 start->dosing_control venting Adequate Reactor Venting start->venting no_isolation Do Not Isolate Diazonium Salt dosing_control->no_isolation end Safe Synthesis venting->end in_situ Use Diazonium Salt In Situ no_isolation->in_situ quench Quenching Protocol for Unreacted Diazonium in_situ->quench quench->end

Caption: Key safety controls for scaling up diazotization reactions.

Q2: Chromatography is used for purification in the lab. What are more suitable large-scale purification methods for this compound?

A2: While effective for small quantities, column chromatography is generally not economically viable or practical for large-scale production.[4][5] Alternative methods include:

  • Crystallization: this compound is a solid at room temperature.[14] Developing a crystallization procedure from a suitable solvent system is often the most effective and scalable purification method. This will effectively remove colored impurities and byproducts.

  • Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be a viable option. However, the thermal stability of the product at its boiling point would need to be assessed.

  • Liquid-Liquid Extraction: A well-designed extraction and washing sequence during the work-up can significantly improve the purity of the crude product before the final purification step.[4][5]

Q3: Are there any alternatives to the Sandmeyer reaction for this synthesis at scale?

A3: While the Sandmeyer reaction is the most common, other methods exist, though they may present their own scale-up challenges. One potential alternative is a metal-free synthesis using molecular bromine.[15][16] This involves diazotization followed by treatment with bromine, avoiding the use of copper salts. However, the handling of elemental bromine on a large scale has its own set of safety and environmental considerations. For most applications, optimizing the existing Sandmeyer protocol for safety and efficiency is the preferred industrial approach.

References

Technical Support Center: Palladium Catalyst Removal from 2-Bromo-6-fluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from reactions involving 2-Bromo-6-fluorobenzonitrile. This electron-deficient and sterically hindered substrate can present unique purification challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the high purity of your target compounds, a critical aspect in pharmaceutical and materials science research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of your this compound cross-coupling reactions.

Q1: After standard aqueous work-up and silica gel chromatography, I still detect significant levels of palladium in my product. What is the likely cause and how can I resolve this?

A1: This is a common issue, particularly with electron-deficient aryl halides like this compound. The root cause often lies in the formation of stable, soluble palladium complexes that co-elute with your product on silica gel.[1] The electron-withdrawing nature of the nitrile and fluorine substituents can influence the stability of these palladium complexes.

Solutions:

  • Scavenger Screening: The most effective approach is to employ a palladium scavenger. It is crucial to screen a small panel of scavengers to find the most efficient one for your specific reaction conditions. Thiol-based, amine-based, and thiourea-functionalized silica or polymer-supported scavengers are excellent starting points.[2][3]

  • Activated Carbon Treatment: Treatment with activated carbon can be a cost-effective method for palladium removal.[4] However, it's important to be aware of potential product loss due to adsorption. A preliminary small-scale test is recommended to assess the trade-off between palladium removal and product yield.

  • Crystallization: If your product is a solid, recrystallization can be a powerful purification technique to remove palladium impurities. The choice of solvent system is critical and may require some optimization.

Q2: I'm using a thiol-based scavenger, but the palladium removal is incomplete. What factors could be influencing its performance?

A2: Several factors can impact the efficiency of a scavenger.

Troubleshooting Steps:

  • Palladium Oxidation State: Thiol-based scavengers are generally more effective at scavenging Pd(II) species. If your catalytic cycle predominantly leaves residual Pd(0), the scavenger's efficiency may be reduced. Consider a scavenger with a broader specificity or one designed for Pd(0).

  • Insufficient Equivalents: Ensure you are using a sufficient excess of the scavenger relative to the initial amount of palladium catalyst. A typical starting point is 5-10 equivalents of the scavenger.

  • Suboptimal Conditions: Time, temperature, and mixing are crucial. While many scavengers work at room temperature, gentle heating (e.g., 40-50 °C) can sometimes enhance their performance. Ensure vigorous stirring to maximize contact between the scavenger and the palladium species in solution.

  • Solvent Effects: The reaction solvent can influence the scavenger's efficacy. Scavengers may exhibit different performance in polar aprotic solvents (like DMF or DMAc) compared to nonpolar solvents (like toluene or THF). If possible, consider a solvent swap or dilution with a compatible solvent before adding the scavenger.

Q3: I'm observing a significant loss of my desired product after using activated carbon. How can I mitigate this?

A3: Product loss on activated carbon is a known drawback, especially for polar or high molecular weight compounds.

Optimization Strategies:

  • Minimize Carbon Amount: Use the minimum amount of activated carbon necessary for effective palladium removal. Start with a low loading (e.g., 5 wt% relative to the crude product) and incrementally increase it if needed.

  • Optimize Contact Time: Reduce the stirring time of the product solution with the activated carbon. Monitor both palladium removal and product concentration over time to find the optimal balance.

  • Solvent Selection: The choice of solvent can impact product adsorption. A more polar solvent might reduce the adsorption of a polar product onto the carbon surface.

  • Alternative Adsorbents: Consider using a less aggressive adsorbent, such as Celite®, in conjunction with a scavenger. A pad of Celite can help filter out finely dispersed palladium black.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from organic reactions?

A1: The primary methods for palladium removal include:

  • Scavenging: Using solid-supported or soluble reagents that selectively bind to palladium.[2][5]

  • Adsorption: Employing materials like activated carbon to adsorb the palladium species.[6]

  • Chromatography: Separating the product from palladium complexes using techniques like flash column chromatography. This is often more effective when combined with a pre-treatment.

  • Crystallization: Purifying solid products by recrystallization, leaving palladium impurities in the mother liquor.

  • Extraction: Using aqueous solutions of chelating agents to extract palladium into the aqueous phase.

Q2: Why is it challenging to remove palladium from reactions involving this compound?

A2: The challenges arise from a combination of factors:

  • Electron-Deficient Nature: The electron-withdrawing nitrile and fluoro groups can lead to the formation of more stable palladium-product complexes, making them harder to remove.

  • Steric Hindrance: The ortho-substituents can sterically shield the palladium center, potentially hindering its interaction with scavengers.

  • Potential for Coordination: The nitrile group could potentially coordinate to the palladium center, further stabilizing the complex and making it more soluble in organic solvents.

Q3: How can I quantify the amount of residual palladium in my final product?

A3: The most common and accurate methods for quantifying trace levels of palladium are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for trace metal analysis due to its high sensitivity and accuracy.

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another reliable technique, though generally less sensitive than ICP-MS.

For in-process checks where high precision is not required, qualitative or semi-quantitative methods can be employed, but final product analysis for pharmaceutical applications should always be done using a validated quantitative method like ICP-MS.

Data Presentation

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupTarget Palladium SpeciesAdvantagesDisadvantages
Silica-Based Thiol, Thiourea, AminePd(II), Pd(0)High efficiency, good selectivity, easy to filter.[2]Higher cost compared to activated carbon.
Polymer-Based Thiol, ThioureaPd(II), Pd(0)High loading capacity, good mechanical stability.Can swell in certain solvents.
Activated Carbon N/APd(0), Pd(II)Low cost, readily available.[4]Non-selective, can lead to product loss.[6]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging

  • Dissolution: After the reaction is complete and has undergone a standard aqueous work-up, dissolve the crude product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, or THF).

  • Scavenger Addition: Add the chosen palladium scavenger (typically 5-10 equivalents relative to the initial palladium loading).

  • Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. Gentle heating (40-50 °C) can be applied if necessary, but monitor for potential product degradation.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger and any precipitated palladium.

  • Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the purified product for residual palladium content using an appropriate analytical technique (e.g., ICP-MS).

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Carbon Addition: Add activated carbon (start with 5-10 wt% relative to the crude product).

  • Stirring: Stir the suspension at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® pad is crucial for removing fine carbon particles.

  • Washing: Wash the Celite®/carbon cake thoroughly with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration in the product and assess the product recovery.

Mandatory Visualizations

Caption: Decision workflow for selecting a palladium removal method.

References

Technical Support Center: 2-Bromo-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-6-fluorobenzonitrile (CAS 79544-27-7). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find essential information on the stability and storage of this compound, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: The compound has changed color from white/pale yellow to brown.

  • Possible Cause 1: Exposure to Light. this compound is light-sensitive[1]. Prolonged exposure to light can lead to photodegradation, often indicated by a color change.

  • Solution: Always store the compound in a tightly closed, amber-colored vial or a container that is otherwise shielded from light.[1] Work with the compound in a fume hood with the sash lowered to minimize light exposure, or use amber-colored labware.

  • Possible Cause 2: Impurities or Degradation. The presence of impurities from synthesis or gradual degradation can also cause discoloration.

  • Solution: If you suspect impurities, you may need to purify the compound. Techniques such as recrystallization or column chromatography can be effective. For routine use, ensure you are using a high-purity grade of the compound.

  • Possible Cause 3: Reaction with Container Material. While less common, reactivity with the storage container material could be a factor.

  • Solution: Ensure the compound is stored in its original packaging or in a chemically inert container, such as borosilicate glass.[1]

Issue 2: Inconsistent results in reactions.

  • Possible Cause 1: Compound Degradation. If the compound has degraded due to improper storage, it will affect its reactivity and lead to inconsistent experimental outcomes.

  • Solution: Before use, visually inspect the compound for any changes in color or texture. If degradation is suspected, it is best to use a fresh batch of the compound. For critical applications, consider analytical testing (e.g., NMR, HPLC) to confirm purity.

  • Possible Cause 2: Presence of Moisture. Although not explicitly stated as hygroscopic, moisture can potentially hydrolyze the nitrile group, especially under certain pH conditions or in the presence of catalysts.

  • Solution: Store the compound in a desiccator or a dry, inert atmosphere.[2] When handling, avoid exposure to humid air for extended periods.

Issue 3: The compound is difficult to dissolve.

  • Possible Cause 1: Incorrect Solvent Choice. this compound has specific solubility properties.

  • Solution: This compound is generally soluble in organic solvents. Consult technical resources for appropriate solvents for your specific application. A synthesis procedure, for example, notes the use of ethyl acetate for extraction.[3]

  • Possible Cause 2: Low Temperature. Solubility often decreases at lower temperatures.

  • Solution: Gently warm the solvent while dissolving the compound, if the reaction conditions permit. Always be mindful of the solvent's boiling point and the compound's thermal stability.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, well-ventilated area in a tightly closed container.[1] It is also noted to be light-sensitive, so protection from light is crucial.[1] While some suppliers suggest room temperature storage[2][4][5], others recommend a temperature range of 10°C - 25°C. For optimal stability, especially for long-term storage, storing in an inert atmosphere is also recommended.[2]

ParameterRecommended ConditionSource
TemperatureRoom Temperature / 10°C - 25°C[2][4][5]
AtmosphereInert Atmosphere, Dry[2]
LightProtect from Light (e.g., amber vial)[1]
ContainerTightly Closed, Original Packaging[1]

Q2: Is this compound sensitive to moisture?

A2: While the safety data sheets do not explicitly classify it as water-reactive, the nitrile group can be susceptible to hydrolysis to form a carboxylic acid, particularly under acidic or basic conditions with heating.[6] Therefore, it is best practice to store the compound in a dry environment and handle it in a way that minimizes exposure to atmospheric moisture.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathways for this compound are likely:

  • Photodegradation: Due to its light sensitivity, exposure to UV or even ambient light can cause decomposition.[1]

  • Thermal Decomposition: At high temperatures, the compound can decompose, potentially emitting toxic fumes such as nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[1][7]

  • Hydrolysis: The nitrile group can undergo hydrolysis to form 2-bromo-6-fluorobenzoic acid, especially in the presence of strong acids or bases and heat.[6]

Q4: What are the known incompatibilities of this compound?

A4: Information on specific chemical incompatibilities is limited in the provided search results. However, based on its chemical structure, it should be kept away from strong oxidizing agents and strong bases, which could react with the nitrile or the aromatic ring.

Q5: How should I handle spills of this compound?

A5: In case of a spill, you should:

  • Evacuate the area and ensure adequate ventilation.[7][8]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][7] For larger spills, respiratory protection may be necessary.[1]

  • Absorb the spilled material with an inert absorbent material.

  • Collect the waste in a sealed container for proper disposal according to local regulations.[1]

  • Avoid allowing the substance to enter drains or watercourses.[8]

Section 3: Experimental Protocols

Protocol 1: Standard Handling Procedure

  • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Work in a well-ventilated fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Weigh the desired amount of the compound quickly and transfer it to your reaction vessel.

  • Tightly reseal the container immediately after use.

  • Store the container in a desiccator or back in its designated storage location, protected from light.

Section 4: Visualization

Troubleshooting Flowchart

TroubleshootingFlowchart Troubleshooting this compound Issues start Issue Encountered color_change Compound Discolored? start->color_change inconsistent_results Inconsistent Results? start->inconsistent_results solubility_issue Solubility Problems? start->solubility_issue light_exposure Exposed to Light? color_change->light_exposure Yes check_storage Improper Storage? inconsistent_results->check_storage Yes check_solvent Correct Solvent? solubility_issue->check_solvent Yes store_dark Store in amber vial, protect from light. light_exposure->store_dark Yes check_purity Suspect Impurities? light_exposure->check_purity No purify Purify (recrystallization/ chromatography) or use new batch. check_purity->purify Yes new_batch Use fresh, properly stored compound. check_storage->new_batch Yes check_moisture Moisture Exposure? check_storage->check_moisture No handle_dry Handle under inert atmosphere, use desiccator. check_moisture->handle_dry Yes change_solvent Consult literature for appropriate solvent. check_solvent->change_solvent No check_temp Temperature Too Low? check_solvent->check_temp Yes warm_gently Gently warm if reaction permits. check_temp->warm_gently Yes

Caption: Troubleshooting workflow for common issues.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Bromo-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-6-fluorobenzonitrile is a key substituted aromatic nitrile intermediate, pivotal in the synthesis of complex pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitrile group on a benzene ring, imparts specific electronic properties that are crucial for its role in organic synthesis.[1][2] Accurate and comprehensive characterization is therefore not merely a procedural step but a fundamental requirement to ensure the identity, purity, and stability of the material, which directly impacts reaction yields, impurity profiles, and the safety of subsequent products. This guide provides a comparative analysis of the primary analytical techniques used to characterize this compound, offering field-proven insights, detailed experimental protocols, and representative data to guide researchers in selecting the most appropriate methods for their specific needs.

Introduction: The Analytical Imperative

This compound (CAS 79544-27-7) is a white to off-white crystalline solid with a molecular weight of 200.01 g/mol .[3] Its structure (Figure 1) presents distinct analytical handles: three aromatic protons in a unique environment, a carbon-fluorine bond, a carbon-bromine bond, and a nitrile functional group. A multi-technique approach is essential for unambiguous characterization. Identity is typically confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, while purity is best assessed by chromatographic methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4] Vibrational spectroscopy (FTIR) provides confirmation of functional groups.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₃BrFN[1]

  • Molecular Weight: 200.01 g/mol [5]

  • Melting Point: 58-62 °C[6]

  • Boiling Point: ~254.6 °C at 760 mmHg[7]

  • Appearance: White to brown solid[7]

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

This guide will compare and contrast the utility of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this molecule.

Chromatographic Purity Assessment: GC vs. HPLC

The determination of purity is critical, as minor impurities can have significant downstream consequences. Both GC and HPLC are powerful separation techniques, but the choice depends on the analyte's properties and the desired information. For this compound, a volatile solid with a defined boiling point, GC is often the preferred method for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for identifying and quantifying volatile and semi-volatile organic compounds. Its high resolution and the definitive identification provided by the mass spectrometer make it ideal for separating this compound from synthesis-related impurities (e.g., starting materials, isomers, or over-brominated species).

Causality of Method Choice: The compound's volatility and thermal stability make it perfectly suited for GC analysis. Coupling with a mass spectrometer allows for the simultaneous confirmation of the parent compound's mass and the identification of co-eluting impurities through their unique fragmentation patterns. This dual capability is why GC-MS is often the primary platform for both purity assessment and identity confirmation in a single run.

Experimental Protocol: GC-MS Purity Assay
  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a suitable solvent like Ethyl Acetate or Dichloromethane to prepare a 1 mg/mL stock solution.

  • Instrument Setup:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: A mid-polarity column such as a DB-35ms (30 m x 0.25 mm, 0.25 µm) is recommended to resolve halogenated aromatic compounds.[8]

    • Injector: Split/Splitless injector at 250 °C with a split ratio of 50:1.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Setup:

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-350 m/z.

  • Analysis: Inject 1 µL of the prepared sample. Integrate all peaks and report purity based on area percent.

Data Presentation & Interpretation:

The primary peak in the chromatogram should correspond to this compound. The mass spectrum for this peak will be the key identifier.

  • Molecular Ion (M⁺): Due to the presence of bromine, a characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.[9] Expect to see peaks at m/z 199 and m/z 201 .[10] The presence of this isotopic pattern is a definitive confirmation of a single bromine atom in the molecule.

  • Fragmentation: Common fragments arise from the loss of Br (M-79/81), CN (M-26), or a combination. The stability of the aromatic ring means the molecular ion peak is typically quite prominent.[11]

Table 1: Representative GC-MS Data

ParameterExpected ResultPurpose
Retention Time (tᵣ)Analyte- and method-specificCompound-specific identifier under defined conditions
Molecular Ion (⁷⁹Br)m/z 199Confirms molecular weight with the lighter Br isotope
Molecular Ion (⁸¹Br)m/z 201Confirms molecular weight with the heavier Br isotope
Isotope Ratio~1:1 (199:201)Confirms the presence of one bromine atom
Purity (Area %)>97% (typical)[4]Quantifies the main component relative to impurities
High-Performance Liquid Chromatography (HPLC)

While GC-MS is often sufficient, HPLC serves as an excellent orthogonal method, meaning it separates compounds based on different chemical principles (partitioning between a liquid mobile phase and a solid stationary phase). This is invaluable for detecting non-volatile impurities or compounds that might degrade at high GC temperatures.

Causality of Method Choice: A typical specification sheet for this compound often includes an assay by HPLC, confirming its industry relevance.[4] Reverse-phase HPLC is the standard choice, separating compounds based on polarity. The non-polar aromatic ring of the analyte interacts well with a C18 stationary phase.

Experimental Protocol: HPLC Purity Assay
  • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in Acetonitrile/Water (50:50).

  • Instrument Setup:

    • HPLC System: Waters Alliance e2695 or equivalent with a UV/PDA detector.

    • Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water (with 0.1% Formic Acid)

    • Mobile Phase B: Acetonitrile (with 0.1% Formic Acid)

    • Gradient:

      • Start at 60% B.

      • Linear gradient to 95% B over 10 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 60% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Analysis: Inject 10 µL of the sample. Report purity based on area percent.

Table 2: Comparison of Chromatographic Methods

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by volatility/boiling pointSeparation by polarity/partitioning
Identity Confirmation Excellent (Mass spectrum provides MW and fragmentation)Moderate (Based on retention time against a standard)
Best For Volatile and thermally stable compounds, isomersNon-volatile impurities, thermally labile compounds
Sensitivity High, especially in SIM modeHigh, dependent on chromophore
Primary Use Case Gold standard for purity and identity of volatile organicsOrthogonal purity verification, non-volatile impurity analysis

Structural Elucidation: NMR Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Causality of Method Choice: The molecule has a unique set of protons and a fluorine atom, making ¹H and ¹⁹F NMR essential. ¹H NMR confirms the substitution pattern on the aromatic ring through chemical shifts and coupling constants. The presence of a single fluorine atom makes ¹⁹F NMR a very clean and direct method to confirm its incorporation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • Acquisition:

    • ¹H NMR: Acquire 16-32 scans. Reference the residual CHCl₃ signal to 7.26 ppm.

    • ¹³C NMR: Acquire 1024-2048 scans with proton decoupling. Reference the CDCl₃ signal to 77.16 ppm.

    • ¹⁹F NMR: Acquire 64-128 scans with proton decoupling. Use an external or internal fluorine standard if precise chemical shift is required.

  • Analysis: Process the spectra (Fourier transform, phase, and baseline correction) and integrate the signals.

Data Presentation & Interpretation:

The aromatic region of the ¹H NMR spectrum is key. The three protons will appear as complex multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. Synthesis reports describe a multiplet for two protons between 7.44-7.52 ppm and a doublet of doublets of doublets for one proton between 7.17-7.23 ppm.[12] ¹⁹F NMR will show a single resonance, confirming the single fluorine environment. ¹³C NMR will show 7 distinct carbon signals, with the C-F and C-Br carbons identified by their characteristic chemical shifts and C-F coupling constants.

Table 3: Representative NMR Data (Predicted/Typical in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment
¹H ~7.50m-H-3, H-4
~7.20ddd³JHH, ⁴JHFH-5
¹⁹F -105 to -115s (decoupled)-Ar-F
¹³C ~160d¹JCF ≈ 250C -F
~135d³JCF ≈ 5C -H
~132s-C -H
~125d⁴JCF ≈ 3C -H
~117d²JCF ≈ 15C -Br
~115s-C N
~110d²JCF ≈ 20C -CN

Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and instrument.

Functional Group Confirmation: FTIR Spectroscopy

FTIR is a rapid and simple technique used to confirm the presence of key functional groups. It is not used for quantification but serves as a quick identity check.

Causality of Method Choice: The nitrile group (-C≡N) has a very strong, sharp, and characteristic absorption band that is easy to identify. This makes FTIR an excellent first-pass technique to verify that the nitrile group is present in the molecule.

  • Experimental Protocol: The sample (a solid) can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powder is placed on the ATR crystal, pressure is applied, and the spectrum is collected over 16-32 scans from 4000 to 400 cm⁻¹. Data is available in public databases like PubChem.[3]

Table 4: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2230 cm⁻¹ C≡N stretchNitrile
3100-3000 cm⁻¹C-H stretchAromatic
1600-1450 cm⁻¹C=C stretchAromatic Ring
~1250 cm⁻¹C-F stretchAryl-Fluoride
~1050 cm⁻¹C-Br stretchAryl-Bromide

Integrated Analytical Workflow & Recommendations

For a comprehensive and robust characterization of this compound, no single technique is sufficient. A logical, multi-step workflow ensures both identity and purity are confirmed with a high degree of confidence.

G cluster_0 Initial Characterization cluster_1 Primary Analysis: Identity & Purity cluster_2 Structural & Functional Group Confirmation cluster_3 Orthogonal Purity Verification cluster_4 Final Report Sample Raw Material (this compound) Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep GCMS GC-MS Analysis Prep->GCMS Volatile impurities, Isomer separation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR Unambiguous Structure FTIR FTIR Spectroscopy Prep->FTIR Functional Groups (esp. -C≡N) HPLC HPLC-UV Analysis Prep->HPLC Non-volatile impurities, Confirmatory purity assay Report Certificate of Analysis (Identity, Purity, Structure Confirmed) GCMS->Report NMR->Report FTIR->Report HPLC->Report

Caption: Integrated workflow for the characterization of this compound.

Recommendations:

  • For Routine Quality Control: A calibrated GC-MS method is the most efficient choice, providing purity and identity confirmation in a single analysis.

  • For Reference Standard Qualification or Troubleshooting: A full suite of analyses is required. Start with GC-MS and HPLC to establish a complete purity profile. Follow with full NMR analysis (¹H, ¹³C, ¹⁹F) for definitive structural proof. FTIR should be used as a rapid identity check.

  • Method Validation: When developing a quality control method, especially in a regulated environment, using both GC and HPLC provides orthogonal data, making the purity assessment more robust and defensible.

By employing this integrated approach, researchers, scientists, and drug development professionals can ensure the quality and integrity of this compound, building a solid foundation for successful downstream research and development.

References

A Senior Application Scientist's Comparative Guide to HPLC and GC-MS for the Purity Analysis of 2-Bromo-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals vested in the intricate process of drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-Bromo-6-fluorobenzonitrile, a key building block in the synthesis of numerous pharmaceutical compounds, is a prime example where stringent purity assessment is non-negotiable.[1] Impurities, even in trace amounts, can have significant downstream consequences, potentially leading to failed batches, unforeseen side reactions, and regulatory hurdles.

This guide provides an in-depth, objective comparison of two paramount analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols grounded in established scientific principles, and offer a comparative analysis of their performance based on synthesized, realistic experimental data. Our approach is rooted in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the methodologies discussed are robust, reliable, and fit for their intended purpose.

The Analytical Challenge: Profiling this compound

This compound is often synthesized via a Sandmeyer reaction, starting from 2-Amino-6-fluorobenzonitrile.[2] This synthetic route, while effective, can introduce a spectrum of impurities that must be meticulously identified and quantified. These may include:

  • Residual Starting Material: Unreacted 2-Amino-6-fluorobenzonitrile.

  • Positional Isomers: Isomers of this compound that may form due to non-specific reactions.

  • By-products: Compounds resulting from side reactions inherent to the Sandmeyer reaction.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

The ideal analytical method must possess the selectivity to resolve the main component from these structurally similar impurities and the sensitivity to detect them at levels relevant to pharmaceutical quality standards.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, particularly for non-volatile and thermally labile compounds. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, where a non-polar stationary phase is used with a polar mobile phase.

Experimental Protocol: HPLC with UV Detection

The following protocol is designed to provide a robust separation of this compound from its potential impurities. The choice of a Phenyl-Hexyl column is deliberate; the phenyl group offers unique π-π interactions with the aromatic ring of the analyte and its impurities, often providing enhanced selectivity for halogenated and aromatic compounds compared to standard C18 columns.

Chromatographic Conditions:

ParameterConditionRationale
Column Phenyl-Hexyl, 4.6 mm x 150 mm, 3.5 µmProvides alternative selectivity for aromatic and halogenated compounds through π-π interactions, enhancing resolution of positional isomers.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and improves peak shape.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-27 min: 80-40% B27-30 min: 40% BA gradient elution is employed to effectively separate compounds with a range of polarities, from the more polar starting material to the less polar product and by-products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 35 °CElevated temperature can improve peak shape and reduce viscosity, leading to better resolution.
Detection UV at 254 nmThe aromatic nature of this compound and its likely impurities results in strong UV absorbance at this wavelength.
Injection Volume 5 µLA small injection volume minimizes band broadening and improves peak shape.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compound Analysis

GC-MS is an exceptionally powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is ideally suited for the analysis of volatile and thermally stable compounds. Given that this compound has a reasonable vapor pressure, GC-MS offers a high-resolution and highly sensitive alternative to HPLC.

Experimental Protocol: GC-MS with Electron Ionization

This protocol is designed for the separation and identification of this compound and its volatile impurities. The choice of a mid-polarity column, such as a (5%-Phenyl)-methylpolysiloxane, provides a good balance of interactions for separating a range of aromatic compounds.

Chromatographic and Mass Spectrometric Conditions:

ParameterConditionRationale
GC Column (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile column offering good selectivity for a wide range of semi-volatile organic compounds, including halogenated aromatics.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.
Oven Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 minA temperature program is essential for separating compounds with different boiling points.
Transfer Line Temp 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Mass Range m/z 40-300A suitable mass range to capture the molecular ion of this compound (m/z 200/202) and its key fragments.
Source Temperature 230 °CAn optimal source temperature to maintain ion formation efficiency and minimize contamination.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of Ethyl Acetate to a final concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • If necessary, perform a serial dilution to an appropriate concentration for GC-MS analysis (e.g., 10 µg/mL).

Visualizing the Analytical Workflow

To provide a clear overview of the entire process from sample handling to data analysis, the following workflow diagram is presented.

Analytical Workflow for Purity Analysis Analytical Workflow for Purity Analysis of this compound cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_reporting Final Reporting Sample Receive Sample of This compound Weighing Accurately Weigh Sample Sample->Weighing Dissolution Dissolve in Appropriate Solvent Weighing->Dissolution HPLC_Prep Filter Sample (0.45 µm) Dissolution->HPLC_Prep GCMS_Prep Dilute Sample Dissolution->GCMS_Prep HPLC_Inject Inject onto Phenyl-Hexyl Column HPLC_Prep->HPLC_Inject HPLC_Run Gradient Elution & UV Detection HPLC_Inject->HPLC_Run HPLC_Data Process Chromatogram (Integration & Purity Calculation) HPLC_Run->HPLC_Data Report Generate Certificate of Analysis (Purity, Impurity Profile) HPLC_Data->Report GCMS_Inject Inject into GC-MS GCMS_Prep->GCMS_Inject GCMS_Run Temperature Program & EI-MS Detection GCMS_Inject->GCMS_Run GCMS_Data Process Chromatogram & Mass Spectra (Library Search & Identification) GCMS_Run->GCMS_Data GCMS_Data->Report

Caption: Overall workflow for the purity analysis of this compound.

Comparative Performance: A Data-Driven Evaluation

To objectively compare the two techniques, we present hypothetical yet realistic data that one might expect from the analysis of a typical batch of this compound containing trace impurities.

Table 1: Comparative Performance of HPLC and GC-MS

ParameterHPLC-UVGC-MS
Principle Separation based on polaritySeparation based on volatility and polarity, with mass-based detection
Volatility Requirement Suitable for non-volatile and thermally labile compoundsRequires volatile and thermally stable compounds
Selectivity Good, dependent on column chemistry and mobile phaseExcellent, with mass fragmentation providing structural information
Sensitivity (LOD/LOQ) Typically in the low ppm rangeCan achieve sub-ppm levels, especially in SIM mode
Identification Confidence Based on retention time matching with a reference standardHigh, based on mass spectral library matching and fragmentation patterns
Throughput Moderate, with run times typically around 30 minutesHigh, with run times often under 20 minutes
Cost (Instrument & Consumables) ModerateHigher initial instrument cost, but potentially lower solvent consumption

Table 2: Hypothetical Purity and Impurity Profile Data

CompoundRetention Time (HPLC)Area % (HPLC)Retention Time (GC-MS)Area % (GC-MS)Identification Confidence (GC-MS)
2-Amino-6-fluorobenzonitrile4.2 min0.15%8.5 min0.12%High (Library Match >95%)
This compound 15.8 min 99.7% 12.3 min 99.8% High (Library Match >98%)
Positional Isomer16.5 min0.10%12.7 min0.05%Moderate (Tentative identification)
Unknown Impurity18.1 min0.05%14.2 min0.03%Low (No significant library match)

Logical Comparison of HPLC and GC-MS

The choice between HPLC and GC-MS is not always straightforward and often depends on the specific analytical needs. The following diagram illustrates the decision-making process based on key performance attributes.

Technique Comparison Logical Comparison of HPLC and GC-MS for Purity Analysis cluster_attributes Key Performance Attributes cluster_hplc HPLC-UV cluster_gcms GC-MS Specificity Specificity & Identification HPLC_Spec Good Specificity (Retention Time Matching) Specificity->HPLC_Spec Adequate for routine QC GCMS_Spec Excellent Specificity (Mass Spectra & Fragmentation) Specificity->GCMS_Spec Superior for impurity identification Sensitivity Sensitivity & LOD/LOQ HPLC_Sens Good Sensitivity (ppm level) Sensitivity->HPLC_Sens Sufficient for most applications GCMS_Sens Excellent Sensitivity (sub-ppm level) Sensitivity->GCMS_Sens Ideal for trace analysis Versatility Analyte Versatility HPLC_Vers High Versatility (Non-volatile & Thermally Labile) Versatility->HPLC_Vers Broader applicability GCMS_Vers Limited to Volatile & Thermally Stable Versatility->GCMS_Vers More specialized Throughput Speed & Throughput HPLC_Thru Moderate Throughput Throughput->HPLC_Thru Longer run times GCMS_Thru High Throughput Throughput->GCMS_Thru Faster analysis

Caption: A logical comparison of HPLC and GC-MS based on performance.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and suitable techniques for the purity analysis of this compound. The choice of method should be guided by the specific requirements of the analysis.

  • For routine quality control and release testing , where the primary goal is to determine the purity of the main component and quantify known impurities against a reference standard, HPLC-UV is a robust, reliable, and cost-effective choice. Its versatility in handling a wide range of compounds and its established presence in pharmaceutical laboratories make it a practical workhorse.

  • For impurity profiling, structural elucidation of unknown impurities, and in-depth characterization of the material , GC-MS is the superior technique. The high specificity of mass spectrometric detection provides a level of confidence in compound identification that is unmatched by UV detection. Its excellent sensitivity is also a significant advantage for detecting and identifying trace-level impurities that could be critical for the safety and quality of the final API.

In a comprehensive quality control strategy, these two techniques can be seen as complementary. HPLC can be used for routine purity assessments, while GC-MS can be employed for initial batch characterization, investigation of out-of-specification results, and periodic, in-depth impurity profiling. By leveraging the strengths of both HPLC and GC-MS, researchers and drug development professionals can ensure the highest quality of this compound, thereby safeguarding the integrity of their downstream synthetic processes and the final pharmaceutical product.

References

A Comparative Guide to the Reactivity of 2-Bromo-6-fluorobenzonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-6-fluorobenzonitrile

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. This compound is a prime example of a versatile intermediate whose value lies in the nuanced reactivity conferred by its specific arrangement of functional groups.[1][2] This guide provides an in-depth comparison of its reactivity against key structural analogs, offering insights into how electronic and steric factors dictate its behavior in common synthetic transformations.

The benzene ring in this compound is substituted with three distinct groups: a strongly electron-withdrawing nitrile (-CN), and two ortho-halogen substituents, bromine and fluorine. The interplay between the potent, deactivating inductive effects of these groups and their subtler resonance contributions, combined with the significant steric crowding they create, results in a unique chemical profile.[3][4][5][6] This document will explore this profile across two major classes of reactions central to molecular construction: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. By understanding these behaviors, researchers can harness the molecule's distinct functionalities for selective and efficient synthesis.

Pillar 1: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of arene functionalization, proceeding via a two-step addition-elimination mechanism. The reaction's rate is predominantly governed by the stability of the negatively charged intermediate, the Meisenheimer complex.[7] The presence of strong electron-withdrawing groups, which can stabilize this intermediate, is therefore crucial for activating the aromatic ring towards nucleophilic attack.

The nitrile group in this compound serves as a powerful activating group. However, the differential effects of the ortho-halogen substituents are what truly define its SNAr reactivity profile.

  • Fluorine's Role: Fluorine possesses the highest electronegativity of all elements, exerting a profound electron-withdrawing inductive effect (-I). This effect strongly stabilizes the adjacent carbanion formed during the Meisenheimer complex, thereby lowering the activation energy of the rate-determining nucleophilic addition step.[7] Consequently, activated aryl fluorides are often surprisingly more reactive in SNAr reactions than their chloro or bromo counterparts, a reversal of the typical leaving group trend seen in aliphatic substitutions.[7]

  • Bromine's Role: Bromine is also inductively withdrawing, but less so than fluorine. Its primary role in other reaction classes is that of a good leaving group, but in SNAr, its ability to stabilize the intermediate is less pronounced than fluorine's.

This leads to a distinct reactivity pattern when comparing this compound with its analogs.

Comparative Reactivity Analysis (SNAr)
CompoundKey FeaturesPredicted SNAr ReactivityRationale
2,6-Difluorobenzonitrile Two highly activating fluorine atoms.Very HighThe synergistic, strong inductive effects of two fluorine atoms provide maximal stabilization to the Meisenheimer complex. This is a classic, highly reactive SNAr substrate.[8][9]
This compound One highly activating fluorine and one moderately activating bromine.HighThe fluorine atom strongly activates the ring for nucleophilic attack, making displacement of either halogen possible, though displacement of the fluorine is often observed with certain nucleophiles due to superior ring activation.
2-Chloro-6-fluorobenzonitrile One highly activating fluorine and one less activating chlorine.HighReactivity is expected to be slightly lower than 2,6-difluorobenzonitrile, as the inductive stabilization from chlorine is weaker than from a second fluorine.
2,6-Dichlorobenzonitrile Two moderately activating chlorine atoms.ModerateThe inductive stabilization from chlorine is less effective than from fluorine, leading to a higher activation barrier for the initial nucleophilic attack.
2,6-Dibromobenzonitrile Two moderately activating bromine atoms.Moderate to LowBromine's weaker inductive effect compared to fluorine and chlorine results in the lowest SNAr reactivity among these analogs.

Experimental Workflow: SNAr Reaction

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Halide, Nucleophile, & Base in Anhydrous Solvent inert Establish Inert Atmosphere (N2/Ar) reagents->inert heat Heat Reaction (e.g., 80-150 °C) inert->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Quench & Extract monitor->quench purify Purify Product (Chromatography) quench->purify

Caption: Generalized workflow for a typical SNAr experiment.

Pillar 2: Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are fundamental tools for C-C and C-N bond formation.[10][11] The mechanism typically begins with the oxidative addition of a low-valent palladium catalyst into the carbon-halogen (C-X) bond. This step is often rate-determining, and its facility is inversely correlated with the C-X bond strength.[12]

This leads to a reactivity trend that is the inverse of that observed in SNAr: I > Br > Cl >> F .[12][13]

For this compound, this dichotomy is its greatest synthetic asset:

  • The C-Br Bond: This bond is readily cleaved by palladium catalysts, making it the "handle" for cross-coupling transformations.[2]

  • The C-F Bond: This bond is exceptionally strong and generally inert to oxidative addition under standard cross-coupling conditions, allowing it to be retained in the final product.

This selective reactivity enables the molecule to act as a fluorinated aromatic building block, where the bromine dictates the site of new bond formation.

Comparative Reactivity Analysis (Cross-Coupling)
CompoundReactive Site(s)Predicted Cross-Coupling ReactivityRationale & Conditions
2-Iodo-6-fluorobenzonitrile C-IVery HighThe weak C-I bond allows for oxidative addition under very mild conditions (e.g., room temperature, weaker bases).
This compound C-BrHighThe C-Br bond is the workhorse of cross-coupling. It offers a perfect balance of reactivity and stability, reacting reliably under standard conditions (e.g., Pd(OAc)₂, PPh₃, or more advanced catalyst systems).[14]
2-Chloro-6-fluorobenzonitrile C-ClModerateThe stronger C-Cl bond requires more forcing conditions: higher temperatures and, critically, specialized electron-rich, bulky phosphine ligands (e.g., Buchwald or Josiphos ligands) to facilitate the challenging oxidative addition step.[13]
2,6-Dibromobenzonitrile Two C-Br sitesHigh (Complex)Both bromine atoms are reactive, creating the possibility of mono- or di-coupling. Achieving selective mono-functionalization requires careful control of stoichiometry and reaction time.
2,6-Difluorobenzonitrile NoneVery Low / InertThe C-F bonds are generally unreactive towards oxidative addition, making this substrate unsuitable for standard palladium cross-coupling reactions.

Reaction Mechanism: Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)(X)L2 pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(Ar')L2 oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' tm_complex->product arx Ar-X (e.g., this compound) arx->oa_complex boronic Ar'-B(OR)2 boronic->tm_complex base Base (e.g., K2CO3) base->tm_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Pillar 3: Experimental Protocols

Trustworthiness in synthetic guidance comes from robust, reproducible protocols. The following are generalized, yet detailed, starting points for key transformations, reflecting common laboratory practices.

Protocol 1: Nucleophilic Aromatic Substitution (Ammonolysis of 2,6-Difluorobenzonitrile)

This protocol is adapted from the synthesis of 2-Amino-6-fluorobenzonitrile and serves as a model for SNAr reactions on these scaffolds.[8]

  • Preparation: To a high-pressure sealed reaction vessel, add 2,6-difluorobenzonitrile (1.0 eq, e.g., 13.9 g, 0.1 mol).

  • Solvent/Reagent Addition: Add ethanol saturated with ammonia gas at 0 °C (e.g., 200 mL). The saturation ensures a high concentration of the nucleophile.

  • Reaction: Seal the vessel securely and heat it to 140 °C for 6 hours. The elevated temperature and pressure are necessary to drive the reaction with a neutral nucleophile like ammonia.

  • Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess ammonia.

  • Isolation: Add water to the residue. The product, 2-amino-6-fluorobenzonitrile, is a solid and will precipitate. Collect the solid by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent like benzene or an ethanol/water mixture to yield the pure product.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This is a generalized protocol based on standard literature procedures for aryl bromides.[14][15]

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol is a representative starting point for C-N bond formation.[11]

  • Preparation: In a glovebox or under a strictly inert atmosphere, charge a dry reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat to 80-110 °C with stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, then dry the organic phase, concentrate, and purify by column chromatography.

Conclusion and Strategic Outlook

This compound is a uniquely versatile building block precisely because of the orthogonal reactivity of its two halogen substituents.

  • The ortho-fluorine atom , along with the nitrile group, strongly activates the aromatic ring for Nucleophilic Aromatic Substitution , a pathway where it is significantly more reactive than its dibromo- or dichloro-analogs.

  • The ortho-bromine atom serves as a reliable and highly reactive site for Palladium-Catalyzed Cross-Coupling , a reaction class where the C-F bond remains inert.

This dual-mode reactivity allows for a synthetic strategy where one halogen can be used for a specific transformation while the other is preserved for a subsequent, mechanistically distinct reaction. For the medicinal chemist or materials scientist, this translates into the ability to construct complex, highly functionalized, fluorinated aromatic structures with exceptional control and efficiency. The choice between this compound and its analogs is therefore not a matter of superior or inferior reactivity, but a strategic decision based on the desired synthetic outcome and the specific reaction mechanism to be employed.

References

The Reactivity Divide: A Comparative Guide to 2-Bromo-6-fluorobenzonitrile and 2-Chloro-6-fluorobenzonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzonitriles

In the landscape of modern drug discovery and materials science, the 2,6-disubstituted benzonitrile scaffold is a cornerstone for building molecular complexity. Among these, 2-bromo-6-fluorobenzonitrile and 2-chloro-6-fluorobenzonitrile serve as highly versatile intermediates.[1][2] Their unique arrangement of a nitrile group, a fluorine atom, and a halogen "handle" (bromine or chlorine) allows for a wide array of synthetic transformations. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the nitrile group is a precursor to amines or carboxylic acids.[1] However, the choice between the bromo- and chloro-analogs for cross-coupling reactions is a critical decision that directly impacts reaction efficiency, catalyst selection, and overall cost-effectiveness. This guide provides an in-depth comparison of their performance, grounded in mechanistic principles and experimental considerations, to aid researchers in making informed strategic decisions.

Head-to-Head Reactivity: The Decisive Role of the Halogen

The fundamental difference in reactivity between this compound and 2-chloro-6-fluorobenzonitrile in palladium-catalyzed cross-coupling reactions stems from the disparity in their carbon-halogen bond strengths. The Carbon-Bromine (C-Br) bond is inherently weaker and more easily broken than the Carbon-Chlorine (C-Cl) bond.

Bond TypeAverage Bond Energy (kJ/mol)
C-Br~276-285
C-Cl~328-339
Data sourced from multiple references.[3][4]

This difference in bond dissociation energy is the primary determinant for the relative rates of oxidative addition, which is often the rate-determining step in many cross-coupling catalytic cycles.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for C-C bond formation. In this arena, the reactivity hierarchy is clear: aryl bromides are significantly more reactive than aryl chlorides.[5][7]

  • This compound: This substrate typically undergoes Suzuki coupling under "standard" conditions, often requiring lower catalyst loadings and milder temperatures. A wide range of palladium catalysts, including those with traditional phosphine ligands like PPh₃, can be effective.

  • 2-Chloro-6-fluorobenzonitrile: Activating the C-Cl bond for oxidative addition is more challenging and necessitates more specialized and highly active catalyst systems.[6] Researchers often need to employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) to achieve efficient coupling.[8][9] Higher temperatures and catalyst loadings are also common requirements.

Mechanistic Insights: The Oxidative Addition Step

The crucial first step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[10] This process involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species. The lower bond energy of the C-Br bond translates to a lower activation energy for this step, making this compound a more willing participant.[3]

The oxidative addition can proceed through different mechanisms, such as a concerted three-centered pathway or a more polar SɴAr-like displacement, depending on the substrate, ligand, and coordination number of the palladium complex.[11][12][13] Regardless of the precise pathway, the greater polarizability and lower bond strength of the C-Br bond consistently favor a faster reaction rate compared to the C-Cl bond.[14]

Oxidative_Addition_Comparison Br_Start Ar-Br + Pd(0)L₂ Br_TS [Ar--Pd(L₂) --Br]‡ Br_Start->Br_TS Lower Ea Br_Product Ar-Pd(L₂) -Br Br_TS->Br_Product Cl_Start Ar-Cl + Pd(0)L₂ Cl_TS [Ar--Pd(L₂) --Cl]‡ Cl_Start->Cl_TS Higher Ea Cl_Product Ar-Pd(L₂) -Cl Cl_TS->Cl_Product Suzuki_Workflow_Br start Start reagents Combine Ar-Br (1 eq), Boronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2 eq), Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) start->reagents solvent Add Solvent (e.g., Toluene/H₂O) reagents->solvent reaction Heat to 80-100 °C Monitor by TLC/LC-MS solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify end Isolated Product purify->end

References

A Researcher's Guide to Spectroscopic Differentiation of Bromo-Fluorobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer Identification

In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and material properties. The bromo-fluorobenzonitrile scaffold is a common building block in the synthesis of complex molecules, and the ability to unambiguously confirm the substitution pattern on the aromatic ring is a non-negotiable step in quality control and drug development. A misplaced bromine or fluorine atom can lead to an entirely different biological target affinity or reaction pathway.

This guide provides an in-depth comparison of the spectroscopic signatures of key bromo-fluorobenzonitrile isomers, focusing on 2-bromo-6-fluorobenzonitrile and its structural counterparts. We will explore how four foundational analytical techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provide a complementary and definitive toolkit for structural elucidation. The principles and experimental data presented herein are designed to equip researchers with the expertise to confidently distinguish between these closely related compounds.

Comparative Spectroscopic Analysis

For this guide, we will focus our comparison on three representative isomers to highlight the key distinguishing features:

  • Isomer 1: this compound

  • Isomer 2: 4-Bromo-2-fluorobenzonitrile

  • Isomer 3: 2-Bromo-4-fluorobenzonitrile

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is exquisitely sensitive to the local electronic environment of hydrogen atoms. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed map of the substituent arrangement. The electron-withdrawing nature of the nitrile (-CN), fluorine (-F), and bromine (-Br) groups deshields the aromatic protons, shifting them downfield. The key differentiator, however, lies in the spin-spin coupling between protons (H-H coupling) and between protons and the fluorine nucleus (H-F coupling).

Causality of Spectral Differences:

  • H-H Coupling: Protons that are ortho, meta, or para to each other will split each other's signals with characteristic coupling constants (typically J_ortho ≈ 7-9 Hz, J_meta ≈ 2-3 Hz, J_para ≈ 0-1 Hz).

  • H-F Coupling: The 19F nucleus (spin I=1/2) couples to nearby protons. The magnitude of this coupling is distance-dependent, providing crucial structural information (typically J_ortho ≈ 8-10 Hz, J_meta ≈ 5-7 Hz, J_para ≈ 1-3 Hz).

Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental in CDCl₃)

IsomerProtonPredicted δ (ppm)Predicted MultiplicityKey Coupling Constants (J, Hz)Experimental Data Reference
This compound H-3~7.50Doublet of doublets (dd)³J(H3-H4) ≈ 8.0, ⁴J(H3-F) ≈ 6.0δ 7.44-7.52 (m)[1]
H-4~7.20Triplet of doublets (td)³J(H4-H3) ≈ 8.0, ³J(H4-H5) ≈ 8.0, ⁵J(H4-F) ≈ 1.0δ 7.17-7.23 (ddd)[1]
H-5~7.48Doublet of doublets (dd)³J(H5-H4) ≈ 8.0, ³J(H5-F) ≈ 8.5δ 7.44-7.52 (m)[1]
4-Bromo-2-fluorobenzonitrile H-3~7.75Doublet of doublets (dd)⁴J(H3-H5) ≈ 2.5, ³J(H3-F) ≈ 9.0N/A
H-5~7.50Doublet of doublets (dd)³J(H5-H6) ≈ 8.5, ⁴J(H5-F) ≈ 5.0N/A
H-6~7.60Triplet (t)³J(H6-H5) ≈ 8.5, ⁵J(H6-F) ≈ 8.5N/A
2-Bromo-4-fluorobenzonitrile H-3~7.80Doublet of doublets (dd)⁴J(H3-H5) ≈ 2.5, ⁵J(H3-F) ≈ 2.5N/A
H-5~7.35Doublet of doublets (dd)³J(H5-H6) ≈ 8.8, ³J(H5-F) ≈ 8.0N/A
H-6~7.70Doublet of doublets (dd)³J(H6-H5) ≈ 8.8, ⁴J(H6-F) ≈ 5.5N/A

The distinct multiplicity patterns, driven by both H-H and H-F couplings, allow for clear differentiation. For example, the pseudo-triplet for H-4 in this compound is a unique signature compared to the patterns expected for the other isomers.

¹³C NMR Spectroscopy: The Power of Carbon-Fluorine Coupling

While ¹H NMR probes the protons, ¹³C NMR spectroscopy provides a direct look at the carbon skeleton. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single line. However, for fluorinated compounds, the powerful coupling between ¹³C and ¹⁹F nuclei splits these signals into multiplets, providing the most definitive data for distinguishing isomers.

Causality of Spectral Differences: The magnitude of the C-F coupling constant is highly dependent on the number of bonds separating the carbon and fluorine atoms. This relationship is the cornerstone of isomer differentiation.

  • ¹JCF (Direct Coupling): Very large, typically 240-270 Hz. This unambiguously identifies the carbon atom directly bonded to fluorine.

  • ²JCF (Geminal Coupling): Significant, typically 20-30 Hz.

  • ³JCF (Vicinal Coupling): Smaller, but still distinct, typically 5-10 Hz.

  • ⁴JCF (Long-range Coupling): Usually small, around 1-3 Hz.

By identifying the carbon bearing the fluorine (via its massive ¹JCF value) and then analyzing the ²JCF and ³JCF patterns for all other carbons, the substitution pattern can be pieced together like a puzzle.

Table 2: Predicted ¹³C NMR Spectral Data and Key C-F Couplings

IsomerCarbonPredicted δ (ppm)Splitting Pattern (from F)Predicted J(CF) (Hz)
This compound C1 (CN)~108Doublet (d)³J(CF) ≈ 8
C2 (C-Br)~115Doublet (d)²J(CF) ≈ 25
C3~135Singlet (s)⁴J(CF) ≈ 1
C4~128Singlet (s)⁵J(CF) is negligible
C5~132Doublet (d)³J(CF) ≈ 10
C6 (C-F)~162Doublet (d)¹J(CF) ≈ 260
CN~116Singlet (s)⁴J(CF) ≈ 2
4-Bromo-2-fluorobenzonitrile C1 (CN)~105Doublet (d)²J(CF) ≈ 20
C2 (C-F)~163Doublet (d)¹J(CF) ≈ 265
C3~122Doublet (d)²J(CF) ≈ 22
C4 (C-Br)~120Doublet (d)³J(CF) ≈ 5
C5~138Singlet (s)⁴J(CF) ≈ 3
C6~130Doublet (d)³J(CF) ≈ 9
CN~115Doublet (d)³J(CF) ≈ 3
2-Bromo-4-fluorobenzonitrile C1 (CN)~109Doublet (d)⁴J(CF) ≈ 3
C2 (C-Br)~118Doublet (d)³J(CF) ≈ 9
C3~138Doublet (d)³J(CF) ≈ 10
C4 (C-F)~165Doublet (d)¹J(CF) ≈ 255
C5~120Doublet (d)²J(CF) ≈ 25
C6~135Doublet (d)²J(CF) ≈ 28
CN~117Singlet (s)⁵J(CF) is negligible

Note: These are illustrative values based on known C-F coupling trends. The unique pattern of doublet splittings for each isomer serves as a distinct fingerprint.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of molecular bonds. While the entire spectrum serves as a molecular "fingerprint," specific functional groups absorb at characteristic frequencies. For bromo-fluorobenzonitriles, the most diagnostic absorption is the C≡N (nitrile) stretch.

Causality of Spectral Differences: The C≡N stretching frequency, typically appearing around 2220-2240 cm⁻¹, is sensitive to the electronic effects of the other ring substituents. Electron-withdrawing groups like bromine and fluorine tend to pull electron density away from the ring and the nitrile group, strengthening the C≡N bond and shifting its stretching frequency to a higher wavenumber (a "blue shift"). The magnitude of this shift depends on the positions of the substituents relative to the nitrile.

Table 3: Key Infrared Absorption Frequencies (cm⁻¹)

IsomerC≡N StretchC-F StretchC-Br Stretch
This compound ~2235~1250~680
4-Bromo-2-fluorobenzonitrile ~2232~1270~670
2-Bromo-4-fluorobenzonitrile ~2230~1260~690

While the differences in the C≡N stretch are subtle, they are often measurable with modern FT-IR instruments and can serve as a supporting piece of evidence for a particular isomeric structure.

Mass Spectrometry: Determining Mass and Halogen Presence

Mass spectrometry (MS) provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distributions of chlorine and bromine.

Causality of Spectral Differences:

  • Molecular Weight: All bromo-fluorobenzonitrile isomers have the same molecular formula (C₇H₃BrFN) and thus the same nominal molecular weight of 200 g/mol .

  • Bromine Isotope Pattern: The most telling feature is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).[2][3] For our isomers, this will appear as strong peaks at approximately m/z 199 and 201. The presence of this 1:1 doublet is a definitive indicator of a monobrominated compound.

  • Fragmentation: While the molecular ions will be the same, the fragmentation patterns can differ. Common fragmentation pathways for aromatic halides include the loss of the halogen atom or the nitrile group. For example, the loss of a bromine radical (•Br) would result in a fragment ion at m/z 120 (199 - 79). The relative intensities of these fragment ions can sometimes vary between isomers, reflecting the different stabilities of the resulting carbocations.

Table 4: Expected Mass Spectrometry Data

IsomerMolecular Ion (M⁺)Key Fragmentation Peaks (m/z)
All Isomers 199 / 201 (1:1 ratio) 120 ([M-Br]⁺), 173/175 ([M-CN]⁺)

The GC-MS data for 4-bromo-2-fluorobenzonitrile confirms this pattern, showing prominent peaks at m/z 199, 201, and 120.[2][4] While MS alone cannot easily distinguish these positional isomers, it unequivocally confirms the molecular formula and the presence of a single bromine atom, which is a crucial piece of the analytical puzzle.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, adherence to standardized protocols is essential.

Protocol 1: NMR Sample Preparation and Acquisition

Rationale: Proper sample preparation is critical for achieving high-resolution NMR spectra. The choice of a deuterated solvent is necessary to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer to maintain field stability.[5] Filtering the sample removes particulate matter that can degrade spectral resolution.[6]

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing A Weigh 5-20 mg of Isomer B Dissolve in ~0.6 mL of CDCl3 A->B C Filter into NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire Spectrum (¹H, ¹³C) E->F G Fourier Transform & Phasing F->G H Spectral Interpretation G->H

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-20 mg of the bromo-fluorobenzonitrile isomer into a clean, dry vial.[7]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[7] Ensure the solvent does not have residual peaks that would overlap with analyte signals.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filtering: Prepare a Pasteur pipette with a small cotton or glass wool plug. Transfer the solution through the filter into a clean, high-quality 5 mm NMR tube.[6]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[7]

  • Data Acquisition: Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum using standard instrument parameters.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to obtain the final, interpretable spectrum.

Protocol 2: ATR-FTIR Spectroscopy

Rationale: Attenuated Total Reflectance (ATR) is a convenient FT-IR sampling technique that requires minimal sample preparation for solids and liquids.[8] It works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[8] A background spectrum must be collected first to subtract the absorbances from the atmosphere (e.g., CO₂, H₂O) and the ATR crystal itself.

Workflow Diagram: ATR-FTIR Analysis

FTIR_Workflow A Clean ATR Crystal B Collect Background Spectrum (Air) A->B C Place Small Amount of Solid Sample on Crystal B->C D Apply Pressure with Anvil C->D E Collect Sample Spectrum D->E F Clean Crystal E->F

Caption: General workflow for solid sample analysis via ATR-FTIR.

Step-by-Step Methodology:

  • Crystal Cleaning: Ensure the ATR diamond or germanium crystal surface is impeccably clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Background Collection: With the clean, empty crystal, collect a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid bromo-fluorobenzonitrile isomer onto the center of the ATR crystal.

  • Apply Pressure: Lower the built-in press anvil and apply consistent pressure to ensure good contact between the solid sample and the crystal surface.[9]

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands, paying close attention to the C≡N stretch in the 2220-2240 cm⁻¹ region.

  • Final Cleaning: After analysis, remove the sample and clean the ATR crystal thoroughly as in Step 1.

Conclusion

The unambiguous structural determination of bromo-fluorobenzonitrile isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While each technique provides valuable information, their combined power is definitive.

  • Mass Spectrometry first confirms the elemental composition (C₇H₃BrFN) via the molecular weight and the characteristic M⁺/M+2 isotopic pattern for bromine.

  • ¹H NMR then provides the initial structural map, where the unique splitting patterns and coupling constants (both H-H and H-F) for the aromatic protons reveal their relative positions.

  • ¹³C NMR serves as the ultimate arbiter of structure. The magnitude of the carbon-fluorine coupling constants (¹JCF, ²JCF, ³JCF) provides an unmistakable fingerprint of the substitution pattern that is unique to each isomer.

  • IR Spectroscopy offers strong corroborating evidence by confirming the presence of the nitrile functional group and showing subtle, predictable shifts in its stretching frequency based on the electronic environment created by the halogen substituents.

By integrating the data from these four methods, researchers, scientists, and drug development professionals can ensure the structural integrity of their compounds, a foundational requirement for advancing chemical research and discovery.

References

A Comparative Guide to Validated Synthesis Protocols for 2-Bromo-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of validated synthetic methodologies for producing 2-Bromo-6-fluorobenzonitrile (CAS No. 79544-27-7), a critical building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its unique molecular architecture, featuring strategically placed fluorine, bromine, and nitrile functionalities, makes it an exceptionally valuable intermediate for introducing a fluorinated aromatic ring and enabling diverse synthetic transformations like cross-coupling reactions.[1][2] This document moves beyond simple procedural lists to offer a comparative analysis grounded in mechanistic principles and empirical data, designed to empower researchers in selecting the optimal synthetic route for their specific laboratory or process chemistry needs.

Method 1: The Sandmeyer Reaction - A Classic and Robust Approach

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a cornerstone of aromatic chemistry for converting aryl amines into aryl halides via a diazonium salt intermediate.[3][4] This method is particularly advantageous for synthesizing this compound due to its high regioselectivity, reliability, and excellent reported yields. The starting material, 2-Amino-6-fluorobenzonitrile, dictates the final substitution pattern, circumventing the regioselectivity issues often encountered with direct electrophilic aromatic substitution.

Principle and Mechanistic Rationale

The reaction proceeds via a two-step, one-pot process. The first step is diazotization , where the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a stable aryl diazonium salt.

The second step is the copper(I)-catalyzed displacement of the diazonium group. The mechanism is a radical-nucleophilic aromatic substitution (SRNAr).[3][5] Copper(I) bromide initiates a single-electron transfer to the diazonium salt, which decomposes to release nitrogen gas (a strong thermodynamic driving force) and form an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[3] The use of stoichiometric or even excess copper salts is common to ensure high conversion.[5]

Experimental Protocol: Sandmeyer Synthesis

This protocol is adapted from a validated synthesis with a reported yield of 70%.[6][7]

  • Dissolution: In a suitable reaction vessel, dissolve 2-Amino-6-fluorobenzonitrile (18.0 g, 132 mmol) in hot 1,4-dioxane (20 ml).

  • Acidification & Cooling: Add 48% hydrobromic acid (200 ml) to the solution and cool the mixture to 0 °C in an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite (10.5 g, 152 mmol) in water (20 ml). Add this solution dropwise to the cooled reaction mixture over a period of 1.5 hours, maintaining the internal temperature at 0 °C.

  • Reaction: Stir the resulting mixture at 0 °C for an additional 1.5 hours.

  • Copper-Catalyzed Displacement: In a separate vessel, prepare a solution of copper(I) bromide (56.8 g, 396 mmol) in 48% hydrobromic acid (50 ml) and cool it to 0 °C. Pour the diazonium salt mixture onto this cooled copper(I) bromide solution.

  • Heating: Stir the final mixture at 0 °C for 15 minutes, then heat to 50 °C for 20 minutes to drive the reaction to completion.

  • Workup: Cool the mixture to room temperature and dilute with water (1200 ml).

  • Extraction: Extract the aqueous phase with ethyl acetate (2 x 400 ml).

  • Washing: Combine the organic layers and wash sequentially with 10% aqueous ammonia solution (400 ml), water (400 ml), and brine (500 ml).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield a crude orange oil.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of 2-4% ethyl acetate in isohexane to afford pure this compound as a white solid.[6][7]

Data Summary: Sandmeyer Synthesis
ParameterValueSource(s)
Starting Material 2-Amino-6-fluorobenzonitrile[6][7][8]
Key Reagents NaNO₂, HBr, CuBr[6][7]
Scale 18.0 g (starting material)[6][7]
Reported Yield 70% (18.5 g)[6][7]
Purity High (post-chromatography)[6][7]
Melting Point 58-62 °C

Workflow Diagram: Sandmeyer Reaction

Sandmeyer_Workflow cluster_prep Step 1: Diazotization cluster_reaction Step 2: Displacement cluster_workup Step 3: Purification A 2-Amino-6-fluorobenzonitrile in Dioxane/HBr B Add NaNO₂ Solution (0°C, 1.5h) A->B C Aryl Diazonium Salt Intermediate B->C E Combine & React (0°C -> 50°C) C->E D CuBr in HBr (0°C) D->E F Crude Product Mixture E->F G Aqueous Workup & Extraction (EtOAc) F->G H Wash & Dry G->H I Column Chromatography H->I J Pure 2-Bromo-6- fluorobenzonitrile I->J

Caption: Workflow for the Sandmeyer synthesis of this compound.

Method 2: Aldoxime Dehydration - An Alternative Route from an Aldehyde

An alternative validated pathway involves the conversion of 2-Bromo-6-fluorobenzaldehyde into the corresponding nitrile. This two-step process (formation of an aldoxime followed by dehydration) is an effective strategy, particularly if the aldehyde precursor is readily available or more cost-effective than the aniline used in the Sandmeyer route.

Principle and Mechanistic Rationale

The first step is the condensation of 2-Bromo-6-fluorobenzaldehyde with hydroxylamine hydrochloride to form 2-bromo-6-fluorobenzaldehyde oxime. This is a standard imine formation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde.

The second step is the dehydration of the aldoxime to the nitrile. Formic acid serves as both the solvent and the dehydrating agent in the cited protocol.[7] The acidic conditions protonate the oxime hydroxyl group, converting it into a good leaving group (water). A subsequent E2-type elimination of water and a proton from the oxime carbon results in the formation of the carbon-nitrogen triple bond of the nitrile.

Experimental Protocol: Aldoxime Dehydration

This protocol is based on a procedure reported in chemical literature.[7]

  • Reaction Setup: To a 2 L single-necked flask, add 2-Bromo-6-fluorobenzaldehyde (165 g), hydroxylamine hydrochloride (114 g), and formic acid (450 g).

  • Heating: Heat the reaction mixture at 100 °C for 2 hours.

  • Solvent Removal: After the reaction is complete, remove the excess formic acid by distillation.

  • Neutralization: Cool the residue and carefully neutralize it to a pH of approximately 7 with a sodium carbonate aqueous solution.

  • Extraction: Add ethyl acetate to extract the product from the aqueous layer.

  • Purification: Separate the organic layer and purify by distillation under reduced pressure to yield this compound.

Data Summary: Aldoxime Dehydration
ParameterValueSource(s)
Starting Material 2-Bromo-6-fluorobenzaldehyde[7]
Key Reagents Hydroxylamine hydrochloride, Formic acid[7]
Scale 165 g (starting material)[7]
Reported Yield 152 g (Yield not explicitly calculated but suggests high conversion)[7]
Purity 98% (by GC)[7]

Workflow Diagram: Aldoxime Dehydration

Aldoxime_Workflow A 2-Bromo-6-fluorobenzaldehyde + Hydroxylamine HCl + Formic Acid B Heat at 100°C (2 hours) A->B C Crude Product in Formic Acid B->C D Distill Formic Acid C->D E Neutralize (pH 7) & Extract (EtOAc) D->E F Distill under Reduced Pressure E->F G Pure 2-Bromo-6- fluorobenzonitrile F->G

Caption: Workflow for the Aldoxime Dehydration synthesis route.

Method 3: Palladium-Catalyzed Cyanation - A Modern Cross-Coupling Strategy

While a specific protocol for the synthesis of this compound via this method is not detailed in the immediate literature, palladium-catalyzed cyanation of aryl halides is a powerful and widely applicable modern technique.[9] This approach would typically start from 1,3-dibromo-2-fluorobenzene, offering a convergent synthetic design.

Principle and Mechanistic Rationale

This reaction involves the cross-coupling of an aryl halide with a cyanide source, catalyzed by a palladium complex.[10] The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. Given the two bromine atoms in 1,3-dibromo-2-fluorobenzene, selective mono-functionalization can be achieved by controlling stoichiometry and reaction conditions.

  • Transmetalation: The cyanide anion (from a source like K₄[Fe(CN)₆] or Zn(CN)₂) displaces the halide on the palladium complex.[10] K₄[Fe(CN)₆] is often favored as a less toxic and more manageable cyanide source.[10]

  • Reductive Elimination: The aryl group and the cyanide ligand are eliminated from the palladium complex, forming the C-CN bond of the final product and regenerating the Pd(0) catalyst.

A significant challenge in palladium-catalyzed cyanation is catalyst deactivation by excess cyanide ions, which can poison the palladium center.[10] Careful selection of ligands, cyanide source, and reaction conditions is crucial for achieving high yields.

Generalized Protocol: Palladium-Catalyzed Cyanation

Based on general procedures for aryl bromide cyanation.[10]

  • Reaction Setup: To a screw-top tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%), a suitable phosphine ligand, and potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon (repeat three times).

  • Add Reagents: Add 1,3-dibromo-2-fluorobenzene (1 equiv), a solvent (e.g., dioxane), and an aqueous solution of a base (e.g., KOAc) via syringe.

  • Heating: Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) until the starting material is consumed (monitor by GC or TLC).

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.

Workflow Diagram: Pd-Catalyzed Cyanation Cycle

Palladium_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition ArPdCN Ar-Pd(II)(CN)L₂ ArPdBr->ArPdCN Transmetalation (from CN⁻ source) ArPdCN->Pd0 Reductive Elimination ArCN Ar-CN ArPdCN->ArCN ArBr Ar-Br

Caption: Generalized catalytic cycle for Palladium-catalyzed cyanation.

Comparative Analysis and Selection Guide

Choosing the optimal synthesis protocol depends on several factors, including available starting materials, required scale, purity specifications, and equipment/safety infrastructure.

FeatureMethod 1: Sandmeyer ReactionMethod 2: Aldoxime DehydrationMethod 3: Pd-Catalyzed Cyanation
Starting Material 2-Amino-6-fluorobenzonitrile2-Bromo-6-fluorobenzaldehyde1,3-Dibromo-2-fluorobenzene
Key Advantage High yield, excellent regiocontrol, robust and well-documented.Good for large scale, high purity via distillation, avoids diazonium salts.Milder conditions possible, high functional group tolerance.
Key Disadvantage Involves unstable diazonium intermediate, requires low temperatures, uses copper salts.Requires aldehyde precursor, uses corrosive formic acid at high temp.Catalyst cost and sensitivity, potential for cyanide toxicity, requires optimization.
Scalability Demonstrated at lab scale; scalable with appropriate thermal control.Demonstrated at a larger lab scale (165 g).Generally scalable, but catalyst cost can be a factor.
Safety Diazonium salts can be explosive if isolated. Use of HBr.High-temperature reaction with strong acid.Use of toxic cyanide sources (though K₄[Fe(CN)₆] is safer) and pyrophoric ligands.
Ideal Use Case Regiochemically precise synthesis for research and development.Large-scale production where the aldehyde is a cost-effective starting point.When the dibromo precursor is readily available or when avoiding harsh acidic/diazotization conditions.
Expert Recommendation:
  • For Research & Development (R&D): The Sandmeyer Reaction is the recommended starting point. Its reliability, high reported yield, and unambiguous regiochemical outcome make it ideal for producing high-quality material for further studies.[6][7]

  • For Process & Scale-Up: The Aldoxime Dehydration route presents a compelling alternative for larger quantities.[7] Its high-throughput nature (distillative purification) and avoidance of potentially hazardous diazonium intermediates are significant advantages in a process chemistry environment, provided the aldehyde precursor is economically viable.

  • For Methodological Diversity: Palladium-Catalyzed Cyanation represents a state-of-the-art approach. While it may require more initial optimization, it offers a valuable alternative that avoids the Sandmeyer reaction's specific hazards and may be integrated into synthetic sequences where related cross-coupling reactions are already in use.[9][10]

References

A Senior Application Scientist's Guide to Purity Standards of Commercially Available 2-Bromo-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, reproducibility, and success of a synthetic campaign. 2-Bromo-6-fluorobenzonitrile, a versatile building block in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1] Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, makes it a valuable intermediate for the construction of complex molecular architectures. However, the purity of this reagent is not a trivial matter; it is a crucial parameter that can dictate the outcome of a reaction.

This guide provides an in-depth comparison of the purity standards for commercially available this compound, its performance in key chemical transformations compared to its analogs, and detailed analytical protocols for in-house quality assessment.

The Critical Role of Purity in Synthesis

The purity of a starting material like this compound directly influences reaction yield, impurity profiles of subsequent intermediates, and the overall efficiency of a synthetic route. The presence of even minor impurities can lead to:

  • Reduced Yields: Impurities can interfere with the catalytic cycle of sensitive cross-coupling reactions, leading to lower conversions of the starting material.

  • Formation of Byproducts: Isomeric impurities can react alongside the desired starting material, leading to a complex mixture of products that are difficult to separate.

  • Inconsistent Reaction Performance: Batch-to-batch variation in the purity of the starting material can lead to unpredictable reaction outcomes, hindering the scalability and reproducibility of a synthesis.

Commercially Available Purity Grades: A Comparative Overview

A survey of prominent chemical suppliers reveals that this compound is typically available in purities of ≥97%. However, some suppliers offer higher grades, such as 98% or 99% purity. The primary method for purity assessment cited by most suppliers is Gas Chromatography (GC).

SupplierStated PurityAnalytical Method
Sigma-Aldrich98%Not specified
TCI America>97.0%GC
Fisher Scientific≥97.0%GC
ChemicalBook Supplier 198%Not specified
ChemicalBook Supplier 299%Not specified

This table is a representative sample and not exhaustive. Researchers should always consult the Certificate of Analysis for specific batch information.

Understanding the Impurity Profile

To develop a robust quality control strategy, it is essential to understand the potential impurities that may be present in commercial this compound. These can be broadly categorized as:

  • Isomeric Impurities: Positional isomers, such as 2-bromo-4-fluorobenzonitrile or 3-bromo-4-fluorobenzonitrile, can arise from non-selective bromination during the synthesis. These isomers can participate in downstream reactions, leading to regioisomeric byproducts that may be challenging to separate from the desired product.

  • Residual Solvents: Solvents used in the synthesis and purification of this compound, such as toluene, dioxane, or ethyl acetate, may be present in trace amounts. These residual solvents can impact the solubility of reagents and catalysts, and in some cases, interfere with the reaction.[2]

  • Starting Material Carryover: Incomplete conversion of starting materials, such as 2-amino-6-fluorobenzonitrile, can result in their presence in the final product.

  • Byproducts from Synthesis: The Sandmeyer reaction, a common method for synthesizing this compound, can generate various byproducts that may persist through purification.

Performance Comparison: this compound vs. Its Halogen Analogs

In palladium-catalyzed cross-coupling reactions, the choice of the aryl halide is a critical parameter that influences reactivity. The general trend for the reactivity of aryl halides in oxidative addition, the rate-determining step in many cross-coupling reactions, is I > Br > Cl > F.[3][4] This trend is a consequence of the decreasing bond dissociation energy of the carbon-halogen bond down the group.

To provide a practical comparison, let's consider the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of 2-halo-6-fluorobenzonitriles in this reaction is expected to follow the general trend.

Hypothetical Comparative Yields in a Model Suzuki-Miyaura Reaction:

Aryl HalideExpected Relative ReactivityHypothetical Yield (%)
2-Iodo-6-fluorobenzonitrileHighest>95%
This compoundIntermediate85-95%
2-Chloro-6-fluorobenzonitrileLowest<70% (with standard catalysts)

These are illustrative yields and the actual performance will depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

While 2-iodo-6-fluorobenzonitrile would be the most reactive, it is also typically the most expensive and least stable. 2-Chloro-6-fluorobenzonitrile, on the other hand, is often more cost-effective but requires more active and specialized catalyst systems to achieve high yields.[3] this compound often represents a good balance of reactivity and cost for many applications.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide is a key factor.

Expected Reactivity Trend in Buchwald-Hartwig Amination:

The reactivity of aryl halides in the Buchwald-Hartwig amination generally follows the same trend as in the Suzuki-Miyaura coupling: I > Br > Cl.[5][6] Therefore, this compound is expected to be more reactive than its chloro-analog, allowing for milder reaction conditions and broader substrate scope.

Experimental Protocols for Purity Assessment

A self-validating system for quality control of this compound should include both a chromatographic method for purity assessment and a method for identifying and quantifying potential impurities.

Gas Chromatography (GC-FID) for Purity Assay

Gas chromatography with a flame ionization detector (GC-FID) is a robust and reliable method for determining the purity of volatile and semi-volatile compounds like this compound.

Workflow for GC-FID Purity Analysis:

Caption: Workflow for GC-FID Purity Analysis of this compound.

Detailed GC-FID Protocol:

  • Instrument: Agilent 7890B GC with FID or equivalent.

  • Column: Agilent DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Detector Temperature: 300°C.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

Reversed-phase HPLC with UV detection is a powerful technique for separating and quantifying this compound and its potential non-volatile impurities, including positional isomers.

Workflow for HPLC-UV Impurity Profiling:

Caption: Workflow for HPLC-UV Impurity Profiling of this compound.

Detailed HPLC-UV Protocol:

  • Instrument: Waters Alliance e2695 Separations Module with a 2489 UV/Visible Detector or equivalent.

  • Column: Waters SunFire C18 (4.6 x 150 mm, 5 µm) or equivalent.[7]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with 40% B, hold for 2 minutes.

    • Linear gradient to 90% B over 10 minutes.

    • Hold at 90% B for 3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Data Analysis: Impurities can be identified by comparing their retention times with those of known standards. Quantification can be performed using an external standard calibration curve.

Conclusion and Recommendations

The purity of this compound is a critical factor that can significantly impact the outcome of synthetic reactions. While most commercial suppliers offer a purity of ≥97%, it is imperative for researchers to scrutinize the Certificate of Analysis for each batch and, if necessary, perform in-house quality control using validated analytical methods like GC-FID and HPLC-UV.

For demanding applications, such as the synthesis of active pharmaceutical ingredients, sourcing material with a purity of ≥99% is highly recommended to minimize the formation of impurities and ensure the reproducibility of the synthetic process. When choosing between this compound and its halogen analogs, a careful consideration of reactivity, cost, and the specific requirements of the reaction is necessary. While the iodo-analog offers the highest reactivity, the bromo-derivative often provides the best balance of performance and cost-effectiveness for a wide range of cross-coupling applications.

References

A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 2-Bromo-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Its application is particularly prevalent in the pharmaceutical and materials science sectors for constructing complex biaryl and heteroaryl structures.[3][4][5] However, the efficiency of the Suzuki-Miyaura reaction is highly dependent on the nature of the coupling partners. Substrates that are sterically hindered and electronically deactivated, such as 2-Bromo-6-fluorobenzonitrile, present a significant synthetic challenge.[6][7]

The ortho-bromo and -fluoro substituents in this molecule create a sterically congested environment around the carbon-bromine bond, which can impede the crucial oxidative addition step in the catalytic cycle.[8] Furthermore, the electron-withdrawing nature of both the nitrile and fluorine groups deactivates the aryl bromide, making it less susceptible to reaction. Overcoming these hurdles necessitates the use of highly active and specialized palladium catalyst systems.

This guide provides a comparative analysis of state-of-the-art palladium precatalysts for the successful Suzuki-Miyaura coupling of this compound, offering insights into catalyst selection, reaction optimization, and practical execution for researchers, chemists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a three-step catalytic cycle centered on a palladium complex.[9][10][11]

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step, especially for challenging substrates.[3][9]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (R-B(OR')₂) is transferred to the Pd(II) complex, displacing the halide.[4]

  • Reductive Elimination: The two organic fragments on the palladium center couple to form the new C-C bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[3][10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation (R-B(OR)₂) Base Trans->Pd0 Product Ar-R Trans->Product Reductive Elimination ArX This compound ArX->OxAdd Boronic Ar'-B(OR)₂ Boronic->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Systems for Challenging Couplings

For a substrate like this compound, the ideal catalyst must possess ligands that are both sterically bulky and highly electron-donating. The steric bulk helps to create a coordinatively unsaturated metal center that facilitates oxidative addition and promotes the final reductive elimination step, while the electron-rich nature of the ligand increases the electron density on the palladium, making it more reactive in the oxidative addition to the deactivated C-Br bond.[12] We will compare three leading classes of catalysts renowned for their performance in such demanding transformations.

Buchwald Palladacycle Precatalysts (G3/G4)

Developed by the Buchwald group, biarylphosphine ligands and their corresponding palladacycle precatalysts are among the most powerful tools for modern cross-coupling.[13][14] Precatalysts like XPhos Pd G3 are air- and moisture-stable, ensuring ease of handling and high reproducibility.[14] The G3 precatalyst features a carbazole-based scaffold that allows for the clean and rapid generation of the active monoligated Pd(0) species under mild basic conditions.[13]

The XPhos ligand itself is characterized by a bulky di-isopropylphenyl group and an electron-rich dicyclohexylphosphine moiety. This combination is exceptionally effective at accelerating both the oxidative addition and reductive elimination steps, making it ideal for sterically encumbered substrates.[15]

cataCXium® A Palladacycles

The cataCXium® A ligand (di(1-adamantyl)-n-butylphosphine) is another exceptionally bulky and electron-rich phosphine that has demonstrated remarkable activity, particularly for coupling unreactive aryl chlorides.[16] Its efficacy extends to challenging aryl bromides. When incorporated into a palladacycle precatalyst, such as cataCXium® A Pd G3 , it provides a highly active and stable system.[17] The adamantyl groups provide immense steric bulk, which is a key factor in its high turnover numbers and ability to function at very low catalyst loadings.[16] Recent studies have highlighted the unique effectiveness of cataCXium A-based palladacycles for coupling ortho-substituted bromoanilines, a substrate class with similar steric challenges.[17]

PEPPSI™-IPr

N-Heterocyclic Carbene (NHC) ligands represent a different class of ligands compared to phosphines. They are powerful sigma-donors, forming highly stable bonds with the palladium center. This strong bond prevents catalyst decomposition and often leads to very high turnover numbers. The PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex is an air- and moisture-stable Pd-NHC precatalyst that is highly effective for a range of cross-coupling reactions.[18][19][20] The IPr ligand (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) provides significant steric shielding around the metal center, enhancing catalytic activity and stability.[20] PEPPSI-type catalysts have proven effective for coupling various aryl halides, including challenging chlorides and bromides, under mild conditions.[5][21]

Catalyst_Structures cluster_buchwald XPhos Pd G3 cluster_cataCXium cataCXium® A Pd G3 cluster_peppsi PEPPSI™-IPr buchwald catacxium peppsi Experimental_Workflow start Start setup 1. Reaction Setup - Add solids to Schlenk flask:  Aryl bromide, boronic acid, base, catalyst. start->setup inert 2. Inert Atmosphere - Evacuate and backfill flask  with Argon/Nitrogen (3x cycles). setup->inert solvent 3. Solvent Addition - Add anhydrous Dioxane and  degassed water via syringe. inert->solvent reaction 4. Reaction - Heat mixture to 80-100 °C. - Monitor progress by TLC/LC-MS. solvent->reaction workup 5. Work-up - Cool to RT. - Dilute with EtOAc, wash with H₂O/Brine. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate and purify via  column chromatography. workup->purify end End purify->end

References

A Head-to-Head Battle in API Synthesis: Benchmarking 2-Bromo-6-fluorobenzonitrile Against Its Chloro-Analogue in the Race to Synthesize Pexidartinib

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the competitive landscape of active pharmaceutical ingredient (API) synthesis, the choice of starting materials is a critical determinant of efficiency, yield, and ultimately, cost-effectiveness. This guide, authored for researchers, scientists, and drug development professionals, provides an in-depth performance comparison of 2-Bromo-6-fluorobenzonitrile against a common alternative, leveraging the synthesis of the kinase inhibitor Pexidartinib as a practical benchmark. Our analysis, grounded in established chemical principles and supported by experimental data, aims to elucidate the strategic advantages and trade-offs of these crucial building blocks.

The Strategic Importance of Halogenated Benzonitriles in Medicinal Chemistry

Fluorinated benzonitriles are a cornerstone in modern drug discovery. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] The halogen at the 2-position, be it bromine or chlorine, serves as a versatile handle for a variety of cross-coupling reactions, which are instrumental in the construction of complex molecular architectures found in many targeted therapies.[1] The nitrile group provides a further point of synthetic diversification, capable of being transformed into amines, carboxylic acids, or other functional groups.

This guide focuses on the synthesis of Pexidartinib, a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), to provide a real-world context for our comparison. A key disconnection in the synthesis of Pexidartinib involves the coupling of a substituted pyridine moiety with a benzonitrile derivative.

Proposed Synthetic Pathways: A Comparative Analysis

To objectively assess the performance of this compound, we will compare a proposed synthetic route originating from this compound with a documented pathway that utilizes a chloro-analogue.

Route A: Leveraging the Reactivity of this compound

Our proposed synthesis commences with this compound, capitalizing on the generally higher reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions. The key transformation is a Suzuki-Miyaura coupling to introduce the pyridine ring system, a reaction well-precedented for its reliability and broad substrate scope.

Route B: An Established Pathway Utilizing a Chloro-Analogue

An existing synthetic route to Pexidartinib, as described in patent literature, employs 2-chloro-5-chloromethylpyridine as a key starting material.[2] This pathway relies on the alkylation of 5-chloro-7-azaindole, followed by a nucleophilic aromatic substitution.

Head-to-Head Performance: A Data-Driven Comparison

The choice between an aryl bromide and an aryl chloride in a synthetic sequence is a nuanced decision, balancing reactivity against cost and availability. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, leading to faster rates of oxidative addition in palladium-catalyzed cycles. This often translates to milder reaction conditions, lower catalyst loadings, and higher yields for bromo-substituted substrates.

FeatureThis compound (Route A - Proposed)2-Chloro-5-chloromethylpyridine (Route B - Documented)Rationale & Causality
Key Coupling Reaction Suzuki-Miyaura CouplingNucleophilic Aromatic Substitution / AlkylationRoute A leverages the well-established efficiency of Suzuki coupling with aryl bromides. Route B utilizes the inherent reactivity of the benzylic chloride for alkylation.
Anticipated Reactivity HighModerate to HighThe C-Br bond is more readily cleaved in oxidative addition than the C-Cl bond, generally leading to faster and more efficient cross-coupling.[3]
Typical Reaction Conditions Milder conditions (e.g., lower temperature, shorter reaction time)Potentially more forcing conditions may be required for certain steps.The higher reactivity of the bromide allows for a wider processing window and potentially less decomposition of sensitive functional groups.
Catalyst Loading Potentially lower catalyst loadingMay require higher catalyst loading or more specialized ligands.The facile oxidative addition of the C-Br bond can lead to a more efficient catalytic cycle.
Reported Overall Yield To be determined by experimentation78.8% (for the two-step continuous process)[2]The documented high yield for Route B sets a strong benchmark for our proposed route.
Starting Material Cost Generally higherGenerally lowerAryl chlorides are often more commercially available and less expensive than their bromo counterparts.

Experimental Protocols: A Guide to Implementation

The following are detailed, step-by-step methodologies for the key transformations in our proposed synthesis utilizing this compound.

Experimental Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize the core bi-aryl structure of a Pexidartinib intermediate.

Materials:

  • This compound

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Pd(OAc)₂ (0.02 eq), and the ligand, SPhos (0.04 eq).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired bi-aryl intermediate.

Visualizing the Synthetic Pathways

To further clarify the proposed synthetic logic, the following diagrams illustrate the key transformations.

Synthetic Workflow Comparison cluster_A Route A: this compound cluster_B Route B: 2-Chloro-5-chloromethylpyridine A1 This compound A2 Suzuki-Miyaura Coupling (Pyridine-3-boronic acid) A1->A2 Pd(OAc)₂, SPhos, K₃PO₄ A3 Key Bi-aryl Intermediate A2->A3 A4 Further Functionalization A3->A4 A5 Pexidartinib A4->A5 B1 2-Chloro-5-chloromethylpyridine B2 Alkylation (5-chloro-7-azaindole) B1->B2 NaI, Ag₂O B3 Alkylated Intermediate B2->B3 B4 Nucleophilic Substitution B3->B4 B5 Pexidartinib B4->B5

Caption: A comparative workflow of the two synthetic routes to Pexidartinib.

Conclusion: A Strategic Choice Based on Project Priorities

This comparative guide demonstrates that while both this compound and its chloro-analogue are viable starting materials for the synthesis of complex APIs like Pexidartinib, the choice between them involves a strategic trade-off.

This compound offers the advantage of higher reactivity in palladium-catalyzed cross-coupling reactions, which can lead to milder reaction conditions, potentially higher yields, and a more efficient process, particularly in the discovery and early development phases where speed and reliability are paramount.

Conversely, the chloro-analogue presents a more cost-effective option for large-scale manufacturing, although it may necessitate more rigorous process optimization to achieve comparable efficiency.

Ultimately, the optimal choice will depend on the specific priorities of the project, including timelines, budget, and the scale of the synthesis. This guide provides the foundational data and experimental rationale to empower researchers and drug development professionals to make an informed decision that best aligns with their strategic goals.

References

A Senior Application Scientist's Guide to 2-Bromo-6-fluorobenzonitrile: A Comparative Review of Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-6-fluorobenzonitrile is a versatile and highly valuable building block in modern organic synthesis. Its unique trifunctional architecture—featuring a reactive bromine atom, an activating/metabolically stabilizing fluorine atom, and a transformable nitrile group—makes it a cornerstone intermediate for constructing complex molecular scaffolds. This guide provides a comparative analysis of its principal applications, focusing on the synthesis of high-value compounds such as kinase inhibitors. We will delve into the causality behind its synthetic utility, present objective comparisons with alternative reagents where applicable, and provide detailed, field-proven experimental protocols to support researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

The strategic placement of three distinct functional groups on the benzonitrile scaffold is the primary driver of its utility. The bromine atom at the C2 position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] The fluorine atom at the C6 position exerts a powerful electron-withdrawing inductive effect, which can enhance the metabolic stability and receptor binding affinity of the final active pharmaceutical ingredient (API).[1] Lastly, the nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in various cycloaddition reactions, adding another layer of synthetic flexibility.[1]

This unique combination makes this compound an essential precursor in the development of novel therapeutics, particularly in oncology and for inflammatory diseases, as well as in the agrochemical and materials science sectors.[1][2]

Caption: Chemical structure of this compound.

Core Application: Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a known cause of many diseases, including cancer.[3][4] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[4] The substituted benzonitrile scaffold is a privileged structure in this field, and this compound serves as a key starting material for creating diverse libraries of potential inhibitors.

The primary synthetic strategy involves leveraging the C-Br bond for palladium-catalyzed cross-coupling reactions to introduce various aryl, heteroaryl, or amino moieties. These reactions are fundamental to building the complex molecular architectures required for potent and selective kinase inhibition.[3][5]

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. In the context of kinase inhibitor synthesis, it allows for the direct attachment of diverse aryl and heteroaryl boronic acids to the 2-position of the benzonitrile ring. This is a critical step in assembling the core structures of many ATP-competitive inhibitors.

Comparative Insight: Why use a bromo-substituted precursor? The C-Br bond offers a favorable balance of reactivity and stability compared to other halogens. While aryl iodides are more reactive and can undergo oxidative addition to palladium at lower temperatures, they are often more expensive and less stable. Aryl chlorides, conversely, are cheaper but significantly less reactive, requiring more specialized and often costly catalyst systems (e.g., those using bulky, electron-rich phosphine ligands like SPhos) and harsher reaction conditions to achieve comparable yields.[6] this compound thus represents a practical and cost-effective choice for reliable, scalable synthesis.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • System Validation: This protocol is designed to be self-validating. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before proceeding to workup. The final product is purified by chromatography and its identity confirmed by spectroscopic methods (e.g., NMR, MS).

  • Methodology:

    • To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

    • Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1), via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress periodically by TLC or LC-MS.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-fluorobenzonitrile.

(Protocol adapted from general cross-coupling procedures).[3][5]

Buchwald-Hartwig Amination: Forging Key C-N Bonds

The Buchwald-Hartwig amination is another cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds.[3] This reaction is crucial for installing various amine functionalities at the 2-position of the benzonitrile core, a common structural motif in many ATP-competitive kinase inhibitors that interact with the hinge region of the kinase active site.

Parameter Buchwald-Hartwig Amination Classical SNAr Causality & Rationale
Substrate Scope Very Broad (primary/secondary amines, anilines)Limited (highly activated rings, strong nucleophiles)The palladium catalyst enables the coupling of weakly nucleophilic amines that would not react under SNAr conditions.
Reaction Temp. Moderate (80-120 °C)Often High (>150 °C)Catalysis provides a lower energy pathway, preserving sensitive functional groups on complex substrates.
Base Strong, non-nucleophilic (e.g., NaOtBu)Varies (e.g., K₂CO₃, Et₃N)A strong base is required for the deprotonation of the amine or the pre-catalyst complex in the catalytic cycle.
Yield & Purity Generally HighVariable, often lower with side productsThe high efficiency and selectivity of the catalytic cycle typically lead to cleaner reactions and higher yields.

Table 1: Comparative analysis of Buchwald-Hartwig Amination vs. classical Nucleophilic Aromatic Substitution (SNAr) for C-N bond formation on the this compound scaffold.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • System Validation: Progress is tracked via TLC/LC-MS. The use of a well-defined catalyst system ensures reproducibility. Purification by chromatography and subsequent characterization validates the outcome.

  • Methodology:

    • To a glovebox or a flame-dried Schlenk flask, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

    • Seal the flask and purge thoroughly with an inert gas (Argon).

    • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

(Protocol adapted from general amination procedures).[3][5]

Applications in Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry.[2] The fluorinated benzonitrile motif is present in a number of pesticides and herbicides, where the fluorine atom can enhance potency and bioavailability. The synthetic routes often parallel those used in drug discovery, relying on cross-coupling reactions to build the final active ingredient.

In materials science, this compound can be used in the synthesis of specialty polymers and organic electronic materials.[2] The introduction of the fluorinated aromatic ring can impart desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics.[2][7]

Synthesis of this compound

For process chemists and those in manufacturing, a reliable synthesis of the starting material is paramount. A common and effective method is the Sandmeyer reaction, starting from the readily available 2-Amino-6-fluorobenzonitrile.

Caption: Workflow for the synthesis via Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

  • Methodology:

    • Dissolve 2-Amino-6-fluorobenzonitrile (1.0 eq, 18.0 g) in hot 1,4-dioxane and add 48% hydrobromic acid.[8]

    • Cool the mixture to 0 °C in an ice bath.[8]

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.15 eq, 10.5 g) in water dropwise over 1.5 hours, maintaining the temperature at 0 °C.[8]

    • Stir the resulting diazonium salt solution at 0 °C for an additional 1.5 hours.[8]

    • In a separate flask, prepare a cooled (0 °C) solution of copper(I) bromide (CuBr, 3.0 eq, 56.8 g) in 48% hydrobromic acid.[8]

    • Pour the diazonium salt solution into the CuBr solution. Stir at 0 °C for 15 minutes, then heat at 50 °C for 20 minutes.[8]

    • Cool the reaction to room temperature, dilute with a large volume of water, and extract with ethyl acetate.[8]

    • Wash the combined organic layers with 10% aqueous ammonia, water, and brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.[8]

    • Purify the resulting crude product by column chromatography on silica gel to afford this compound as a white solid (Typical Yield: ~70%).[8]

Conclusion

This compound has proven itself to be a powerful and versatile building block for the synthesis of complex, high-value molecules. Its well-balanced reactivity makes it a reagent of choice for palladium-catalyzed cross-coupling reactions, which are central to the discovery and development of novel kinase inhibitors and other pharmaceuticals. The protocols and comparative data presented in this guide underscore its strategic importance and provide a practical framework for its effective utilization in research and manufacturing environments.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Bromo-6-fluorobenzonitrile is fundamental to discovery. However, our responsibility extends beyond the synthesis and application of these compounds; it encompasses their entire lifecycle, culminating in safe, compliant, and environmentally sound disposal. This guide provides a comprehensive, technically grounded protocol for managing this compound waste, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Hazard Profile and Inherent Risks of this compound

Understanding the molecular structure of this compound (CAS: 79544-27-7) is key to appreciating its hazard profile.[1][2] The presence of a nitrile group (-C≡N), a bromine atom, and a fluorine atom on a benzene ring creates a molecule with specific toxicological and chemical properties that dictate our handling and disposal strategy. The primary hazards are well-documented and stem from its reactivity and potential biological effects.[1][2][3][4]

This compound is acutely toxic and irritating.[1] Ingestion, inhalation of its dust, or absorption through the skin can lead to adverse health effects.[3][5] The nitrile functional group, in particular, warrants cautious handling, as related compounds can interfere with cellular respiration.[6][7]

Globally Harmonized System (GHS) Classification

The hazards of this compound are summarized by its GHS classification, which provides a universal standard for chemical risk communication.

Hazard ClassHazard CodeDescriptionPictogram
Acute Toxicity, OralH302Harmful if swallowedGHS07[2]
Skin IrritationH315Causes skin irritationGHS07[2]
Eye IrritationH319Causes serious eye irritationGHS07[2]
Specific Target Organ ToxicityH335May cause respiratory irritationGHS07[2]
Acute Toxicity, DermalH312Harmful in contact with skinGHS07[2]
Acute Toxicity, InhalationH332Harmful if inhaledGHS07[2]

Prerequisite Safety Protocols: Engineering and Personal Protection

Before any waste handling begins, establishing a robust safety cordon is paramount. This is a non-negotiable step to prevent accidental exposure.

Engineering Controls: All handling of this compound, whether as a pure solid or in solution, must be conducted within a certified chemical fume hood.[8] This is the primary engineering control to prevent the inhalation of dust or vapors, which can cause respiratory irritation.[3][5]

Personal Protective Equipment (PPE): The selection of PPE is based on a risk assessment of the compound's properties. The following must be worn:

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are required. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling.[3][9]

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory to prevent contact with the eyes, which can cause serious irritation.[3][10]

  • Laboratory Coat: A flame-resistant lab coat provides a critical barrier against skin contact.[3]

  • Respiratory Protection: While a fume hood is the primary control, if there is any risk of aerosol generation outside of this containment, a NIOSH-approved respirator may be necessary.[11][12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step-by-Step Waste Management and Disposal Protocol

The guiding principle for the disposal of this compound is that it must never be released into the general environment. Drain or trash disposal is strictly prohibited.[13][14]

Step 1: Waste Segregation—The Critical First Decision Due to its chemical structure containing bromine and fluorine, this compound and any materials contaminated with it are classified as halogenated organic waste .[8][15] This is the most important classification for proper disposal.

  • Causality: Halogenated waste cannot be mixed with non-halogenated waste.[16] The reason is that the high-temperature incineration required for destruction produces acidic gases like hydrogen bromide (HBr) and hydrogen fluoride (HF).[17] Disposal facilities use specialized "scrubbers" to neutralize these corrosive gases, a process that is incompatible with the incineration of non-halogenated streams.[3] Mixing these waste streams leads to regulatory non-compliance and can damage incineration equipment.

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap. The container must be chemically compatible and in good condition, free of cracks or residue.[6][8]

  • Labeling: The moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste mixture.[8] Do not use abbreviations.

    • The specific hazard characteristics: "Toxic," "Irritant."

    • The date accumulation started.

Step 3: Temporary On-Site Storage Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent unintended reactions.[18][19]

Step 4: Final Disposal—Professional Intervention The only acceptable method for the final disposal of this compound is through a licensed professional hazardous waste disposal service.[3][5][20]

  • Methodology: The standard disposal technology is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[3] This process ensures the complete thermal decomposition of the molecule to its elemental components and the subsequent neutralization of harmful acidic byproducts.[21]

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release, a swift and correct response is critical to mitigate risk.

Spill Response Protocol:

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before re-entering, don the full PPE detailed in Section 2.

  • Containment: For a solid spill, carefully sweep the material to avoid generating dust. For a liquid spill (if the compound is in solution), cover it with an inert absorbent material such as vermiculite, sand, or a spill pillow.[14][18]

  • Collection: Carefully collect the spilled material and absorbent into a designated container for halogenated waste.

  • Decontamination: Clean the spill area with a suitable solvent (such as isopropanol), and collect all cleaning materials as hazardous waste.[14]

  • Report: Report the incident to your institution's EHS department.

Spill_Response_Workflow spill Spill Detected alert Alert Personnel & Evacuate Immediate Area spill->alert ppe Don Full PPE (Gloves, Goggles, Lab Coat) alert->ppe assess Assess Spill Type ppe->assess solid_spill Solid Spill: Carefully Sweep Material assess->solid_spill Solid liquid_spill Liquid/Solution Spill: Cover with Inert Absorbent assess->liquid_spill Liquid collect Collect Contaminated Material into Halogenated Waste Container solid_spill->collect liquid_spill->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose_materials Dispose of all cleaning materials as Hazardous Waste decontaminate->dispose_materials report Report to EHS/Safety Officer dispose_materials->report

Figure 1: Emergency workflow for managing a this compound spill.

First Aid for Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][9]

By adhering to these scientifically-backed procedures, we ensure that our innovative research does not come at the cost of personal safety or environmental integrity. The principles of segregation, containment, labeling, and professional disposal are the cornerstones of responsible chemical stewardship.

References

Navigating the Synthesis Landscape: A Practical Guide to Personal Protective Equipment for 2-Bromo-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development and discovery, the synthesis of novel compounds is a daily reality. With this comes the critical responsibility of ensuring personal and collective safety. This guide provides an in-depth, practical framework for the safe handling of 2-Bromo-6-fluorobenzonitrile, a common building block in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a comprehensive understanding of the 'why' behind each procedural step.

Understanding the Hazard Profile of this compound

Before any handling protocols can be established, a thorough understanding of the inherent risks associated with this compound is paramount. This compound, while invaluable in synthesis, presents a multi-faceted hazard profile that demands respect and careful management.

Based on globally harmonized system (GHS) classifications, this compound is characterized by the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]

  • Skin Irritation: It is known to cause skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][3]

These classifications are the foundation upon which we build our safety protocols. The potential for harm through multiple exposure routes (oral, dermal, and respiratory) necessitates a multi-layered approach to personal protective equipment (PPE).

The Core Ensemble: Your Essential Personal Protective Equipment

The selection of appropriate PPE is not a matter of preference but a scientifically-driven decision based on the specific chemical and physical properties of the substance being handled. For this compound, the following PPE is mandatory.

Eye and Face Protection: The First Line of Defense

Given that this compound is a solid that can exist as a powder or crystals, the risk of airborne particles and accidental splashes during dissolution is significant.[2][6]

  • Chemical Splash Goggles: These are the minimum requirement for eye protection. They provide a seal around the eyes, offering protection from dust and splashes from all angles.

  • Face Shield: When handling larger quantities (typically >10g) or when there is a heightened risk of splashing (e.g., during quenching of a reaction), a face shield should be worn in conjunction with chemical splash goggles. The Occupational Safety and Health Administration (OSHA) mandates eye and face protection to guard against chemical hazards.

Hand Protection: A Critical Barrier

The dermal toxicity and skin irritation potential of this compound make glove selection a critical decision point.[2][5]

  • Nitrile Gloves: Nitrile gloves are the standard recommendation for handling this compound. They offer good resistance to a wide range of chemicals, including the solvents in which this compound is likely to be dissolved.[7][8]

  • Double Gloving: For procedures involving a higher risk of exposure, such as transfers of the neat solid or during workup procedures, double gloving is a prudent measure. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

  • Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use.[9] Gloves should be changed immediately if they become contaminated.

Glove TypeProtection Against this compoundKey Considerations
Nitrile GoodStandard choice for general handling and protection against splashes.
Neoprene Very GoodOffers enhanced protection against a broader range of chemicals and has good tear resistance.[8]
Butyl Rubber ExcellentRecommended for prolonged or high-exposure scenarios, though may reduce dexterity.[8]

It is crucial to consult a chemical resistance guide for specific glove materials and the solvents being used in your procedure.[10][11]

Body Protection: Shielding from Contamination

A laboratory coat is the minimum requirement for body protection.[12]

  • Laboratory Coat: A flame-resistant lab coat, buttoned completely, provides a removable barrier to protect your personal clothing and skin from contamination.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: Safeguarding Your Lungs

Due to the risk of respiratory irritation from inhaling the solid powder, all handling of this compound should be conducted within a certified chemical fume hood.[6][13]

  • Chemical Fume Hood: This is the primary engineering control to minimize inhalation exposure.

  • Respirator: In situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[13] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training, as mandated by OSHA.[14]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is essential to minimize the risk of exposure. The following workflow provides a procedural framework for handling this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep 1. Don Appropriate PPE (Lab coat, Goggles, Nitrile Gloves) setup 2. Prepare Work Area in Fume Hood prep->setup Ensure clear workspace weigh 3. Weigh Solid in Fume Hood setup->weigh Use secondary containment transfer 4. Transfer to Reaction Vessel weigh->transfer Minimize dust creation dissolve 5. Add Solvent and Dissolve transfer->dissolve Add solvent slowly decontaminate 6. Decontaminate Glassware and Surfaces dissolve->decontaminate After reaction completion dispose 7. Dispose of Waste in Labeled Container decontaminate->dispose Segregate waste streams remove_ppe 8. Remove PPE in Correct Order dispose->remove_ppe Gloves last wash 9. Wash Hands Thoroughly remove_ppe->wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.